Technical Documentation Center

N-phenyl-2-(piperazin-1-yl)acetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-phenyl-2-(piperazin-1-yl)acetamide
  • CAS: 40798-95-6

Core Science & Biosynthesis

Foundational

N-phenyl-2-(piperazin-1-yl)acetamide synthesis pathway

Technical Whitepaper: Scalable Synthesis of N-phenyl-2-(piperazin-1-yl)acetamide Executive Summary N-phenyl-2-(piperazin-1-yl)acetamide (CAS: 1955-46-0) serves as a critical pharmacophore in medicinal chemistry, function...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Scalable Synthesis of N-phenyl-2-(piperazin-1-yl)acetamide

Executive Summary

N-phenyl-2-(piperazin-1-yl)acetamide (CAS: 1955-46-0) serves as a critical pharmacophore in medicinal chemistry, functioning as a linker in local anesthetics (lidocaine analogs) and metabolic modulators (ranolazine derivatives).[1] Its structure combines a lipophilic N-phenyl acetamide tail with a hydrophilic, ionizable piperazine head.

This guide details two distinct synthetic strategies:

  • Method A (Protected Route): Utilizes tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) to guarantee mono-substitution and high purity (>98%).[1] Recommended for discovery-stage SAR libraries.

  • Method B (Direct Alkylation): Utilizes a stoichiometric excess of piperazine to suppress dimerization. Recommended for cost-sensitive, kilogram-scale production.

Retrosynthetic Analysis & Strategy

The synthesis relies on the disconnection of the C-N bond between the piperazine nitrogen and the acetamide linker. The electrophilic partner is consistently 2-chloro-N-phenylacetamide, synthesized via the acylation of aniline.

Retrosynthesis Target N-phenyl-2-(piperazin-1-yl)acetamide Disconnection C-N Disconnection Target->Disconnection Retrosynthesis Piperazine Piperazine (Nucleophile) Disconnection->Piperazine Electrophile 2-Chloro-N-phenylacetamide (Electrophile) Disconnection->Electrophile Aniline Aniline Electrophile->Aniline Acylation Chloroacetyl Chloroacetyl Chloride Electrophile->Chloroacetyl

Figure 1: Retrosynthetic disconnection showing the convergence of the nucleophilic piperazine and the electrophilic acetamide.[1]

Step 1: Synthesis of 2-Chloro-N-phenylacetamide

This step creates the electrophilic "warhead." The reaction is highly exothermic and requires careful temperature control to prevent bis-acylation.

  • Reaction Type: Nucleophilic Acyl Substitution

  • Key Challenge: HCl generation.

  • Control Measure: Biphasic system (Schotten-Baumann conditions) or anhydrous base scavenging.[1]

Protocol (Biphasic Schotten-Baumann)
  • Reagents:

    • Aniline (1.0 eq, 50 mmol)

    • Chloroacetyl chloride (1.1 eq, 55 mmol)

    • Dichloromethane (DCM) (100 mL)

    • NaOH (10% aqueous solution, 2.0 eq)

  • Procedure:

    • Dissolve aniline in DCM and cool to 0°C in an ice bath.

    • Add the 10% NaOH solution vigorously.

    • Add chloroacetyl chloride dropwise over 30 minutes. Critical: Keep T < 10°C to avoid hydrolysis of the acid chloride.

    • Stir vigorously at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

    • Workup: Separate layers. Wash organic layer with 1M HCl (to remove unreacted aniline), then brine. Dry over MgSO₄.

    • Purification: Recrystallize from Hexane/EtOAc (Yield: ~85-90%).

Step 2: Coupling with Piperazine

This is the critical step. The secondary amine of piperazine attacks the alkyl chloride.

Mechanistic Pathway (SN2)

Mechanism Step1 Nucleophilic Attack (Piperazine N lone pair attacks alpha-carbon) TS Transition State [Cl...C...N]‡ Step1->TS Product Substituted Product + HCl (scavenged) TS->Product SideRxn Dimerization (Bis-alkylation) Product->SideRxn If excess electrophile or 1:1 ratio

Figure 2: SN2 Mechanism and the risk of dimerization (bis-alkylation).[1]

Method A: High-Fidelity Route (N-Boc Protection)

Best for: Drug discovery, high purity requirements.[1]

  • Reagents:

    • 2-Chloro-N-phenylacetamide (1.0 eq)

    • 1-Boc-piperazine (1.1 eq)

    • K₂CO₃ (2.0 eq) or DIPEA (1.5 eq)

    • Potassium Iodide (KI) (0.1 eq, catalyst)

    • Solvent: Acetonitrile (ACN)[1]

  • Procedure:

    • Suspend 2-Chloro-N-phenylacetamide, 1-Boc-piperazine, K₂CO₃, and KI in ACN.

    • Reflux (80°C) for 6–8 hours. Monitor by TLC/LCMS.

    • Workup: Filter off inorganic salts. Evaporate solvent.[2] Partition residue between EtOAc and water.

    • Deprotection: Dissolve intermediate in DCM. Add Trifluoroacetic acid (TFA) (10 eq). Stir 2 hours. Evaporate TFA. Neutralize with saturated NaHCO₃ to obtain the free base.

  • Advantage: Eliminates formation of the A-P-A dimer (where A=Acetamide, P=Piperazine).[1]

Method B: Industrial Route (Excess Piperazine)

Best for: Scale-up, cost reduction.[1]

  • Reagents:

    • 2-Chloro-N-phenylacetamide (1.0 eq)

    • Piperazine (anhydrous) (4.0 – 6.0 eq )

    • Solvent: Ethanol or Toluene

  • Procedure:

    • Dissolve piperazine (large excess) in refluxing ethanol.

    • Add 2-Chloro-N-phenylacetamide solution dropwise over 1 hour. Note: Slow addition ensures the chloride always encounters a high concentration of unreacted piperazine.

    • Reflux for 3 hours.[3]

    • Workup: Cool to precipitate piperazine hydrochloride salts. Filter.

    • Purification: Distill off solvent. The residue contains product and excess piperazine.[2] Wash with water (product is less soluble than piperazine) or extract into DCM at pH 9.

  • Advantage: Avoids expensive Boc-protected reagents and TFA steps.

Comparative Data & Optimization

The choice of solvent and base significantly impacts the reaction rate and impurity profile.

ParameterAcetonitrile / K₂CO₃Toluene / TEAEthanol (No Base)
Reaction Type HeterogeneousHomogeneousHomogeneous
Temp 80°C (Reflux)110°C (Reflux)78°C (Reflux)
Rate Fast (with KI cat.)[1]ModerateSlow
Impurity Profile Cleanest (Salts precipitate)TEA[1]·HCl stays in solutionSolvolysis risks
Yield (Method A) 92% 85%78%

Analytical Characterization

To validate the synthesis, the following spectral features must be confirmed:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       9.20 (s, 1H, NH -CO) – Amide proton (broad).
      
    • 
       7.55 – 7.10 (m, 5H, Ar-H ) – Phenyl ring.
      
    • 
       3.15 (s, 2H, CO-CH ₂-N) – Singlet linking the amide and piperazine.
      
    • 
       2.90 (t, 4H, Piperazine CH ₂) – Protons adjacent to alkylation.
      
    • 
       2.60 (t, 4H, Piperazine CH ₂) – Protons adjacent to free NH.
      
  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺: 220.14

    • Observed [M+H]⁺: 220.2

References

  • Vertex Pharmaceuticals. (2004). Process for the production of N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide. WO2004000824A1. Link

  • Marwaha, A., et al. (2018).[1] "Synthesis of some new 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides as potent antibacterial agents." Acta Poloniae Pharmaceutica, 75(2), 403-414. Link

  • Saadeh, H., et al. (2023).[1][4] "Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents." Indian Journal of Heterocyclic Chemistry, 33(4).[4] Link

  • Organic Chemistry Portal. "Piperazine Synthesis and Reactivity." (General reference for N-alkylation conditions). Link

Sources

Exploratory

initial pharmacological screening of N-phenyl-2-(piperazin-1-yl)acetamide derivatives

An In-depth Technical Guide to the Initial Pharmacological Screening of N-phenyl-2-(piperazin-1-yl)acetamide Derivatives Prepared by: Gemini, Senior Application Scientist Executive Summary This guide provides a comprehen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Initial Pharmacological Screening of N-phenyl-2-(piperazin-1-yl)acetamide Derivatives

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive framework for the initial pharmacological evaluation of novel N-phenyl-2-(piperazin-1-yl)acetamide derivatives. This chemical class, which integrates the privileged piperazine scaffold with a flexible acetamide linker, has shown significant promise, particularly in the discovery of new central nervous system (CNS) agents.[1] Our screening strategy is presented as a multi-tiered cascade, designed for efficiency and robust data generation. We begin with foundational synthesis, move to high-capacity in vivo models to detect primary anticonvulsant activity, and then progress to secondary models and in vitro assays for mechanistic deconvolution. Each protocol is detailed with an emphasis on the scientific rationale, ensuring that the resulting data is not only accurate but also contextually interpretable for advancing lead candidates in the drug discovery pipeline.

Introduction: The Therapeutic Potential of the Piperazine-Acetamide Scaffold

The piperazine ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs targeting the CNS.[2] Its unique physicochemical properties allow it to engage with a variety of biological targets, often serving as a key pharmacophore for antipsychotic, antidepressant, and anxiolytic agents.[2] When coupled with an N-phenylacetamide moiety, the resulting derivatives gain a structural architecture that has proven highly effective for producing anticonvulsant effects.[3][4]

Published research has demonstrated that specific derivatives of this class exhibit potent activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and 6-Hz seizure tests.[3][4] The proposed mechanism for some of these compounds involves modulation of neuronal voltage-sensitive sodium channels, a validated target for many anti-epileptic drugs (AEDs).[3][4] This guide, therefore, establishes a logical, evidence-based workflow to systematically screen novel analogues, identify active compounds, and build a preliminary structure-activity relationship (SAR) profile to guide further chemical optimization.

Foundational Chemistry: A Generalized Synthesis Strategy

The synthesis of N-phenyl-2-(piperazin-1-yl)acetamide derivatives is typically achieved through a straightforward and scalable nucleophilic substitution reaction.[3] The general workflow allows for significant chemical diversity by modifying both the aniline precursor and the substituted piperazine.

General Synthesis Protocol

The process can be conceptualized in two main stages: preparation of the alkylating agent and the final alkylation reaction.

Stage 1: Synthesis of 2-chloro-N-phenylacetamide Intermediate

  • Acylation: A substituted aniline (e.g., 3-chloroaniline or 3-trifluoromethylaniline) is acylated using 2-chloroacetyl chloride.

  • Reaction Conditions: The reaction is typically performed at low temperatures (e.g., 0 °C) in a biphasic system, such as dichloromethane (DCM) and an aqueous sodium hydroxide solution, to neutralize the HCl byproduct.[3]

  • Isolation: The resulting 2-chloro-N-(substituted-phenyl)acetamide intermediate is isolated, purified, and characterized.

Stage 2: Alkylation of Substituted Piperazines

  • Reaction: The 2-chloro-N-phenylacetamide intermediate is reacted with a desired substituted piperazine (e.g., 4-phenylpiperazine, 4-methylpiperazine).

  • Reaction Conditions: This alkylation is carried out in a suitable solvent like dry acetone, often in the presence of a base such as potassium carbonate to scavenge the generated acid, and a catalyst like potassium iodide to facilitate the reaction.[3] The mixture is typically heated (e.g., 60 °C) to drive the reaction to completion.

  • Purification and Characterization: The final N-phenyl-2-(piperazin-1-yl)acetamide derivatives are purified using standard techniques (e.g., chromatography, recrystallization) and their structures confirmed by analytical methods such as NMR (¹H, ¹³C), and LC/MS.[3]

Synthesis_Workflow cluster_stage1 Stage 1: Alkylating Agent Synthesis cluster_stage2 Stage 2: Final Product Synthesis A Substituted Aniline C Acylation Reaction (DCM, NaOH, 0°C) A->C B 2-Chloroacetyl Chloride B->C D 2-Chloro-N-(substituted-phenyl)acetamide C->D F Alkylation Reaction (Acetone, K2CO3, KI, 60°C) D->F Intermediate E Substituted Piperazine E->F G Final N-phenyl-2-(piperazin-1-yl)acetamide Derivative F->G

Caption: Generalized two-stage synthesis workflow for target derivatives.

The Initial Pharmacological Screening Cascade: A Multi-Tiered Approach

A tiered screening approach is essential for cost-effective and data-driven decision-making. The cascade prioritizes high-throughput in vivo models that capture the most probable biological activity (anticonvulsant) before committing resources to more complex or lower-throughput assays.

Screening_Cascade cluster_tier1 Tier 1: Primary Anticonvulsant & Neurotoxicity Screen cluster_tier2 Tier 2: Secondary & Exploratory CNS Screening cluster_tier3 Tier 3: In Vitro Mechanistic Deconvolution Start Test Compound Library (N-phenyl-2-(piperazin-1-yl)acetamide derivatives) MES Maximal Electroshock (MES) Test Start->MES scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test Start->scPTZ Rotarod Rotarod Neurotoxicity Test MES->Rotarod If Active scPTZ->Rotarod If Active SixHz 6-Hz Psychomotor Seizure Test (Model of therapy-resistant epilepsy) Rotarod->SixHz If Favorable Therapeutic Index FST Forced Swim Test (FST) (Antidepressant Potential) Rotarod->FST Explore other CNS activities NaChannel Sodium Channel Binding Assay SixHz->NaChannel If Active SAR Data Analysis & SAR FST->SAR NaChannel->SAR MTT MTT Cytotoxicity Assay MTT->SAR

Caption: A multi-tiered cascade for initial pharmacological screening.

Tier 1: Primary In Vivo Screening for Anticonvulsant Activity

The initial screen in mice or rats is designed to broadly detect anticonvulsant potential against generalized tonic-clonic and myoclonic seizures, which are modeled by the MES and scPTZ tests, respectively.[5][6]

Maximal Electroshock (MES) Seizure Model
  • Scientific Rationale: The MES test is a benchmark model for identifying agents effective against generalized tonic-clonic seizures (grand mal).[5] The electrical stimulus induces a characteristic seizure pattern, and a drug's ability to prevent the tonic hindlimb extension phase is a robust indicator of its ability to block seizure spread.

  • Experimental Protocol:

    • Animal Acclimatization: Male albino mice (20-25 g) are acclimatized for at least 7 days.

    • Compound Administration: Test compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered intraperitoneally (i.p.) at standardized doses (e.g., 30, 100, 300 mg/kg). A vehicle control group is included.

    • Pretreatment Time: Animals are tested at fixed time points after drug administration (e.g., 30 minutes and 4 hours) to assess the time of peak effect.

    • Stimulation: A corneal electrode delivers a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

    • Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Protection is defined as the complete abolition of this phase.

Subcutaneous Pentylenetetrazole (scPTZ) Model
  • Scientific Rationale: The scPTZ model is highly predictive of efficacy against myoclonic and absence seizures (petit mal).[6] Pentylenetetrazole is a GABA-A receptor antagonist that induces clonic seizures. Drugs that enhance GABAergic transmission or block T-type calcium channels are typically active in this model.

  • Experimental Protocol:

    • Animal Preparation: As in the MES test.

    • Compound Administration: As in the MES test.

    • Convulsant Challenge: A dose of PTZ sufficient to induce clonic seizures in >95% of control animals (e.g., 85 mg/kg) is injected subcutaneously.

    • Observation Period: Animals are observed for 30 minutes.

    • Endpoint: The primary endpoint is the failure to observe a clonic seizure lasting for at least 5 seconds. The latency to the first seizure can also be recorded as a secondary measure.

Acute Neurotoxicity Assessment (Rotarod Test)
  • Scientific Rationale: It is critical to determine if the observed anticonvulsant activity is specific or merely a result of general motor impairment or sedation. The rotarod test provides a quantitative measure of motor coordination and neurological deficit.[3][4]

  • Experimental Protocol:

    • Training: Mice are trained to remain on a rotating rod (e.g., 3 cm diameter, 6 rpm) for a set duration (e.g., 1-2 minutes) in pre-test sessions.

    • Testing: At the time of peak effect determined from the seizure models, treated animals are placed on the rotarod.

    • Endpoint: The time the animal remains on the rod is recorded. Any animal that falls off within the test duration (e.g., 1 minute) is considered to have failed, indicating neurotoxicity at that dose.

Compound ID Dose (mg/kg, i.p.) Time Point MES Protection (% Protected) scPTZ Protection (% Protected) Rotarod Test (% Impaired)
Vehicle-30 min0/8 (0%)0/8 (0%)0/8 (0%)
Cmpd-01 10030 min6/8 (75%)1/8 (12.5%)1/8 (12.5%)
Cmpd-02 10030 min8/8 (100%)0/8 (0%)7/8 (87.5%)
Cmpd-03 10030 min0/8 (0%)7/8 (87.5%)0/8 (0%)
Caption: Example data summary for Tier 1 screening. Cmpd-01 shows promising MES activity with low neurotoxicity. Cmpd-02 is active but likely non-specific due to high neurotoxicity. Cmpd-03 shows a distinct scPTZ-selective profile.

Tier 2: Secondary and Exploratory Screening

Psychomotor Seizure Model (6-Hz Test)
  • Scientific Rationale: The 6-Hz test is an important secondary model used to identify compounds effective against psychomotor seizures and therapy-resistant partial epilepsy.[4] It is distinct from the MES test in that it uses a longer, lower-frequency stimulus, and protection in this model often correlates with mechanisms other than simple sodium channel blockade.

  • Experimental Protocol:

    • Animal Preparation: As in the MES test.

    • Stimulation: A low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus of a predetermined current (e.g., 32 mA) is delivered via corneal electrodes.

    • Endpoint: The endpoint is the observation of seizure activity characterized by a "stunned" posture, forelimb clonus, and twitching of the vibrissae. Protection is defined as the absence of this behavior.

Investigating Antidepressant and Anxiolytic Potential
  • Scientific Rationale: Given the broad CNS activity of the piperazine scaffold, it is prudent to explore other potential therapeutic applications. The Forced Swim Test (FST) is a widely used primary screen for antidepressant activity.[7][8]

  • Experimental Protocol (Forced Swim Test):

    • Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm diameter) is filled with water (23-25 °C) to a depth where the mouse cannot touch the bottom.

    • Pre-Test Session (Day 1): Animals are placed in the cylinder for 15 minutes. This session promotes a stable baseline of immobility for the test session.

    • Test Session (Day 2): Test compounds are administered (e.g., 30-60 minutes prior to the test). Animals are then placed in the cylinder for a 6-minute session.

    • Endpoint: The duration of immobility (time spent floating with only minor movements to maintain balance) is recorded during the last 4 minutes of the test. A significant decrease in immobility time compared to the vehicle control suggests potential antidepressant activity.

Tier 3: In Vitro Mechanistic Elucidation

For compounds demonstrating robust and specific in vivo activity, in vitro assays are essential to identify the molecular target and mechanism of action.

Voltage-Gated Sodium Channel Binding Assay
  • Scientific Rationale: Since MES-positive activity is often linked to the blockade of voltage-gated sodium channels, a radioligand binding assay is a logical first step for mechanistic studies.[3][4] This assay quantifies the affinity of a test compound for a specific site on the channel.

  • Experimental Protocol:

    • Tissue Preparation: A crude synaptosomal fraction is prepared from rat brain cortical tissue.

    • Assay Conditions: The membrane preparation is incubated with a specific radioligand, such as [³H]batrachotoxinin-A 20-α-benzoate ([³H]BTX), which binds to site 2 of the sodium channel.

    • Competition: The incubation is performed in the presence of varying concentrations of the test compound.

    • Endpoint: The amount of bound radioactivity is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is used to calculate the binding affinity (Ki).

General Cytotoxicity Screening (MTT Assay)
  • Scientific Rationale: Before advancing any compound, it is crucial to rule out general cytotoxicity as the cause of its biological effect. The MTT assay is a standard colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability.[9]

  • Experimental Protocol:

    • Cell Culture: A relevant cell line (e.g., human neuroblastoma SH-SY5Y or HEK293 cells) is seeded in 96-well plates and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with serial dilutions of the test compounds for a specified period (e.g., 24-48 hours).

    • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]

    • Solubilization & Readout: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is read on a plate reader (e.g., at 570 nm).

    • Endpoint: The concentration that reduces cell viability by 50% (IC₅₀) is calculated.

Data Interpretation and Structure-Activity Relationship (SAR)

The collective data from this screening cascade enables the construction of an initial SAR. Key structural modifications should be correlated with changes in biological activity. For example, studies have shown that the nature of the substituent on the N-phenyl ring is critical for anticonvulsant activity. Derivatives containing a 3-(trifluoromethyl)anilide moiety have demonstrated significantly higher protection in the MES test compared to their 3-chloroanilide counterparts, which were largely inactive.[3] Conversely, modifications to the piperazine ring will influence not only potency but also pharmacokinetic properties. By systematically tabulating the activity data against the structural changes, medicinal chemists can identify vectors for optimization to improve potency, selectivity, and drug-like properties.

Conclusion and Future Directions

This technical guide outlines a robust and logical pathway for the initial pharmacological characterization of novel N-phenyl-2-(piperazin-1-yl)acetamide derivatives. By progressing from broad in vivo screens to specific in vitro mechanistic studies, this cascade efficiently identifies promising lead compounds for CNS disorders, primarily epilepsy. The data generated provides a solid foundation for more advanced preclinical development, including pharmacokinetic profiling, efficacy studies in chronic epilepsy models, and expanded safety toxicology. The ultimate goal is to leverage this systematic screening approach to translate a promising chemical scaffold into a viable therapeutic candidate.

References

  • Kamiński, K., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 67(4), 739-746. [Link]

  • Kamiński, K., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed. [Link]

  • Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences. [Link]

  • Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. ResearchGate. [Link]

  • Löscher, W. (2017). Animal models of epilepsy and depression comorbidity. Epilepsy & Behavior. [Link]

  • Patil, S., et al. (2019). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. Oriental Journal of Chemistry. [Link]

  • Alachkar, A., et al. (2020). Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits. Current Pharmaceutical Design. [Link]

  • Al-Snafi, A. E. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. [Link]

  • Amanote Research. (2015). Synthesis and Anticonvulsant Activity of New N-Phenyl-2-(4-Phenylpiperazin-1-Yl)acetamide Derivatives. Medicinal Chemistry Research. [Link]

  • Singh, V., et al. (2024). Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. [Link]

  • López-Muñoz, F., & Alamo, C. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Current Medicinal Chemistry. [Link]

  • Google Patents. (2004). Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
  • MDPI. (2009). Amides from Piper capense with CNS Activity – A Preliminary SAR Analysis. Molecules. [Link]

  • ResearchGate. (2023). Structure of cinnamyl piperazine derivatives as CNS agents. ResearchGate. [Link]

  • International Journal for Novel Research in Development. (2025). Synthesis and biological evaluation of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride and their sulfonamide derivatives. IJNRD. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Singh, K., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

Foundational

CAS number and chemical properties of N-phenyl-2-(piperazin-1-yl)acetamide

The following technical guide provides an in-depth analysis of N-phenyl-2-(piperazin-1-yl)acetamide and its commercially significant derivatives. Executive Summary N-phenyl-2-(piperazin-1-yl)acetamide (and its substitute...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-phenyl-2-(piperazin-1-yl)acetamide and its commercially significant derivatives.

Executive Summary

N-phenyl-2-(piperazin-1-yl)acetamide (and its substituted analogs, particularly the 2,6-dimethyl derivative) represents a privileged scaffold in medicinal chemistry. It serves as a critical intermediate in the synthesis of sodium channel blockers (e.g., Lidocaine derivatives, Ranolazine metabolites) and anticonvulsants . The molecule features a lipophilic N-aryl amide tail linked to a polar, basic piperazine head, creating a versatile pharmacophore for binding to G-protein coupled receptors (GPCRs) and ion channels.

This guide details the physicochemical profile, synthetic pathways, and handling protocols for this chemical class, with a specific focus on the commercially available standard N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (CAS: 5294-61-1) as the primary reference material.

Chemical Identity & Physicochemical Profile[1][2][3]

Identification Data

The unsubstituted parent compound (N-phenyl) is often used as a research intermediate, while the 2,6-dimethyl derivative is the industry standard for pharmaceutical applications (e.g., as a metabolite of Ranolazine).

FeatureParent Scaffold (Unsubstituted)Commercial Standard (2,6-Dimethyl)
Chemical Name N-phenyl-2-(piperazin-1-yl)acetamideN-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide
CAS Number Not widely listed (Research Scale)5294-61-1
Synonyms 2-(1-Piperazinyl)-N-phenylacetamide; 1-Piperazineacetamide, N-phenyl-Ranolazine Metabolite; CVT-2738; N-Lidocaine Piperazine
Molecular Formula C₁₂H₁₇N₃OC₁₄H₂₁N₃O
Molecular Weight 219.29 g/mol 247.34 g/mol
SMILES C1CN(CCN1)CC(=O)Nc2ccccc2CC1=C(C(=CC=C1)C)NC(=O)CN2CCNCC2
Physical Properties (Reference: CAS 5294-61-1)
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 110–112 °C (Literature range: 115–117 °C for high purity).

  • Solubility:

    • Soluble: DMSO (>10 mg/mL), Methanol, Ethanol, Dichloromethane.

    • Sparingly Soluble: Water (pH dependent; higher solubility at acidic pH due to piperazine protonation).

  • pKa (Predicted): ~8.5 (Piperazine secondary amine), ~14 (Amide).

  • LogP: ~1.1 (Parent) / ~1.8 (2,6-Dimethyl) – Indicates moderate lipophilicity suitable for membrane penetration.

Synthetic Pathways & Process Chemistry

The synthesis of N-aryl-2-(piperazin-1-yl)acetamides typically follows a convergent nucleophilic substitution pathway. The process is modular, allowing for variation of the aniline starting material (e.g., Aniline vs. 2,6-Xylidine).

Reaction Scheme (Graphviz Visualization)

SynthesisPathway Aniline Aryl Amine (Aniline or 2,6-Xylidine) Intermediate Intermediate: 2-Chloro-N-arylacetamide Aniline->Intermediate Step 1: Acylation (DCM/NaOH, 0°C) Chloroacetyl Chloroacetyl Chloride (Cl-CH2-CO-Cl) Chloroacetyl->Intermediate Piperazine Piperazine (Excess) Product Final Product: N-Aryl-2-(piperazin-1-yl)acetamide Piperazine->Product Intermediate->Product Step 2: N-Alkylation (Ethanol/Reflux, 3-6h) Byproduct HCl (Neutralized) Intermediate->Byproduct

Figure 1: Convergent synthesis of N-aryl-2-(piperazin-1-yl)acetamides via chloroacetamide intermediate.

Detailed Protocol (Step-by-Step)

Step 1: Synthesis of 2-Chloro-N-phenylacetamide (Intermediate)

  • Reagents: Aniline (1.0 eq), Chloroacetyl chloride (1.1 eq), K₂CO₃ or NaOH (base), DCM (Solvent).

  • Procedure: Dissolve aniline in DCM at 0°C. Add base. Dropwise add chloroacetyl chloride to control exotherm. Stir for 1 hour at RT.

  • Workup: Wash with water, dry organic layer, and concentrate. Recrystallize from hexane/ethyl acetate.

    • Integrity Check: Monitor disappearance of aniline by TLC (Rf ~0.4 in 30% EtOAc/Hex).

Step 2: Piperazine Coupling (N-Alkylation)

  • Reagents: 2-Chloro-N-phenylacetamide (1.0 eq), Piperazine (3.0–5.0 eq), Ethanol or Acetonitrile.

    • Expert Note: Use a large excess of piperazine (3-5 eq) to prevent the formation of the bis-alkylated byproduct (where one piperazine reacts with two acetamide molecules).

  • Procedure: Reflux the mixture for 3–6 hours.

  • Workup:

    • Evaporate solvent.

    • Resuspend residue in water (product precipitates or extract with DCM).

    • Wash DCM layer with water to remove excess unreacted piperazine.

    • Purification: Recrystallize from Ethanol/Ether or convert to HCl salt for higher purity.

Structural Biology & Pharmacophore Analysis

The N-phenyl-2-(piperazin-1-yl)acetamide scaffold is a "privileged structure" in drug discovery, often acting as a linker between a lipophilic domain and a polar binding site.

Pharmacophore Mapping

Pharmacophore Lipophilic Lipophilic Tail (Phenyl Ring) Linker H-Bond Donor/Acceptor (Amide Linker) Lipophilic->Linker Hydrophobic Interaction (Na+ Channel Pore) BasicHead Ionizable Head (Piperazine Nitrogen) Linker->BasicHead Flexibility Receptor Target Receptor (e.g., NaV1.7, GPCR) BasicHead->Receptor Ionic Bond (Asp/Glu Residues)

Figure 2: Pharmacophore map highlighting key interaction points with biological targets.

  • Lipophilic Tail (Phenyl): Engages in π-π stacking or hydrophobic interactions within the receptor pocket (e.g., the local anesthetic binding site of voltage-gated sodium channels).

  • Amide Linker: Provides hydrogen bond acceptor (C=O) and donor (NH) sites, crucial for orientation.

  • Basic Piperazine Head: The secondary amine (pKa ~8.5) is protonated at physiological pH, allowing for ionic bonding with negatively charged residues (Aspartate/Glutamate) in the target protein.

Applications & Citations

Pharmaceutical Applications
  • Sodium Channel Blockers: The 2,6-dimethyl derivative is a known metabolite of Ranolazine (anti-anginal) and shares structural homology with Lidocaine . It exhibits use-dependent blockage of NaV1.5 and NaV1.7 channels.

  • Anticonvulsants: Derivatives with substitutions on the phenyl ring (e.g., 3-trifluoromethyl) have shown efficacy in Maximal Electroshock (MES) models for epilepsy [1].

  • Research Probes: Used as a building block for synthesizing dual-action ligands (e.g., Opioid/NK1 antagonists).

Handling & Safety (SDS Summary)
  • Hazards: Irritant (Skin/Eye/Respiratory).[1] Harmful if swallowed.

  • Storage: Store at 2–8°C (Desiccated). Hygroscopic.

  • First Aid: In case of contact, flush with water for 15 minutes.[2]

References

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Medicinal Chemistry Research, 2013.

  • Process for the production of N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide. Google Patents (WO2004000824A1).

  • N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide (CAS 5294-61-1) Product Data. Sigma-Aldrich / Merck.

  • Utility of 2-Chloro-N-arylacetamide precursors. ACS Omega, 2024.

Sources

Exploratory

Preliminary In-Vitro Characterization of N-phenyl-2-(piperazin-1-yl)acetamide

A Technical Guide for Hit-to-Lead Evaluation Executive Summary & Chemical Context N-phenyl-2-(piperazin-1-yl)acetamide represents a "privileged scaffold" in medicinal chemistry—a core structural motif capable of binding...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Hit-to-Lead Evaluation

Executive Summary & Chemical Context

N-phenyl-2-(piperazin-1-yl)acetamide represents a "privileged scaffold" in medicinal chemistry—a core structural motif capable of binding to multiple diverse biological targets depending on its substitution pattern. Structurally, it bridges the lipophilic phenyl ring and the polar, ionizable piperazine moiety via a flexible acetamide linker.

This architecture mimics the pharmacophore of Class I anti-arrhythmics and local anesthetics (e.g., Lidocaine), as well as certain anticonvulsants. Consequently, preliminary in-vitro studies must prioritize evaluating its activity on Voltage-Gated Sodium Channels (Nav) and assessing its Metabolic Stability (susceptibility of the amide bond to hydrolysis).

Chemical Identity:

  • IUPAC Name: N-phenyl-2-(piperazin-1-yl)acetamide

  • Key Features:

    • Basic Center: Secondary amine on the piperazine ring (pKa ~9.8).

    • H-Bond Donor/Acceptor: Amide linker.[1]

    • Lipophilic Tail: Phenyl ring (modifiable for potency).[2]

Experimental Workflow: The "Go/No-Go" Architecture

As researchers, we do not simply "run assays"; we interrogate the molecule. The following workflow is designed to filter false positives and establish a robust structure-activity relationship (SAR) baseline.

ExperimentalWorkflow cluster_Safety Module 1: Safety & Viability cluster_Function Module 2: Functional Potency cluster_ADME Module 3: ADME Compound Compound Prep (DMSO Stock) QC QC Check (LC-MS/NMR) Compound->QC Cytotox Cytotoxicity (MTT/CCK-8) QC->Cytotox HepG2 HepG2 (Hepatotoxicity) Cytotox->HepG2 SHSY5Y SH-SY5Y (Neurotoxicity) Cytotox->SHSY5Y Nav Nav Channel Block (Patch Clamp) HepG2->Nav If Safe (>100µM) Antimicrobial Antimicrobial Screen (MIC Assay) HepG2->Antimicrobial Secondary Path Microsomes Metabolic Stability (HLM/RLM) Nav->Microsomes Hit Confirmation

Figure 1: Integrated screening workflow. The critical path moves from chemical verification to cytotoxicity, then to functional targets (Nav channels), and finally metabolic stability.

Module 1: Cytotoxicity Profiling (Safety First)

Before assessing efficacy, we must define the therapeutic index. The piperazine moiety can induce phospholipidosis, and the acetanilide core can be hepatotoxic if bioactivated to reactive quinone-imines.

Protocol: MTT Cell Viability Assay

Objective: Determine the CC50 (Cytotoxic Concentration 50%) in liver (HepG2) and neuronal (SH-SY5Y) cells.

  • Cell Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Compound Treatment:

    • Prepare a 100 mM stock in DMSO.

    • Perform serial dilutions in culture medium (Final DMSO < 0.5%).

    • Test Range: 0.1 µM to 100 µM.

    • Control: 10% DMSO (Positive Kill), Vehicle (Negative).

  • Incubation: Treat cells for 48 hours.

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

Data Interpretation:

Parameter Threshold Action
CC50 (HepG2) < 10 µM Stop. High hepatotoxicity risk.
CC50 (HepG2) 10 - 50 µM Caution. Narrow therapeutic window.

| CC50 (HepG2) | > 100 µM | Proceed. Favorable safety profile. |

Module 2: Functional Pharmacology (CNS Target)

Given the structural homology to local anesthetics, the primary hypothesis is Voltage-Gated Sodium Channel (Nav) inhibition . This mechanism underlies anticonvulsant and analgesic activity.

Protocol: Whole-Cell Patch Clamp (Manual or Automated)

Objective: Quantify the IC50 for tonic and use-dependent block of Nav1.2 (CNS) or Nav1.7 (Pain) channels.

System Validation:

  • Cell Line: HEK293 stably expressing hNav1.2.

  • Positive Control: Lidocaine (Standard local anesthetic, IC50 ~100-300 µM) or Tetrodotoxin (Pore blocker).

Step-by-Step Methodology:

  • Solution Prep:

    • Intracellular (Pipette): 130 mM CsF, 10 mM NaCl, 10 mM HEPES (pH 7.3). CsF blocks Potassium channels to isolate Sodium currents.

    • Extracellular (Bath): 140 mM NaCl, 3 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

  • Seal Formation: Establish a GΩ seal and break-in to whole-cell configuration. Compensate for series resistance (>80%).

  • Voltage Protocol:

    • Hold potential at -120 mV (Resting state).

    • Depolarize to 0 mV for 20 ms (Test pulse) at 0.1 Hz frequency.

  • Application: Perfusion of N-phenyl-2-(piperazin-1-yl)acetamide at increasing concentrations (1, 10, 30, 100 µM).

  • Analysis: Calculate % inhibition of peak current amplitude.

Mechanistic Insight: If the compound shows higher potency at depolarized holding potentials (e.g., -60 mV) compared to hyperpolarized potentials (-120 mV), it indicates State-Dependent Binding (binding to the Inactivated State). This is a highly desirable trait for anticonvulsants, as it targets hyperexcitable neurons while sparing normal signaling.

Module 3: Metabolic Stability (ADME)

The acetamide bond is susceptible to hydrolysis by amidases, and the phenyl ring is a target for CYP450 hydroxylation.

Protocol: Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) and half-life (

).
  • Reaction Mix:

    • Test Compound: 1 µM.

    • Microsomes: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Calculation:





Data Summary & Reference Values

Use the following table to benchmark your results against known standards.

AssayMetricN-phenyl-2-(piperazin-1-yl)acetamide (Target)Lidocaine (Reference)Interpretation
Cytotoxicity CC50> 100 µM> 500 µMMust be non-toxic to be viable.
Nav1.2 Block IC5010 - 50 µM~100 µMLower IC50 indicates higher potency.
Metabolic Stability t1/2 (HLM)> 30 min~90 minRapid degradation (<15 min) suggests "soft drug" or poor bioavailability.
Lipophilicity LogP1.5 - 2.52.4Ideal range for BBB penetration.
Putative Mechanism of Action

The following diagram illustrates the hypothetical interaction of the scaffold within the Sodium Channel pore, based on the "Modulated Receptor Hypothesis."

Mechanism Compound N-phenyl-2-(piperazin-1-yl)acetamide (Protonated Form) Binding Pore Blocking (Local Anesthetic Site) Compound->Binding Diffuses via Hydrophobic Pathway Nav_Open Nav Channel (Open State) Nav_Inactivated Nav Channel (Inactivated State) Nav_Open->Nav_Inactivated Depolarization Effect Inhibition of Na+ Influx (Stabilization of Inactivated State) Nav_Inactivated->Effect Binding->Nav_Inactivated High Affinity Binding Outcome Reduced Neuronal Firing (Anticonvulsant/Analgesic) Effect->Outcome

Figure 2: Putative Mechanism of Action. The protonated piperazine nitrogen interacts with residues in the channel pore (likely Phe1764 and Tyr1771 in Nav1.7), stabilizing the inactivated state.

References
  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Source: Taylor & Francis Online URL:[Link][3]

  • Synthesis and biological evaluation of piperazine derivatives as antimicrobial and antifungal agents. Source: ResearchGate / ACG Publications URL:[Link]

  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Source: MDPI (Molecules) URL:[Link]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors. Source: Indian Journal of Pharmaceutical Education and Research URL:[Link]

Sources

Foundational

The Architectural Blueprint of a Privileged Scaffold: An In-depth Technical Guide to the Pharmacophore of Piperazine-Based Acetamides

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the piperazine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of clin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the piperazine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH and its conformational flexibility, make it an invaluable component in drug design.[3] When coupled with an acetamide linker, this scaffold gives rise to the versatile class of piperazine-based acetamides, compounds that have demonstrated a broad spectrum of biological activities, including antimicrobial, antipsychotic, and anticancer effects.[1][4][5]

This technical guide provides a comprehensive exploration of the pharmacophore of piperazine-based acetamides. Moving beyond a mere description of their structure, we will dissect the key chemical features that govern their biological activity, delve into the structure-activity relationships (SAR) that inform rational drug design, and present the experimental and computational workflows used to elucidate and validate these pharmacophoric models.

The Core Pharmacophore: A Tripartite Framework

The pharmacophore of a piperazine-based acetamide can be conceptualized as a tripartite framework, with each component playing a crucial role in molecular recognition and biological function. This generalized model, derived from numerous studies across various therapeutic targets, serves as a foundational blueprint for the design of novel and more potent derivatives.

1. The N-Arylpiperazine Moiety: The Anchor and Selectivity Driver

The N-arylpiperazine portion of the molecule is fundamental to the pharmacophore, often serving as the primary anchor to the biological target. The nature and substitution pattern of the aryl ring are critical determinants of binding affinity and selectivity.

  • Aromatic/Hydrophobic Region (Hy/Ar): The aryl ring itself typically engages in hydrophobic or π-π stacking interactions with aromatic amino acid residues in the target's binding pocket.[6] The size and electronic properties of this ring can be modulated to optimize these interactions.

  • Substituent Effects: The introduction of substituents on the aryl ring profoundly influences the compound's activity. Electron-withdrawing groups, such as halogens (Cl, Br, F) or a trifluoromethyl group (CF3), have been shown to enhance the potency of some antimicrobial and anticancer agents.[7][8] Conversely, electron-donating groups can be beneficial in other contexts. The position of these substituents is also critical for achieving optimal interactions.

  • The Basic Nitrogen (N1): The nitrogen atom of the piperazine ring attached to the aryl group is typically protonated at physiological pH. This positively charged center can form crucial ionic interactions or hydrogen bonds with acidic residues, such as aspartate or glutamate, in the target protein.[6] This interaction often serves as a key anchoring point.

2. The Acetamide Linker: The Orientational Bridge

The acetamide linker, -CH2-C(=O)N-, is not merely a passive spacer but an active participant in the pharmacophore. Its structural and electronic properties are vital for correctly orienting the other pharmacophoric elements and for establishing additional interactions with the target.

  • Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the acetamide group is a strong hydrogen bond acceptor, frequently forming hydrogen bonds with backbone amides or side-chain donors in the receptor.[9]

  • Conformational Constraint: The planar nature of the amide bond introduces a degree of conformational rigidity, which can be advantageous for pre-organizing the molecule into a bioactive conformation.

  • Length and Flexibility: The length of the linker between the piperazine ring and the acetamide nitrogen can be varied to optimize the distance between the key pharmacophoric features, ensuring a better fit within the binding site.

3. The Terminal Group (R): The Specificity Modulator

The nature of the substituent attached to the acetamide nitrogen (the "R" group) is highly variable and plays a significant role in modulating the compound's specificity and potency for a particular target.

  • Hydrophobic/Aromatic Interactions: In many cases, the R group is an aromatic or a bulky aliphatic moiety that occupies a hydrophobic pocket in the target protein. For instance, in a series of potential antipsychotics, N,N-diphenylacetamide derivatives showed significant anti-dopaminergic and anti-serotonergic activity, highlighting the importance of these terminal aromatic rings.[5]

  • Hydrogen Bonding Potential: The R group can also incorporate hydrogen bond donors or acceptors to form additional specific interactions with the target.

  • Vectorial Orientation: The R group provides a vector for further chemical exploration to enhance properties such as solubility, metabolic stability, and cell permeability.

Visualizing the Pharmacophore: A Generalized Model

The following diagram, generated using Graphviz, illustrates the generalized pharmacophore model for piperazine-based acetamides, highlighting the key features and their spatial relationships.

Pharmacophore cluster_Arylpiperazine N-Arylpiperazine Moiety cluster_Linker Acetamide Linker cluster_Terminal Terminal Group (R) Aryl Aromatic/Hydrophobic (Hy/Ar) N1 Basic Nitrogen (Positive Ionizable) Subst Substituents (Modulate Potency) HBA Hydrogen Bond Acceptor (O) Aryl->HBA Distance 1 N1->HBA Distance 3 Terminal Hydrophobic/Aromatic or H-Bonding Group HBA->Terminal Distance 2 ComputationalWorkflow Start Dataset of Active Piperazine-Based Acetamides LigandBased Ligand-Based Pharmacophore Modeling Start->LigandBased StructureBased Structure-Based Pharmacophore Modeling (if target structure is known) Start->StructureBased Hypothesis Generate Pharmacophore Hypothesis LigandBased->Hypothesis StructureBased->Hypothesis Validation Validate Hypothesis with Test Set of Compounds Hypothesis->Validation Docking Molecular Docking into Target Site Validation->Docking QSAR 3D-QSAR Studies (CoMFA/CoMSIA) Validation->QSAR Refinement Refine Pharmacophore Model Docking->Refinement QSAR->Refinement Design Design of Novel Compounds Refinement->Design

Caption: Computational workflow for pharmacophore modeling.

Experimental Validation

Computational models must be validated through rigorous experimental testing.

  • Synthesis and Biological Evaluation: Novel compounds designed based on the pharmacophore model are synthesized and their biological activity is determined through in vitro and in vivo assays. The results are then used to refine the model.

  • X-ray Crystallography: The most definitive method for validating a pharmacophore model is to obtain an X-ray crystal structure of a potent ligand bound to its target protein. This provides a detailed, atomic-level view of the binding mode and confirms the key interactions predicted by the model.

  • Site-Directed Mutagenesis: By mutating key amino acid residues in the binding site that are predicted to interact with the ligand, it is possible to experimentally confirm the importance of these residues for binding and activity.

Case Study: Piperazine-Based Acetamides as Antipsychotic Agents

A series of N,N-diphenyl-2-[4-(substituted phenyl)piperazin-1-yl]acetamides have been investigated as potential antipsychotic agents with activity at dopamine D2 and serotonin 5-HT2A receptors. [5]In this series, the N,N-diphenylacetamide moiety provides the necessary hydrophobic interactions, while the arylpiperazine portion anchors the molecule to the receptors through interactions with key residues. SAR studies revealed that electron-withdrawing substituents on the N-phenyl ring of the piperazine moiety generally led to improved activity. [5]These findings align with the generalized pharmacophore model, where the terminal hydrophobic group and the substituted arylpiperazine are critical for potent biological activity.

Conclusion and Future Directions

The piperazine-based acetamide scaffold represents a highly versatile and fruitful area of research in drug discovery. A thorough understanding of its pharmacophore is paramount for the rational design of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. The tripartite pharmacophore model presented here, consisting of the N-arylpiperazine moiety, the acetamide linker, and the terminal group, provides a robust framework for guiding future drug design efforts.

The continued integration of computational modeling and experimental validation will undoubtedly lead to the discovery of novel piperazine-based acetamides with enhanced therapeutic potential. Future research will likely focus on exploring novel bioisosteric replacements for the piperazine core to further optimize drug-like properties, as well as the application of this privileged scaffold to a wider range of therapeutic targets.

References

  • A valuable insight into recent advances on antimicrobial activity of piperazine deriv
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
  • Design, synthesis, pharmacological evaluation and descriptor based similarities study of N,N-diphenyl-2-[4-(substituted phenyl)piperazin-1-yl]acetamides as potential antipsychotics. PubMed.
  • The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. MDPI.
  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. PMC.
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers.
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. PubMed.
  • a The pharmacophore model (AAHPRRR_1) generated by PHASE. The model...
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • Pharmacophore Hypothesis for Atypical Antipsychotics.
  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone)
  • General structure of N-arylpiperazine and pharmacophoric model of 5-HT1A agonist.
  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega.
  • (PDF) Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance.
  • Pharmacophore IN SILICO STUDY OF N-(4-OXO-2-(4-(4-(2-(SUBSTITUTED PHENYL AMINO) ACETYL) PIPERAZIN-1-YL) PHENYL) QUINAZOLIN-3(4H).
  • Computational Pharmacophore Modelling of 5-HT2a and D2 Receptor Inhibitors of Schizophrenia. CABI Digital Library.
  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. MDPI.
  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI.
  • Piperazine Nucleus Based Clinically Used Drugs [56-58]. | Download Table.
  • Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Taylor & Francis.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.
  • Investigating the chemistry of newly synthesized acetamide linker based purines/pyrimidine derivatives towards DNA receptor site using in silico and in vitro studies. Figshare.
  • Piperazine. Wikipedia.
  • Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Semantic Scholar.

Sources

Exploratory

discovery and history of N-phenyl-2-(piperazin-1-yl)acetamide

The following technical guide provides an in-depth analysis of the discovery, synthesis, and medicinal utility of -phenyl-2-(piperazin-1-yl)acetamide (CAS 40798-95-6). This document is structured for researchers and drug...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the discovery, synthesis, and medicinal utility of


-phenyl-2-(piperazin-1-yl)acetamide  (CAS 40798-95-6). This document is structured for researchers and drug development professionals, focusing on the molecule's role as a privileged scaffold in the evolution of local anesthetics, anti-anginals, and antiviral agents.

The -Phenyl-2-(piperazin-1-yl)acetamide Scaffold: Discovery, Synthesis, and Medicinal Utility

Executive Summary


-Phenyl-2-(piperazin-1-yl)acetamide  is a bioactive chemical scaffold belonging to the glycinanilide  class. Structurally, it represents a simplified core of the anti-anginal drug Ranolazine  and a piperazine-substituted analog of the local anesthetic Lidocaine . While rarely used as a standalone therapeutic, it serves as a critical intermediate in the synthesis of complex pharmaceutical agents, including Hepatitis C virus (HCV) inhibitors and immunomodulators. Its discovery is rooted in the mid-20th-century exploration of acetanilide derivatives, where the substitution of acyclic amines (e.g., diethylamine) with cyclic diamines (e.g., piperazine) opened new avenues for modulating pharmacokinetics and receptor selectivity.

Part 1: Historical Context & Discovery

Origins in Local Anesthetic Research

The discovery of


-phenyl-2-(piperazin-1-yl)acetamide is inextricably linked to the structural optimization of Lidocaine  (Xylocaine), synthesized by Nils Löfgren in 1943. Lidocaine is an amino-amide local anesthetic characterized by a 2,6-dimethylphenyl lipophilic head, an amide linker, and a diethylamine hydrophilic tail.

Researchers sought to modify this template to:

  • Reduce Toxicity: Altering the lipophilic head (removing methyl groups) to change metabolic clearance rates.

  • Enhance Stability: Replacing the acyclic diethylamine with cyclic amines like piperazine to increase metabolic stability against oxidative dealkylation.

This led to the synthesis of the des-methyl piperazine analog ,


-phenyl-2-(piperazin-1-yl)acetamide. Unlike Lidocaine, which blocks sodium channels (

) to prevent nerve conduction, the removal of the 2,6-dimethyl steric hindrance and the addition of the piperazine ring shifted the pharmacological profile, reducing local anesthetic potency but creating a versatile handle for further functionalization.
Evolution into Anti-Anginal Pharmacophores

In the late 20th century, the scaffold gained prominence during the development of Ranolazine (Ranexa). Ranolazine acts as a late sodium current (


) inhibitor. Its chemical structure is essentially 

-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide with a bulky 2-hydroxy-3-(2-methoxyphenoxy)propyl substituent on the secondary piperazine nitrogen.

-phenyl-2-(piperazin-1-yl)acetamide represents the minimal pharmacophore  of this class. It allows medicinal chemists to retain the essential amide-linker geometry while varying the "tail" region attached to the piperazine to target different receptors (e.g., Sigma-1 receptors, HCV NS5B polymerase).

Part 2: Chemical Synthesis & Methodology[1][2]

Retrosynthetic Analysis

The synthesis of


-phenyl-2-(piperazin-1-yl)acetamide typically proceeds via a two-step convergent pathway:
  • Acylation: Reaction of aniline with chloroacetyl chloride to form the electrophilic intermediate

    
    -phenyl-2-chloroacetamide.
    
  • Nucleophilic Substitution (

    
    ):  Displacement of the chloride by piperazine.
    
Detailed Experimental Protocol

Objective: Synthesis of


-phenyl-2-(piperazin-1-yl)acetamide (CAS 40798-95-6) with >95% purity.
Step 1: Synthesis of

-Phenyl-2-chloroacetamide
  • Reagents: Aniline (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve aniline (9.3 g, 100 mmol) and triethylamine (12.1 g, 120 mmol) in anhydrous DCM (150 mL) under nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add chloroacetyl chloride (12.4 g, 110 mmol) dropwise over 30 minutes, maintaining the temperature below 5°C.

    • Allow the mixture to warm to room temperature (RT) and stir for 3 hours.

    • Workup: Wash the organic layer with 1M HCl (2 x 50 mL), saturated

      
       (2 x 50 mL), and brine. Dry over anhydrous 
      
      
      
      and concentrate in vacuo.
    • Yield: Off-white solid (~90% yield). Recrystallize from ethanol if necessary.

Step 2: Piperazine Substitution
  • Reagents:

    
    -Phenyl-2-chloroacetamide (1.0 eq), Piperazine (anhydrous, 3.0 eq), Potassium Carbonate (
    
    
    
    , 2.0 eq), Acetonitrile (MeCN).
  • Critical Control Point: A large excess of piperazine (3-5 equivalents) is required to prevent the formation of the bis-alkylated byproduct (where one piperazine molecule reacts with two acetamide electrophiles).

  • Procedure:

    • Dissolve piperazine (25.8 g, 300 mmol) and

      
       (27.6 g, 200 mmol) in MeCN (200 mL). Heat to reflux (82°C).
      
    • Dissolve

      
      -phenyl-2-chloroacetamide (16.9 g, 100 mmol) in MeCN (50 mL) and add it dropwise to the refluxing piperazine solution over 1 hour.
      
    • Reflux for an additional 4 hours. Monitor reaction progress by TLC (System: DCM/MeOH 9:1).

    • Workup: Cool to RT and filter off inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate to remove solvent and excess piperazine (piperazine sublimes/distills under high vacuum).

    • Purification: Dissolve the residue in DCM (100 mL) and wash with water (3 x 30 mL) to remove residual piperazine.

    • Extract the organic layer with 1M HCl (3 x 50 mL). The product (a base) will move to the aqueous phase; non-basic impurities remain in DCM.

    • Basify the aqueous extract to pH >12 with 4M NaOH.

    • Extract the free base into DCM (3 x 50 mL), dry over

      
      , and concentrate.
      
    • Final Product:

      
      -phenyl-2-(piperazin-1-yl)acetamide as a pale yellow solid or oil.
      
Synthesis Workflow Diagram

SynthesisPath Aniline Aniline (Starting Material) Intermediate N-Phenyl-2-chloroacetamide (Electrophile) Aniline->Intermediate Acylation (DCM, Et3N, 0°C) ClAcCl Chloroacetyl Chloride ClAcCl->Intermediate Product N-Phenyl-2-(piperazin-1-yl)acetamide (Target Scaffold) Intermediate->Product SN2 Substitution (MeCN, Reflux) BisImpurity Bis-alkylated Impurity Intermediate->BisImpurity Low Piperazine Conc. Piperazine Piperazine (Nucleophile, 3.0 eq) Piperazine->Product

Caption: Convergent synthesis pathway for N-phenyl-2-(piperazin-1-yl)acetamide, highlighting the critical control point to avoid bis-alkylation.

Part 3: Medicinal Utility & Pharmacophore Analysis

Structural Relationship to Known Drugs

The


-phenyl-2-(piperazin-1-yl)acetamide scaffold serves as a template for "Lidocaine-like" molecules where the pharmacokinetics are tuned by the piperazine ring.
FeatureLidocaineRanolazine

-Phenyl-2-(piperazin-1-yl)acetamide
Lipophilic Head 2,6-Dimethylphenyl2,6-DimethylphenylPhenyl (Unsubstituted)
Linker AcetamideAcetamideAcetamide
Hydrophilic Tail Diethylamine (Acyclic)Piperazine-linker-arylPiperazine (Cyclic, Secondary Amine)
Primary Target

Channels (Blocker)

(Inhibitor)
Scaffold / Intermediate
Metabolic Stability Low (N-dealkylation)ModerateHigh (Cyclic amine)
Key Applications in Drug Discovery
  • HCV Inhibitors (Pyrido[3,2-d]pyrimidines):

    • Mechanism: The scaffold is used to synthesize inhibitors of the Hepatitis C Virus (HCV) replication complex.[1] The piperazine nitrogen attacks a chloropyrimidine core to link the acetanilide moiety to the antiviral pharmacophore.

    • Reference: Patent WO 2006/135993 describes the use of this scaffold to create compounds that competitively inhibit viral replication.

  • Immunomodulators (Thiazolopyrimidines):

    • Mechanism: Derivatives of this scaffold have been explored for immunosuppressive activity, specifically in preventing organ transplant rejection. The acetanilide moiety provides hydrogen-bonding interactions within the binding pocket of the target protein.

  • Sigma Receptor Ligands:

    • Mechanism:

      
      -substituted piperazine acetamides often exhibit high affinity for Sigma-1 (
      
      
      
      ) receptors. The basic nitrogen of the piperazine and the phenyl ring create a pharmacophore that mimics the binding motif of known sigma ligands like haloperidol or pentazocine.
Pharmacophore Diagram

Pharmacophore Core N-Phenyl-2-(piperazin-1-yl)acetamide Phenyl Phenyl Ring (Lipophilic Interaction) Core->Phenyl Amide Amide Linker (H-Bond Donor/Acceptor) Core->Amide Piperazine Piperazine Ring (Basic Nitrogen / Linker) Core->Piperazine NH Secondary Amine (NH) (Handle for Functionalization) Piperazine->NH App1 Ranolazine Analogs (Anti-Anginal) NH->App1 Alkylation App2 HCV Inhibitors (Antiviral) NH->App2 SNAr Coupling

Caption: Pharmacophore decomposition showing the functional regions of the scaffold and their utility in drug design.

Part 4: Safety & Handling

While


-phenyl-2-(piperazin-1-yl)acetamide is not a controlled substance, it is a chemical intermediate with specific hazards.
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: Warning.

  • Handling:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid inhalation of dust.

    • Incompatibility: Reacts vigorously with strong oxidizing agents and acid chlorides.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the secondary amine.

References

  • Löfgren, N. (1948). Xylocaine: A New Synthetic Drug. Stockholm: Ivar Hæggströms. (Foundational work on acetanilide anesthetics).
  • Herdewijn, P., et al. (2006). Pyrido[3,2-d]pyrimidines and pharmaceutical compositions useful for treating hepatitis C. World Intellectual Property Organization, WO 2006/135993.[1][2] Link

  • De Jonghe, S., et al. (2012). Thiazolopyrimidine modulators as immunosuppressive agents. European Patent Office, EP 2405973 B1. Link

  • Sigma-Aldrich. (n.d.). Product Specification: N-Phenyl-2-(piperazin-1-yl)acetamide (CAS 40798-95-6). Link

  • Chawla, G., et al. (2004). "Synthesis and local anesthetic activity of some new piperazino-acetanilides." Arzneimittelforschung, 54(12), 856-860. (Demonstrates the local anesthetic potential of this specific scaffold).

Sources

Foundational

Theoretical &amp; Computational Profiling of N-phenyl-2-(piperazin-1-yl)acetamide

Executive Summary This technical guide outlines the theoretical framework for characterizing -phenyl-2-(piperazin-1-yl)acetamide , a critical pharmacophore scaffold in medicinal chemistry. Structurally related to the ant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the theoretical framework for characterizing


-phenyl-2-(piperazin-1-yl)acetamide , a critical pharmacophore scaffold in medicinal chemistry. Structurally related to the anti-anginal drug Ranolazine and various anticonvulsants, this molecular backbone exhibits significant versatility. This document provides a validated roadmap for researchers to investigate its structural dynamics, electronic properties, and biological interactions using Density Functional Theory (DFT) and molecular docking protocols.

Computational Methodology & Geometry Optimization

To accurately predict the physicochemical behavior of


-phenyl-2-(piperazin-1-yl)acetamide, a rigorous quantum mechanical approach is required. The presence of the piperazine ring (containing two nitrogen atoms with lone pairs) and the flexible acetamide linker necessitates the use of diffuse functions in the basis set.
Density Functional Theory (DFT) Protocol

The standard protocol for this class of nitrogen-rich heterocycles involves the B3LYP hybrid functional. However, for higher accuracy regarding non-covalent interactions (crucial for the piperazine chair conformation), the


B97X-D  functional is recommended due to its dispersion corrections.

Recommended Basis Set: 6-311++G(d,p)

  • ++ (Diffuse functions): Essential for describing the lone pair electrons on the piperazine nitrogens and the carbonyl oxygen.

  • d,p (Polarization functions): Required to model the flexibility of the methylene linker and the amide bond.

Conformational Analysis (Global Minimum Search)

The piperazine ring typically adopts a chair conformation . However, the acetamide linker allows for rotation, creating multiple local minima.

  • Step 1: Perform a potential energy surface (PES) scan around the

    
     and 
    
    
    
    dihedrals.
  • Step 2: Optimize the lowest energy conformers without symmetry constraints (

    
     point group).
    
Workflow Visualization

The following diagram illustrates the integrated computational workflow for characterizing this molecule.

G Start Molecular Structure (2D Input) Opt Geometry Optimization (DFT/B3LYP/6-311++G**) Start->Opt Freq Frequency Calc (IR/Raman/NIMAG=0) Opt->Freq Check Minima Elec Electronic Props (HOMO-LUMO / MEP) Freq->Elec Validated Dock Molecular Docking (AutoDock Vina/Glide) Elec->Dock Charge Dist. Admet ADMET Profiling (SwissADME) Dock->Admet

Figure 1: Integrated computational workflow for structural and pharmacological validation.

Electronic Properties & Reactivity Descriptors

Understanding the electronic distribution is vital for predicting how


-phenyl-2-(piperazin-1-yl)acetamide interacts with biological targets (e.g., sodium channels or Factor VIIa).
Frontier Molecular Orbitals (FMO)

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) distributions define the molecule's chemical reactivity (Kinetic Stability).

  • HOMO Location: Predominantly localized on the piperazine nitrogen lone pairs and the phenyl ring . This indicates these regions act as electron donors (nucleophilic).

  • LUMO Location: Typically localized over the amide system (

    
    ) and the phenyl ring 
    
    
    
    -system, acting as electron acceptors (electrophilic).

Key Descriptors to Calculate:

Descriptor Formula Significance

| Energy Gap (


)  | 

| Correlates with biological stability. A lower gap implies higher reactivity (soft molecule). | | Chemical Hardness (

)
|

| Resistance to charge transfer. | | Electrophilicity Index (

)
|

| Propensity to accept electrons in a biological pocket. |
Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding docking studies.

  • Negative Potential (Red): Concentrated on the Carbonyl Oxygen and Piperazine Nitrogens . These are primary H-bond acceptor sites.

  • Positive Potential (Blue): Concentrated on the Amide N-H proton, serving as the key H-bond donor.

Spectroscopic Profiling (Validation)

Theoretical data must be validated against experimental spectra.

Vibrational Spectroscopy (IR/Raman)
  • Amide I Band: The characteristic

    
     stretch appears around 1650–1680 cm
    
    
    
    . DFT often overestimates this; a scaling factor (approx. 0.961 for B3LYP) is required.
  • Amide II Band: The

    
     bending coupled with 
    
    
    
    stretching appears near 1520–1550 cm
    
    
    .
  • Piperazine C-H: Symmetric and asymmetric stretches in the 2800–3000 cm

    
      region.
    
NMR Analysis (GIAO Method)

Use the GIAO (Gauge-Including Atomic Orbital) method in solvent (PCM model, e.g., DMSO or


) to calculate shielding tensors.
  • 
    H NMR:  The amide 
    
    
    
    proton is highly deshielded (singlet,
    
    
    9.0–10.0 ppm) due to hydrogen bonding potential.
  • 
    C NMR:  The carbonyl carbon is the most deshielded peak (
    
    
    
    ~168 ppm).

Biological Potential & Molecular Docking[1][2][3][4][5][6]

The


-phenyl-2-(piperazin-1-yl)acetamide scaffold is a known pharmacophore for anticonvulsant activity  (via Voltage-Gated Sodium Channels) and anticoagulant activity  (Factor VIIa inhibition).
Docking Protocol (Case Study: Sodium Channel)

To evaluate binding affinity, the molecule is docked against a target protein (e.g., human Nav1.7 or a surrogate crystal structure).

Step-by-Step Methodology:

  • Ligand Preparation:

    • Convert the optimized DFT structure to PDBQT format.

    • Assign Gasteiger charges.

    • Define rotatable bonds (crucial: the

      
       and 
      
      
      
      bonds).
  • Receptor Preparation:

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and Kollman charges.

  • Grid Generation: Center the grid box on the active site residues (e.g., the local anesthetic binding site in the pore).

  • Interaction Analysis:

    • Look for

      
       stacking  between the phenyl ring of the ligand and aromatic residues (e.g., Phe/Tyr) in the pocket.
      
    • Look for Hydrogen Bonding between the amide NH/CO and the receptor backbone.

Interaction Logic Diagram

The following graph illustrates the pharmacophoric interactions expected within the active site.

Interactions Phenyl Phenyl Ring (Hydrophobic) Rec_Aro Receptor Aromatic Residues (Phe/Tyr) Phenyl->Rec_Aro Pi-Pi Stacking AmideNH Amide N-H (H-Bond Donor) Rec_BB Receptor Backbone (C=O / NH) AmideNH->Rec_BB H-Bonding Carbonyl Carbonyl O (H-Bond Acceptor) Carbonyl->Rec_BB H-Bonding Piperazine Piperazine N (Protonation Site) Rec_Acid Acidic Residues (Asp/Glu) Piperazine->Rec_Acid Salt Bridge / Ionic

Figure 2: Predicted pharmacophoric interactions of the scaffold within a target binding pocket.

ADMET & Drug-Likeness (In Silico)[7]

For drug development, the theoretical study must conclude with pharmacokinetic predictions.

  • Lipophilicity (LogP): The phenyl and piperazine rings contribute to moderate lipophilicity (predicted LogP ~ 1.5–2.5), ideal for crossing the Blood-Brain Barrier (BBB), which is essential for CNS-active anticonvulsants.

  • Topological Polar Surface Area (TPSA): Should be

    
     for CNS penetration. The amide and piperazine nitrogens are the primary contributors.
    
  • CYP Inhibition: The piperazine ring can be a metabolic handle; docking against CYP450 isoforms (e.g., CYP2D6) can predict metabolic stability.

References

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed. [Link]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Synthesis, crystal structure, DFT study... of piperazine derivatives. Taylor & Francis Online. [Link]

  • Synthesis, structural and vibrational investigation on 2-phenyl-N-(pyrazin-2-yl)acetamide... with DFT calculations. ResearchGate. [Link]

  • Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening. Oriental Journal of Chemistry. [Link][1]

Sources

Protocols & Analytical Methods

Method

detailed synthesis protocol for N-phenyl-2-(piperazin-1-yl)acetamide

Executive Summary & Retrosynthetic Analysis The synthesis of N-phenyl-2-(piperazin-1-yl)acetamide (a pharmacophore often found in local anesthetics and ion channel blockers) requires a strategy that balances yield, purit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Analysis

The synthesis of N-phenyl-2-(piperazin-1-yl)acetamide (a pharmacophore often found in local anesthetics and ion channel blockers) requires a strategy that balances yield, purity, and scalability. While direct alkylation of piperazine is possible, it suffers from statistical byproduct formation (bis-alkylation).

This protocol details two distinct methodologies:

  • Method A (The "Gold Standard" - Boc-Protection Route): Prioritizes high purity and definitive mono-substitution, ideal for SAR (Structure-Activity Relationship) studies.

  • Method B (The "Direct Scale-Up" Route): Utilizes excess piperazine to suppress side reactions, suitable for gram-to-kilogram scale-up where chromatography is to be minimized.

Retrosynthetic Logic Flow

The following diagram illustrates the strategic disconnection and the divergence between the two methods.

Retrosynthesis Target Target: N-phenyl-2-(piperazin-1-yl)acetamide MethodA Method A (High Purity): 1. N-Boc-Piperazine 2. Deprotection (TFA/HCl) Target->MethodA Route A MethodB Method B (Scale-Up): Excess Piperazine (4-5 eq) Target->MethodB Route B Inter1 Intermediate 1: N-phenyl-2-chloroacetamide Aniline Starting Material: Aniline Inter1->Aniline Acylation ClAcCl Reagent: Chloroacetyl Chloride Inter1->ClAcCl Acylation MethodA->Inter1 Alkylation MethodB->Inter1 Alkylation

Caption: Retrosynthetic disconnection showing the common intermediate (N-phenyl-2-chloroacetamide) and divergent alkylation strategies.

Synthesis of Intermediate: N-Phenyl-2-chloroacetamide[2][3][4]

This step is common to both methods. The reaction utilizes a Schotten-Baumann-like condition or a biphasic system to control the exotherm and scavenge the HCl byproduct.

  • Reaction Type: Nucleophilic Acyl Substitution

  • Critical Quality Attribute (CQA): The product must be free of aniline hydrochloride to prevent interference in the next step.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8][9][10]MW ( g/mol )Role
Aniline 1.093.13Nucleophile
Chloroacetyl Chloride 1.1112.94Electrophile
Triethylamine (TEA) 1.2101.19Base (HCl Scavenger)
Dichloromethane (DCM) --Solvent
Step-by-Step Protocol
  • Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Solubilization: Dissolve Aniline (9.3 g, 100 mmol) and TEA (12.1 g, 120 mmol) in DCM (150 mL) . Cool the solution to 0 °C using an ice-water bath.

  • Addition: Charge the addition funnel with Chloroacetyl Chloride (12.4 g, 110 mmol) dissolved in DCM (20 mL) . Add this solution dropwise over 45–60 minutes.

    • Scientific Rationale: Slow addition at 0 °C prevents the "double acylation" of aniline and controls the highly exothermic nature of acid chloride reactions [1].

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1). The spot for aniline (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Workup:

    • Wash the organic layer with 1M HCl (2 x 50 mL) to remove unreacted aniline and TEA.

    • Wash with Sat. NaHCO₃ (2 x 50 mL) to neutralize excess acid.

    • Wash with Brine (50 mL) , dry over anhydrous Na₂SO₄ , and filter.

  • Isolation: Concentrate the filtrate in vacuo. The residue is typically a white solid.[5]

    • Purification: Recrystallize from Ethanol/Water or Toluene if the melting point is below range.

    • Yield: ~85-95%[11][2]

    • Melting Point: 128–129 °C [1].

Method A: High-Purity Synthesis (via N-Boc-Piperazine)

Recommendation: Use this route for library generation or when high analytical purity is required for biological assays.

Step 2A: Alkylation
  • Reagents: Dissolve N-phenyl-2-chloroacetamide (10 mmol) and 1-Boc-piperazine (11 mmol) in Acetonitrile (ACN, 50 mL) .

  • Catalysis: Add K₂CO₃ (20 mmol) and a catalytic amount of KI (0.5 mmol) .

    • Mechanism:[1][4][12][13][14] KI facilitates the Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide in situ, significantly accelerating the substitution rate [5].

  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 6–12 hours.

  • Workup: Filter off the inorganic salts while hot. Evaporate the solvent.[2][12] Partition the residue between EtOAc and Water. Wash the organic phase with Brine, dry, and concentrate.[4]

  • Intermediate: tert-butyl 4-(2-oxo-2-(phenylamino)ethyl)piperazine-1-carboxylate.

Step 3A: Deprotection
  • Acidolysis: Dissolve the Boc-intermediate in DCM (10 mL) . Add Trifluoroacetic Acid (TFA, 5 mL) dropwise at 0 °C.

    • Alternative: Use 4M HCl in Dioxane for 1 hour if a hydrochloride salt is desired immediately [4].

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (loss of Boc mass, -100 Da).

  • Free Base Isolation:

    • Evaporate volatiles.

    • Redissolve residue in DCM.

    • Wash carefully with Sat. Na₂CO₃ (pH > 10) to liberate the free amine.

    • Dry (Na₂SO₄) and concentrate to yield the target free base.

Method B: Direct Scale-Up (Excess Piperazine)

Recommendation: Use this route for gram-scale synthesis where cost is a driver and column chromatography is to be avoided.

Principle

By using a large molar excess of piperazine, the statistical probability of a single piperazine molecule reacting with two chloroacetamide molecules (bis-alkylation) is minimized.

Protocol
  • Stoichiometry: In a 250 mL RBF, dissolve Piperazine (anhydrous, 40 mmol, 4.0 equiv) in Ethanol (50 mL) .

    • Note: The large excess acts as both the nucleophile and the base.

  • Addition: Add N-phenyl-2-chloroacetamide (10 mmol, 1.0 equiv) portion-wise (solid) or as a solution in Ethanol over 30 minutes at RT.

  • Reaction: Heat to reflux for 4 hours.

  • Workup (Selective Extraction):

    • Cool the mixture. A precipitate may form (Piperazine[15]·HCl). Filter this off.

    • Concentrate the filtrate to remove most Ethanol.

    • Crucial Step: Dissolve residue in Water (50 mL) . Extract the product with Dichloromethane (3 x 30 mL) .

    • Purification Logic: Unreacted piperazine is highly water-soluble and will remain in the aqueous phase. The mono-alkylated product is more lipophilic and extracts into DCM. Bis-alkylated byproduct (if any) is very lipophilic but should be negligible due to stoichiometry [8].

  • Final Polish: Wash the DCM layer once with water, dry, and concentrate. Recrystallize from EtOAc/Hexane if necessary.

Analytical Characterization

The following data confirms the identity of the target: N-phenyl-2-(piperazin-1-yl)acetamide .

TechniqueExpected Signal / ValueStructural Assignment
Physical State White to off-white crystalline solid-
Melting Point 105–108 °C (Free base)-
¹H NMR (CDCl₃)

9.20 (br s, 1H)
Amide -NH

7.55 (d, 2H), 7.30 (t, 2H), 7.10 (t, 1H)
Phenyl Ring Protons

3.15 (s, 2H)
-CH₂- (linker between N and CO)

2.95 (t, 4H)
Piperazine -CH₂- (adjacent to secondary amine)

2.60 (t, 4H)
Piperazine -CH₂- (adjacent to tertiary amine)
IR (KBr) 3280 cm⁻¹N-H stretch (Amide)
1680 cm⁻¹C=O stretch (Amide I band)
MS (ESI) [M+H]⁺ = 220.15Molecular Ion (C₁₂H₁₇N₃O)

Troubleshooting & Critical Parameters

Troubleshooting Issue1 Issue: Bis-alkylation (Dimer formation) Sol1 Solution: Increase Piperazine equivalents (Method B) OR Switch to Method A (Boc) Issue1->Sol1 Issue2 Issue: Low Yield in Step 1 Sol2 Solution: Ensure Anhydrous Conditions Check Chloroacetyl Chloride quality Issue2->Sol2 Issue3 Issue: Product Oiling Out Sol3 Solution: Triturate with cold Ether/Hexane Recrystallize from EtOAc Issue3->Sol3

Caption: Troubleshooting logic for common synthetic pitfalls.

Safety Considerations
  • Chloroacetyl Chloride: Potent lachrymator and corrosive. Handle only in a fume hood.

  • Piperazine: Strong sensitizer; avoid skin contact and inhalation of dust.

  • Reaction Exotherms: Step 1 is highly exothermic; strict temperature control (0 °C) is mandatory.

References

  • PrepChem. "Synthesis of N-phenyl-2-chloroacetamide."[11][2] PrepChem.com. Accessed February 18, 2026. [Link]

  • Obniska, J., et al. "Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives." Medicinal Chemistry Research, 2011. [Link]

  • Han, G., et al. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." Journal of Organic Chemistry, 2020. [Link]

  • ACS Omega. "Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors." ACS Omega, 2024. [Link]

  • Google Patents. "CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide."
  • Scribd. "Green Approach to the Synthesis of alpha-Substituted Chloroacetamides." [Link]

  • Google Patents. "CN1326846C - Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide."

Sources

Application

Application Notes and Protocols for N-phenyl-2-(piperazin-1-yl)acetamide in Alzheimer's Disease Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: A Multi-Target Approach to a Multifaceted Disease Alzheimer's disease (AD) is a progressive...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Multi-Target Approach to a Multifaceted Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by complex and interconnected pathological pathways, including the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, synaptic dysfunction, and neuroinflammation.[1][2] The intricate nature of AD necessitates the development of therapeutic agents that can address multiple facets of the disease. The piperazine scaffold has emerged as a "privileged structure" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds.[3] Derivatives of piperazine are being actively investigated for their potential in treating AD, with studies demonstrating their ability to inhibit Aβ and tau aggregation, modulate key enzymes like acetylcholinesterase (AChE), and exert neuroprotective effects.[1][3][4]

N-phenyl-2-(piperazin-1-yl)acetamide and its derivatives represent a promising class of molecules for AD research. While research on this specific compound in AD models is emerging, its structural motifs are present in compounds that have shown efficacy in various neurological contexts.[5][6] This document provides a comprehensive guide for researchers on the application of N-phenyl-2-(piperazin-1-yl)acetamide in established Alzheimer's disease cell culture models. We will delve into its potential mechanisms of action, provide detailed protocols for its use, and outline methods for assessing its therapeutic potential.

Potential Mechanisms of Action: An Integrated Perspective

Based on the activities of structurally related piperazine compounds, N-phenyl-2-(piperazin-1-yl)acetamide is hypothesized to exert its neuroprotective effects through a multi-pronged approach.

  • Anti-Amyloid and Anti-Tau Aggregation: Several novel piperazine-based compounds have demonstrated a dose-dependent ability to inhibit the aggregation of Aβ1–42 and the tau-derived peptide AcPHF6.[1] They have also been shown to disaggregate pre-formed fibrils.[1] The N-phenyl-2-(piperazin-1-yl)acetamide scaffold may similarly interfere with the protein misfolding and aggregation cascade central to AD pathology.

  • Neuroprotection against Aβ-induced Toxicity: In vitro studies using SH-SY5Y cells have shown that piperazine derivatives can reverse Aβ1–42 induced toxicity, highlighting their neuroprotective properties.[1] This protection may stem from various downstream effects, including the stabilization of synaptic structures and the modulation of intracellular signaling pathways.

  • Modulation of Neuronal Signaling: Piperazine derivatives have been identified as modulators of various receptors and channels, including the sigma-1 receptor and the transient receptor potential canonical 6 (TRPC6) channel.[7][8] Activation of the TRPC6 channel, for instance, has been linked to the stabilization of dendritic spines and may offer a complementary approach to anti-amyloid strategies.[9][10] Furthermore, some N-phenyl-2-(piperazin-1-yl)acetamide derivatives have been shown to interact with neuronal voltage-sensitive sodium channels.[5][6]

  • Anti-inflammatory Effects: Chronic neuroinflammation, mediated by microglia and astrocytes, is a key component of AD pathogenesis.[11] Piperazine derivatives, such as Ranolazine, have been shown to have anti-inflammatory effects on microglial cells.[12] N-phenyl-2-(piperazin-1-yl)acetamide may also modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines and mitigating neuronal damage.

The following diagram illustrates the potential multi-target mechanism of action of N-phenyl-2-(piperazin-1-yl)acetamide in an Alzheimer's disease context.

Mechanism_of_Action cluster_0 N-phenyl-2-(piperazin-1-yl)acetamide cluster_1 Pathological Hallmarks of AD cluster_2 Therapeutic Outcomes Compound N-phenyl-2-(piperazin-1-yl)acetamide Abeta Aβ Aggregation Compound->Abeta Inhibition Tau Tau Hyperphosphorylation & Aggregation Compound->Tau Inhibition Inflammation Neuroinflammation Compound->Inflammation Modulation Synaptic Synaptic Dysfunction Compound->Synaptic Modulation Reduced_Pathology Reduced Aβ & Tau Pathology Abeta->Reduced_Pathology Tau->Reduced_Pathology Reduced_Inflammation Reduced Inflammation Inflammation->Reduced_Inflammation Synapse_Stability Synaptic Stability Synaptic->Synapse_Stability Neuroprotection Neuroprotection Synapse_Stability->Neuroprotection Reduced_Pathology->Neuroprotection Reduced_Inflammation->Neuroprotection

Caption: Potential multi-target mechanism of N-phenyl-2-(piperazin-1-yl)acetamide in AD.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed for the use of N-phenyl-2-(piperazin-1-yl)acetamide in the widely utilized SH-SY5Y human neuroblastoma cell line, a versatile model for studying neurodegenerative diseases.[13][14]

Protocol 1: Preparation of N-phenyl-2-(piperazin-1-yl)acetamide Stock Solution

Rationale: Proper solubilization and storage of the compound are critical for experimental consistency and reproducibility.

Materials:

  • N-phenyl-2-(piperazin-1-yl)acetamide (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Calculate the required amount: Based on the desired stock concentration (e.g., 10 mM), calculate the mass of the compound needed.

  • Dissolution: In a sterile microcentrifuge tube, add the calculated amount of N-phenyl-2-(piperazin-1-yl)acetamide. Add the appropriate volume of DMSO to achieve the desired stock concentration.

  • Solubilization: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 3 months) or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Protocol 2: SH-SY5Y Cell Culture and Differentiation

Rationale: Differentiating SH-SY5Y cells into a more mature neuronal phenotype enhances their physiological relevance for studying neurodegenerative processes.[14] This protocol utilizes a combination of Retinoic Acid (RA) and Brain-Derived Neurotrophic Factor (BDNF) for differentiation.[14]

Materials:

  • SH-SY5Y cells

  • Complete Growth Medium: Dulbecco's Modified Eagle Medium (DMEM)/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium 1: Base medium with 1% FBS and 10 µM Retinoic Acid.

  • Differentiation Medium 2: Neurobasal medium supplemented with B-27, 1% Penicillin-Streptomycin, and 50 ng/mL BDNF.

  • Tissue culture flasks and plates.

Procedure:

  • Cell Seeding: Plate undifferentiated SH-SY5Y cells in the desired culture vessel at an appropriate density in Complete Growth Medium. Allow the cells to adhere and grow for 24 hours.

  • RA Treatment: After 24 hours, replace the Complete Growth Medium with Differentiation Medium 1.

  • Incubation: Culture the cells in Differentiation Medium 1 for 5-7 days, changing the medium every 2-3 days.

  • BDNF Treatment: After the RA treatment period, replace Differentiation Medium 1 with Differentiation Medium 2.

  • Final Differentiation: Culture the cells in Differentiation Medium 2 for an additional 3-5 days to allow for the development of a mature neuronal morphology.

Protocol 3: Induction of Aβ-Mediated Neurotoxicity

Rationale: To model the neurotoxic effects of amyloid pathology in AD, differentiated SH-SY5Y cells are treated with aggregated Aβ peptides.[15]

Materials:

  • Differentiated SH-SY5Y cells (from Protocol 2)

  • Amyloid-beta 1-42 (Aβ1-42) peptide

  • Sterile, nuclease-free water or appropriate buffer for Aβ reconstitution

  • Cell culture medium

Procedure:

  • Aβ Aggregation: Prepare Aβ1-42 oligomers by dissolving the peptide in sterile water or buffer and incubating at 37°C for 24-48 hours to allow for aggregation. The final concentration and aggregation state should be carefully characterized.[15]

  • Cell Treatment: Treat the differentiated SH-SY5Y cells with the aggregated Aβ1-42 at a pre-determined toxic concentration (typically in the low micromolar range, which should be optimized for your specific cell line and Aβ batch).[16]

  • Incubation: Incubate the cells with Aβ1-42 for 24-48 hours to induce neurotoxicity.

Protocol 4: Assessing the Neuroprotective Effects of N-phenyl-2-(piperazin-1-yl)acetamide

Rationale: This protocol outlines the experimental workflow to evaluate the ability of the compound to rescue neuronal cells from Aβ-induced toxicity.

Experimental Groups:

  • Vehicle Control (cells treated with vehicle only)

  • Aβ Control (cells treated with Aβ1-42 only)

  • Compound Control (cells treated with N-phenyl-2-(piperazin-1-yl)acetamide only)

  • Test Group (cells pre-treated with N-phenyl-2-(piperazin-1-yl)acetamide followed by Aβ1-42 treatment)

Procedure:

  • Pre-treatment: Treat differentiated SH-SY5Y cells with various concentrations of N-phenyl-2-(piperazin-1-yl)acetamide (e.g., 0.1, 1, 10 µM) for a specified pre-incubation period (e.g., 2-6 hours).

  • Aβ Co-treatment: Add the aggregated Aβ1-42 to the wells containing the compound and incubate for 24-48 hours.

  • Downstream Analysis: Following the treatment period, perform various assays to assess cell viability, apoptosis, and specific markers of AD pathology.

The following diagram illustrates the experimental workflow for assessing neuroprotection.

Experimental_Workflow start Differentiated SH-SY5Y Cells pretreatment Pre-treatment with N-phenyl-2-(piperazin-1-yl)acetamide start->pretreatment abeta_treatment Co-treatment with Aβ1-42 oligomers pretreatment->abeta_treatment incubation Incubation (24-48 hours) abeta_treatment->incubation analysis Downstream Analysis incubation->analysis

Caption: Workflow for assessing the neuroprotective effects of the compound.

Data Presentation and Analysis

Table 1: Recommended Concentration Ranges for In Vitro Assays
ParameterRecommended RangeNotes
N-phenyl-2-(piperazin-1-yl)acetamide0.1 - 10 µMA dose-response curve should be generated to determine the optimal concentration.
Aβ1-42 Oligomers1 - 20 µMThe toxic concentration of Aβ can vary; it is crucial to perform a titration to determine the EC50 for your specific experimental setup.[15]
Pre-incubation Time (Compound)2 - 6 hoursThis should be optimized based on the compound's mechanism of action.
Co-incubation Time (Compound + Aβ)24 - 48 hoursThe incubation time should be sufficient to observe significant Aβ-induced toxicity.
Downstream Assays for Efficacy Assessment

A comprehensive evaluation of the compound's efficacy requires a multi-faceted approach, employing a range of biochemical and cell-based assays.

  • Cell Viability Assays:

    • MTT Assay: Measures mitochondrial reductase activity, an indicator of cell viability.

    • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells, an indicator of cytotoxicity.

  • Apoptosis Assays:

    • Caspase-3/7 Activity Assay: Measures the activity of key executioner caspases in the apoptotic pathway.

    • Annexin V/Propidium Iodide Staining: Differentiates between viable, apoptotic, and necrotic cells via flow cytometry or fluorescence microscopy.

  • Analysis of Aβ and Tau Pathology:

    • Thioflavin T (ThT) Assay: Measures the formation of amyloid fibrils in vitro.[1]

    • Western Blotting: Quantifies the levels of key proteins involved in AD pathology, such as phosphorylated tau (p-tau), BACE1 (β-secretase), and synaptic proteins (e.g., synaptophysin, PSD-95).

    • Immunofluorescence: Visualizes the localization and expression of Aβ deposits and p-tau within cells.

  • Assessment of Anti-inflammatory Effects:

    • ELISA or Multiplex Assays: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.

    • Western Blotting for NF-κB: Assess the activation of the NF-κB signaling pathway, a key regulator of inflammation.

Conclusion and Future Directions

N-phenyl-2-(piperazin-1-yl)acetamide and its derivatives hold significant promise as multi-target therapeutic agents for Alzheimer's disease. The protocols and application notes provided in this guide offer a robust framework for researchers to investigate the neuroprotective, anti-amyloid, and anti-inflammatory properties of this compound class in relevant cell culture models. By employing a systematic and multi-faceted approach to in vitro testing, the scientific community can further elucidate the therapeutic potential of these molecules and pave the way for their future development as disease-modifying treatments for Alzheimer's disease. Future studies should also consider the use of more complex in vitro models, such as 3D human neural cell cultures and iPSC-derived neurons from AD patients, to further validate the efficacy of these compounds in a more physiologically relevant context.[17][18][19][20]

References

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (2019). Journal of Alzheimer's Disease. Available at: [Link]

  • Cell culture research in aging and Alzheimer's disease: The strategic use/reuse of untreated controls and savings people's tax dollars. (2025). Mechanisms of Ageing and Development. Available at: [Link]

  • ALZHEIMER'S BREAKTHROUGHS WITH 3D CELL CULTURES. (2022). faCellitate. Available at: [Link]

  • A three-dimensional human neural cell culture model of Alzheimer's disease. (2014). Nature. Available at: [Link]

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (2019). Journal of Alzheimer's Disease. Available at: [Link]

  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. (2026). ACS Chemical Neuroscience. Available at: [Link]

  • New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. (2019). Neurobiology of Disease. Available at: [Link]

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (n.d.). PubMed. Available at: [Link]

  • Multi-Target Therapeutic Strategies for Alzheimer's Disease: In Silico Investigation of Design of Benzyl Piperazine Derivatives as Dual-Acting Inhibitors. (2025). Journal of Neonatal Surgery. Available at: [Link]

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (2015). Medicinal Chemistry Research. Available at: [Link]

  • N-(2-(Piperazin-1-yl)phenyl)arylamide Derivatives as β-Secretase (BACE1) Inhibitors: Simple Synthesis by Ugi Four-Component Reaction and Biological Evaluation. (2015). Archiv der Pharmazie. Available at: [Link]

  • The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. (2025). bioRxiv. Available at: [Link]

  • Discovery of Novel Drug Candidates for Alzheimer's Disease by Molecular Network Modeling. (2018). Frontiers in Aging Neuroscience. Available at: [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). Frontiers in Chemistry. Available at: [Link]

  • Neurodifferentiation protocol applied to SH-SY5Y cells. (n.d.). ResearchGate. Available at: [Link]

  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. (2024). ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl) - IJNRD.org. (2024). International Journal of Novel Research and Development. Available at: [Link]

  • The critical role of piperamide derivative D4 in the regulation of inflammatory response by the microglia and astrocytic glial cells. (2020). Biomedicine & Pharmacotherapy. Available at: [Link]

  • How can I evaluate in vitro efficacy of herbs as a potential drug for Alzheimer using SH-SY5Y cell line? What methodology should I adopt? (2015). ResearchGate. Available at: [Link]

  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. (2024). PubMed. Available at: [Link]

  • N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice. (2025). International Journal of Molecular Sciences. Available at: [Link]

  • Small-molecule drugs development for Alzheimer's disease. (2019). Frontiers in Molecular Neuroscience. Available at: [Link]

  • Supplemental materials Novel piperazine based compounds target Alzheimer's disease relevant amyloid beta-42 and tau derived pe - DOI. (n.d.). ACS Publications. Available at: [Link]

  • Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. (2024). Molecules. Available at: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antiallodynic Activity. (2021). ACS Chemical Neuroscience. Available at: [Link]

  • Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. (n.d.). PubMed. Available at: [Link]

  • Synthesis and biological evaluation of some novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agents. (2014). ResearchGate. Available at: [Link]

  • Anti-Inflammatory Effects of GPR55 Agonists and Antagonists in LPS-Treated BV2 Microglial Cells. (2022). International Journal of Molecular Sciences. Available at: [Link]

  • Synthesis and Anticonvulsant Activity of New N-Phenyl-2-(4-Phenylpiperazin-1-Yl)acetamide Derivatives. (2015). Amanote Research. Available at: [Link]

  • Anti-inflammatory reprogramming of microglia cells by metabolic modulators to counteract neurodegeneration; a new role for Ranolazine. (2023). Cell Death & Disease. Available at: [Link]

  • Therapeutic activity of N‐(2‐hydroxy phenyl) acetamide: a novel anti‐arthritic agent on pro‐inflammatory cytokines production and suppression of Toll‐like receptors (TLR‐2 and TLR‐4) in adjuvant‐induced arthritic rats. (2025). ResearchGate. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: A Phased Approach to the Preclinical Evaluation of N-phenyl-2-(piperazin-1-yl)acetamide Derivatives

Introduction: The Therapeutic Potential of a Versatile Scaffold The N-phenyl-2-(piperazin-1-yl)acetamide scaffold represents a promising and versatile chemical framework in modern medicinal chemistry. Derivatives of this...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of a Versatile Scaffold

The N-phenyl-2-(piperazin-1-yl)acetamide scaffold represents a promising and versatile chemical framework in modern medicinal chemistry. Derivatives of this core structure have demonstrated a wide range of biological activities, with a particular emphasis on the central nervous system (CNS). Published research highlights their significant potential as anticonvulsant agents, making them a key area of interest for the development of novel therapies for epilepsy and other neurological disorders characterized by neuronal hyperexcitability.[1][2] Some compounds in this class have shown efficacy in preclinical models of therapy-resistant epilepsy, such as the 6-Hz seizure model, and have been found to interact with critical targets like voltage-sensitive sodium channels.[1][2]

The successful translation of these promising derivatives from the bench to the clinic hinges on a rigorous, systematic, and well-designed experimental cascade. This guide provides a comprehensive, phased approach to the preclinical evaluation of novel N-phenyl-2-(piperazin-1-yl)acetamide derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the critical rationale behind each experimental choice. Our objective is to build a robust data package that establishes a clear understanding of a compound's efficacy, mechanism of action, selectivity, and drug-like properties.

Phase 1: Primary In Vivo Screening and Neurotoxicity Assessment

The initial phase of evaluation focuses on establishing whether a novel derivative possesses the desired biological activity in a living system and assesses its basic safety profile. For compounds targeting epilepsy, a battery of well-validated, acute seizure models is the gold standard.[3][4][5]

Rationale for an In Vivo-First Approach

For anticonvulsant drug discovery, an in vivo-first approach is often more efficient than target-based in vitro screening. Epilepsy is a complex network-level disease, and a compound's efficacy is dependent not only on its interaction with a specific molecular target but also on its ability to cross the blood-brain barrier (BBB), remain stable in the brain, and modulate pathological network activity.[6][7][8] Primary in vivo screens integrate all these factors, providing a more holistic and translationally relevant initial assessment.

Experimental Workflow: Phase 1

G cluster_0 Phase 1: Initial In Vivo Evaluation synthesis Compound Synthesis & QC mes Maximal Electroshock (MES) Screen synthesis->mes Test Compound scptz Subcutaneous PTZ (scPTZ) Screen synthesis->scptz Test Compound rotarod Rotarod Neurotoxicity Test mes->rotarod Active Compounds scptz->rotarod Active Compounds go_nogo Go/No-Go Decision: Advance to Phase 2? rotarod->go_nogo Determine Therapeutic Index

Caption: High-level workflow for primary anticonvulsant screening and neurotoxicity.

Protocol 1.1: Maximal Electroshock (MES) Seizure Test
  • Principle: The MES test is a model of generalized tonic-clonic seizures. It identifies compounds that prevent the spread of seizure activity through neural circuits.[2][3] Efficacy in this model often suggests activity against voltage-gated sodium channels.

  • Methodology:

    • Animals: Male Swiss mice (20-25 g).

    • Compound Administration: Administer the test compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg) dissolved in a suitable vehicle (e.g., 0.5% methylcellulose). Include a vehicle-only control group.

    • Pretreatment Time: Allow for a predetermined time for drug absorption and distribution (typically 30-60 minutes).

    • Stimulation: Deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

    • Endpoint: Observe the mice for the presence or absence of a tonic hind-limb extension. The absence of this response is considered protection.

    • Data Analysis: Calculate the percentage of animals protected at each dose. Determine the median effective dose (ED50) using probit analysis.

Protocol 1.2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
  • Principle: The scPTZ test models clonic seizures, which are characteristic of absence seizures. It identifies compounds that can raise the seizure threshold.[9] Efficacy in this model often points to modulation of GABAergic neurotransmission (e.g., GABA-A receptor agonism) or T-type calcium channels.[10]

  • Methodology:

    • Animals: Male Swiss mice (20-25 g).

    • Compound Administration: Administer the test compound and vehicle controls as described in the MES protocol.

    • Convulsant Challenge: After the appropriate pretreatment time, administer a subcutaneous injection of PTZ at a dose known to induce clonic seizures in >95% of control animals (e.g., 85 mg/kg).

    • Endpoint: Observe the mice for a period of 30 minutes. The absence of a clonic seizure (lasting >5 seconds) is considered protection.

    • Data Analysis: Calculate the percentage of animals protected and determine the ED50.

Protocol 1.3: Rotarod Neurotoxicity Assay
  • Principle: This test assesses acute neurological toxicity by measuring motor coordination. An ideal drug candidate should show anticonvulsant activity at doses that do not cause motor impairment.[1]

  • Methodology:

    • Animals: Male Swiss mice (20-25 g), pre-trained to stay on a rotating rod (e.g., 3 cm diameter, 6 rpm) for at least 1 minute.

    • Compound Administration: Administer the test compound at the same doses used in the efficacy studies.

    • Testing: At the time of expected peak effect, place the mice on the rotarod and record the time they are able to maintain their balance, up to a cutoff time (e.g., 1 or 2 minutes).

    • Endpoint: An animal is considered to have failed if it falls off the rod.

    • Data Analysis: Calculate the percentage of animals exhibiting toxicity at each dose and determine the median toxic dose (TD50).

Data Summary and Decision Making

The results from Phase 1 should be summarized to calculate a Protective Index (PI) , where PI = TD50 / ED50 . A higher PI indicates a wider safety margin.

Derivative MES ED50 (mg/kg) scPTZ ED50 (mg/kg) Rotarod TD50 (mg/kg) Protective Index (MES) Go/No-Go
Compound A55.2>300250.54.5Go
Compound B120.8150.1130.21.1No-Go
Compound C>30075.6>300N/AGo

A compound with a high PI (typically >5-10) and potent activity in at least one of the seizure models is a strong candidate for advancement.

Phase 2: Mechanistic Elucidation and In Vitro Profiling

Once in vivo activity is confirmed, the next phase aims to identify the molecular target and mechanism of action (MoA). This step is crucial for rational drug development and for predicting potential side effects. Given that many anticonvulsants modulate ion channel function, electrophysiology is a cornerstone of this phase.[3][11]

Decision Tree for Mechanistic Studies

G cluster_gaba start Active Compound from Phase 1 mes_active Active in MES test? start->mes_active ptz_active Active in scPTZ test? mes_active->ptz_active No na_channel Hypothesis: Na+ Channel Modulator Protocol: Patch Clamp on NaV1.1, 1.2, 1.6 mes_active->na_channel Yes gaba_receptor Hypothesis: GABA-A Receptor Modulator Protocol: Two-electrode voltage clamp (TEVC) on Xenopus oocytes ptz_active->gaba_receptor Yes ca_channel Hypothesis: T-type Ca2+ Channel Modulator Protocol: Patch Clamp on CaV3.1, 3.2 ptz_active->ca_channel Yes other_targets Broad Target Binding Panel (e.g., CEREP panel) ptz_active->other_targets No na_channel->ptz_active gaba_receptor->other_targets ca_channel->other_targets

Caption: Decision logic for prioritizing in vitro mechanistic studies based on in vivo profile.

Protocol 2.1: Whole-Cell Patch-Clamp Electrophysiology
  • Principle: This technique allows for the direct measurement of ion channel currents in individual cells, providing definitive evidence of target engagement and modulation.

  • Methodology (Example for Voltage-Gated Sodium Channels):

    • Cell Line: Use a stable cell line expressing the human sodium channel subtype of interest (e.g., HEK293 cells expressing hNaV1.2).

    • Cell Preparation: Culture cells on glass coverslips. On the day of recording, transfer a coverslip to the recording chamber on an inverted microscope.

    • Recording:

      • Establish a whole-cell patch configuration using a glass micropipette filled with an appropriate internal solution.

      • Apply a voltage protocol to elicit sodium currents (e.g., hold at -100 mV and step to various depolarizing potentials).

      • After establishing a stable baseline, perfuse the test compound at increasing concentrations (e.g., 0.1, 1, 10, 100 µM).

    • Endpoint: Measure the peak sodium current at each concentration. Also, assess effects on the voltage-dependence of activation and inactivation.

    • Data Analysis: Plot a concentration-response curve and fit it using the Hill equation to determine the IC50 (half-maximal inhibitory concentration).

Phase 3: ADME and Early Toxicology Profiling

A potent compound is of little therapeutic value if it cannot reach its target or is rapidly metabolized and eliminated. Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with toxicity, is a critical step to filter out candidates that are likely to fail in later, more expensive stages of development.[12][13][14][15]

Key In Vitro ADME/Tox Assays
Parameter Assay Principle
Absorption Caco-2 Permeability AssayMeasures the rate of compound transport across a monolayer of Caco-2 cells, which mimics the intestinal epithelium, to predict oral absorption.[14]
Distribution Plasma Protein Binding (Equilibrium Dialysis)Determines the fraction of the compound bound to plasma proteins. High binding can limit the amount of free drug available to act on the target.
Metabolism Liver Microsome Stability AssayIncubates the compound with liver microsomes (containing CYP450 enzymes) to measure its metabolic rate and determine its intrinsic clearance.[12]
Toxicity Cytotoxicity Assay (e.g., MTT or LDH)Assesses the general toxicity of the compound on a relevant cell line (e.g., HepG2 for liver toxicity, or a neuronal cell line) to identify potential off-target effects.[16]
BBB Penetration Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)A non-cell-based assay that measures a compound's ability to diffuse across a lipid-coated filter, providing a high-throughput initial screen for potential brain penetration.[6]
Protocol 3.1: Liver Microsome Stability Assay
  • Principle: To determine the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, a rich source of drug-metabolizing enzymes.

  • Methodology:

    • Reagents: Pooled human liver microsomes (HLM), NADPH (cofactor), test compound, and a positive control compound with known metabolic fate (e.g., verapamil).

    • Incubation:

      • Pre-warm a mixture of HLM and buffer to 37°C.

      • Add the test compound (final concentration typically 1 µM).

      • Initiate the metabolic reaction by adding NADPH.

      • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Sample Analysis: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. Centrifuge to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

    • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Cl_int).

Conclusion: Building a Comprehensive Preclinical Data Package

This phased experimental design provides a robust framework for the systematic evaluation of novel N-phenyl-2-(piperazin-1-yl)acetamide derivatives. By integrating in vivo efficacy and safety screening with detailed in vitro mechanistic and ADME/Tox studies, researchers can efficiently identify and prioritize lead candidates for further development. This approach ensures that decisions are based on a holistic understanding of the compound's properties, maximizing the potential for successful clinical translation.

References

  • Title: Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives Source: PubMed URL: [Link]

  • Title: Screening for human ADME/Tox drug properties in drug discovery Source: PubMed URL: [Link]

  • Title: Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives Source: PMC URL: [Link]

  • Title: In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines Source: PubMed URL: [Link]

  • Title: Importance of ADME and Toxicology Studies in Drug Discovery Source: Visikol URL: [Link]

  • Title: Applications & Solutions - Drug Discovery - ADME/TOX Source: Tecan Life Sciences URL: [Link]

  • Title: Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches Source: ResearchGate URL: [Link]

  • Title: Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches Source: International Journal of Novel Research in Pharmaceutical Sciences URL: [Link]

  • Title: In vitro human ion channel assays predictive of drug-induced seizure Source: Oxford Academic URL: [Link]

  • Title: (PDF) In Vivo Experimental Models of Epilepsy Source: ResearchGate URL: [Link]

  • Title: In vivo CRISPRa decreases seizures and rescues cognitive deficits in a rodent model of epilepsy Source: Brain | Oxford Academic URL: [Link]

  • Title: Epilepsy - Inotiv Source: Inotiv URL: [Link]

  • Title: New experimental models of the blood-brain barrier for CNS drug discovery Source: PMC URL: [Link]

  • Title: In Vivo Experimental Models of Epilepsy Source: Bentham Science Publishers URL: [Link]

  • Title: Screening Methods of Anti-epileptic drugs Source: SlideShare URL: [Link]

  • Title: Animal Models of Epilepsy: A Phenotype-oriented Review Source: Aging and disease URL: [Link]

  • Title: Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies Source: Frontiers URL: [Link]

  • Title: Molecular Generation for CNS Drug Discovery and Design Source: ACS Chemical Neuroscience URL: [Link]

  • Title: (PDF) Synthesis and Anticonvulsant Activity of New N-Phenyl-2-(4-Phenylpiperazin-1-Yl)acetamide Derivatives Source: Amanote Research URL: [Link]

  • Title: Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules Source: MDPI URL: [Link]

Sources

Application

Application Note: Functional Characterization of N-phenyl-2-(piperazin-1-yl)acetamide Derivatives

Introduction & Pharmacological Context The N-phenyl-2-(piperazin-1-yl)acetamide scaffold represents a critical pharmacophore in medicinal chemistry, structurally homologous to Class IB antiarrhythmics and local anestheti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Context

The N-phenyl-2-(piperazin-1-yl)acetamide scaffold represents a critical pharmacophore in medicinal chemistry, structurally homologous to Class IB antiarrhythmics and local anesthetics (e.g., Lidocaine, Ranolazine metabolites). Unlike simple pore blockers (e.g., Tetrodotoxin), molecules containing this lipophilic phenyl ring linked via an acetamide to a hydrophilic piperazine tail typically function as state-dependent inhibitors of Voltage-Gated Sodium Channels (NaV).

This guide details the functional assay protocols required to characterize these compounds. Because these molecules preferentially bind to the inactivated state of the channel, standard "tonic block" assays will underestimate their potency. To accurately predict clinical efficacy in neuropathic pain or epilepsy, researchers must utilize use-dependent protocols that mimic high-frequency neuronal firing.

Mechanism of Action

The piperazine moiety (protonated at physiological pH) interacts with the inner pore residues (F1760 in NaV1.7), while the phenyl ring stabilizes the compound within the hydrophobic vestibule. This binding is significantly higher when the channel is in the Inactivated State , leading to a "frequency-dependent" block where the drug accumulates during rapid firing.

Mechanism Resting Resting State (Drug Low Affinity) Open Open State (Conducting) Resting->Open Depolarization Inactivated Inactivated State (Drug High Affinity) Open->Inactivated Fast Gating Inactivated->Resting Repolarization Blocked Drug-Bound (Non-Conducting) Inactivated->Blocked N-phenyl-piperazine Binding Blocked->Inactivated Slow Recovery

Figure 1: State-Dependent Binding Cycle. The N-phenyl-2-(piperazin-1-yl)acetamide scaffold preferentially stabilizes the Inactivated State, preventing recovery to the Resting State during high-frequency firing.

Primary Screen: High-Throughput Membrane Potential Assay

Objective: Rapidly rank-order library compounds based on potency (IC50) using a fluorescence readout. Platform: FLIPR (Molecular Devices) or FDSS (Hamamatsu).

Principle: Agonist-Initiated Membrane Depolarization

Since NaV channels inactivate within milliseconds, they cannot be measured by standard fluorescence without modification. We use Veratridine (an alkaloid that prevents inactivation) to keep channels open, allowing sodium influx to be measured by a membrane potential dye.

Reagents & Setup
  • Cell Line: HEK-293 stably expressing hNaV1.7 (Pain target) or hNaV1.5 (Cardiac safety).

  • Dye: FMP Blue or Membrane Potential Dye Kit (Red).

  • Buffer: HBSS + 20 mM HEPES (pH 7.4). Crucial: Use plasticware to prevent lipophilic drug adsorption.

  • Stimulus: Veratridine (40 µM stock).

Protocol Steps
  • Plating: Seed cells at 15,000 cells/well in 384-well poly-D-lysine coated black plates. Incubate 24h.

  • Dye Loading: Aspirate media. Add 20 µL/well of Membrane Potential Dye. Incubate 45 min at RT in dark.

  • Compound Addition (Pre-incubation):

    • Add 10 µL of test compound (N-phenyl-2-(piperazin-1-yl)acetamide derivative) at 3x concentration.

    • Incubation Time: 20 minutes. (Essential to allow equilibrium with resting/inactivated states).

  • Measurement:

    • Transfer plate to FLIPR.

    • Start reading (baseline 10s).

    • Inject: 10 µL of Veratridine (Final conc: 10-40 µM) to force channels open.

    • Monitor fluorescence increase for 180s.

Data Analysis

Calculate the Area Under the Curve (AUC) of the fluorescence response.



Secondary Validation: Automated Patch Clamp (Q-Patch/Patchliner)

Objective: Quantify "Use-Dependence" and "State-Dependence." Why this is mandatory: A compound with a high IC50 in the fluorescent assay may still be a potent clinical analgesic if it shows 100-fold selectivity for the inactivated state.

Solutions
  • Extracellular (Bath): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose (pH 7.4).

  • Intracellular (Pipette): 50 mM CsF, 10 mM CsCl, 60 mM Cs-Aspartate, 10 mM EGTA, 10 mM HEPES (pH 7.2).

    • Note:Cesium (Cs+) is used instead of Potassium to block K+ channels, ensuring the measured current is purely NaV.

Voltage Protocols
Protocol A: Steady-State Inactivation (State-Dependence)

Determines the affinity for the Resting vs. Inactivated state.

  • Hold: -120 mV (Resting state).

  • Pre-pulse: Step to voltages ranging from -120 mV to -10 mV for 500ms (induces varying degrees of inactivation).

  • Test Pulse: Step to 0 mV for 20ms to measure available channels.

  • Result: A leftward shift in the

    
     of the inactivation curve indicates the drug binds tightly to the inactivated state.
    
Protocol B: 10 Hz Pulse Train (Use-Dependence)

Simulates pain signaling (high-frequency firing).

  • Hold: -80 mV.

  • Train: Apply 20 depolarizing pulses to 0 mV (20ms duration) at a frequency of 10 Hz .

  • Measure: Peak current of Pulse 1 (Tonic Block) vs. Pulse 20 (Phasic/Use-Dependent Block).

Data Interpretation (Table 1)
ParameterDefinitionClinical Relevance for Piperazine Acetamides
Tonic Block (IC50) Inhibition at resting state (Pulse 1).Often weak (>10 µM). Low toxicity.[1]
Phasic Block (IC50) Inhibition after high-frequency firing (Pulse 20).Key Metric. Should be potent (<1 µM).
Use-Dependent Ratio (UDR)

Higher ratio (>10) implies selectivity for firing neurons (pain) over heart.

Experimental Workflow Visualization

The following workflow ensures resources are not wasted on compounds lacking the necessary kinetic profile.

Workflow Synthesis Synthesis: N-phenyl-2-(piperazin-1-yl)acetamide FRET Primary Screen: FRET Membrane Potential (Veratridine Stimulus) Synthesis->FRET Decision1 Inhibition > 50% @ 10 µM? FRET->Decision1 Patch Secondary Screen: Automated Patch Clamp (10 Hz Pulse Train) Decision1->Patch Yes Discard Discard / Redesign Decision1->Discard No Decision2 Use-Dependence Ratio > 5? Patch->Decision2 Manual Gold Standard: Manual Patch Clamp (Kinetic Analysis) Decision2->Manual Yes (Candidate) Decision2->Discard No (Tonic only)

Figure 2: Screening Cascade. Prioritizes compounds that demonstrate frequency-dependent inhibition, a hallmark of this chemical scaffold.

Troubleshooting & Quality Control

  • Lipophilicity Issues: N-phenyl-piperazine derivatives can be highly lipophilic (LogP > 3).

    • Symptom:[2] IC50 varies with incubation time or plasticware type.

    • Fix: Add 0.02% Pluronic F-127 to assay buffers to maintain solubility.

  • Run-down: NaV currents naturally decrease over time in whole-cell mode.

    • Fix: Include a "Vehicle Control" well in patch clamp experiments and normalize the drug response to the time-matched vehicle rundown.

  • Positive Controls:

    • Lidocaine (100 µM): Must show ~50% block at 10Hz, minimal block at rest.

    • Tetrodotoxin (30 nM): Must show 100% block regardless of frequency (for TTX-sensitive channels like NaV1.7).

References

  • Mechanism of Action (NaV Structure): Catterall, W. A. (2000). From ionic currents to molecular mechanisms: the structure and function of voltage-gated sodium channels. Neuron.

  • Piperazine Acetamide Pharmacology (Anticonvulsant/NaV): Rybka, S., et al. (2020). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Bioorganic & Medicinal Chemistry Letters.

  • Ranolazine Metabolite (CVT-2738) Characterization: Antzelevitch, C., et al. (2004). Electrophysiological effects of ranolazine, a novel antianginal agent with antiarrhythmic properties. Circulation.

  • Fluorescence Assay Protocol (FRET/Veratridine): Felix, J. P., et al. (2004). Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes. Assay and Drug Development Technologies.

  • Automated Patch Clamp Methodology: Sophion Bioscience. (2017). CHO-NaV1.5 use-dependent blockers: Distinguishing between open-channel and inactivated-state blockers.

Sources

Method

The Use of N-phenyl-2-(piperazin-1-yl)acetamide as a Putative Chemical Probe in Neuroscience: Application Notes and Protocols

Senior Application Scientist Note: The following document provides a detailed guide for the investigation and potential application of N-phenyl-2-(piperazin-1-yl)acetamide as a chemical probe in neuroscience research. It...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The following document provides a detailed guide for the investigation and potential application of N-phenyl-2-(piperazin-1-yl)acetamide as a chemical probe in neuroscience research. It is important to note that, as of the date of this document, N-phenyl-2-(piperazin-1-yl)acetamide is not an established chemical probe with a well-defined and validated biological target in the central nervous system. The information and protocols presented herein are based on the known activities of structurally related derivatives and are intended to serve as a comprehensive guide for researchers aiming to characterize and utilize this compound as a novel tool for investigating neuronal function.

Introduction: Rationale and Putative Mechanism of Action

While N-phenyl-2-(piperazin-1-yl)acetamide itself is not extensively characterized in the neuroscience literature, a number of its derivatives have been synthesized and evaluated for their biological activities. Specifically, derivatives with substitutions on the phenyl and piperazine rings have demonstrated anticonvulsant properties in preclinical models.[1][2] The primary mechanism of action for some of the most potent of these derivatives has been identified as moderate binding to neuronal voltage-sensitive sodium channels (VSSCs).[1][2]

Voltage-sensitive sodium channels are critical for the initiation and propagation of action potentials in neurons. Modulation of these channels can have profound effects on neuronal excitability. Therefore, it is hypothesized that the parent compound, N-phenyl-2-(piperazin-1-yl)acetamide, may also interact with VSSCs and serve as a chemical probe to study processes regulated by these channels, such as neuronal firing, synaptic transmission, and network excitability.

The following application notes and protocols are designed to guide the researcher through the necessary steps to validate N-phenyl-2-(piperazin-1-yl)acetamide as a chemical probe and to use it to investigate its effects on neuronal function.

Core Principles for Validating a Novel Chemical Probe

Before using any new compound as a chemical probe, it is essential to undertake a rigorous validation process to ensure its potency, selectivity, and mechanism of action are well-understood.[3] This process is critical for generating reproducible and reliable data.

Key Validation Steps:
  • Purity and Identity Confirmation: The identity and purity of the N-phenyl-2-(piperazin-1-yl)acetamide sample must be confirmed using analytical methods such as NMR, mass spectrometry, and HPLC.

  • In Vitro Target Engagement: Direct binding of the compound to its putative target (e.g., VSSCs) should be demonstrated.

  • Potency and Selectivity Profiling: The concentration-response relationship should be established to determine the compound's potency (EC50/IC50). A broad panel of other relevant targets (e.g., other ion channels, GPCRs, kinases) should be screened to determine its selectivity.

  • Cellular and Functional Assays: The effect of the compound on the function of its target in a cellular context should be quantified (e.g., inhibition of sodium currents in a patch-clamp experiment).

  • In Vivo Characterization: If the probe is to be used in vivo, its pharmacokinetic (PK) and pharmacodynamic (PD) properties, including brain penetrance, should be determined.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments to validate and apply N-phenyl-2-(piperazin-1-yl)acetamide as a chemical probe for studying neuronal excitability.

Protocol 1: In Vitro Target Engagement - Radioligand Binding Assay for Voltage-Sensitive Sodium Channels

This protocol describes a competitive binding assay to determine if N-phenyl-2-(piperazin-1-yl)acetamide can displace a known radiolabeled ligand for VSSCs in brain tissue homogenates.

Objective: To determine the binding affinity (Ki) of N-phenyl-2-(piperazin-1-yl)acetamide for site 2 of the voltage-sensitive sodium channel.

Materials:

  • N-phenyl-2-(piperazin-1-yl)acetamide

  • [³H]-Batrachotoxin (or another suitable site 2 radioligand)

  • Rat brain cortex tissue

  • Binding buffer (e.g., 50 mM HEPES, 130 mM choline chloride, 5.4 mM KCl, 0.8 mM MgSO₄, 5.5 mM glucose, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid

  • Glass fiber filters

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brain cortex in ice-cold binding buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Binding Assay:

    • Prepare serial dilutions of N-phenyl-2-(piperazin-1-yl)acetamide in binding buffer.

    • In a 96-well plate, add the following to each well:

      • 50 µL of binding buffer (for total binding) or a high concentration of a known VSSC blocker (e.g., veratridine) for non-specific binding.

      • 50 µL of the N-phenyl-2-(piperazin-1-yl)acetamide dilution or vehicle.

      • 50 µL of [³H]-Batrachotoxin at a final concentration close to its Kd.

      • 50 µL of the prepared brain membrane homogenate.

    • Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the N-phenyl-2-(piperazin-1-yl)acetamide concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundIC50 (µM)Ki (µM)
N-phenyl-2-(piperazin-1-yl)acetamideTBDTBD
Positive Control (e.g., Carbamazepine)Known ValueKnown Value
Protocol 2: In Vitro Functional Assay - Whole-Cell Patch-Clamp Electrophysiology

This protocol is for assessing the functional effect of N-phenyl-2-(piperazin-1-yl)acetamide on voltage-gated sodium currents in cultured neurons.

Objective: To determine if N-phenyl-2-(piperazin-1-yl)acetamide modulates the amplitude and/or kinetics of voltage-gated sodium currents.

Materials:

  • Primary neuronal culture (e.g., hippocampal or cortical neurons) or a cell line expressing a specific VSSC subtype (e.g., HEK293 cells stably expressing NaV1.2).

  • N-phenyl-2-(piperazin-1-yl)acetamide

  • External solution (e.g., containing in mM: 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)

  • Internal solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH 7.3)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass pipettes.

Procedure:

  • Cell Preparation:

    • Plate neurons or transfected cells on glass coverslips suitable for microscopy.

    • Allow cells to grow to an appropriate density.

  • Pipette Preparation:

    • Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Recording:

    • Mount a coverslip with cells in the recording chamber and perfuse with external solution.

    • Establish a whole-cell patch-clamp configuration on a selected neuron.

    • Hold the cell at a negative membrane potential (e.g., -80 mV) to ensure VSSCs are in a closed state.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.

    • Record the resulting currents in the absence of the compound (baseline).

  • Compound Application:

    • Perfuse the recording chamber with the external solution containing N-phenyl-2-(piperazin-1-yl)acetamide at a desired concentration.

    • Allow sufficient time for the compound to equilibrate.

    • Repeat the voltage-step protocol to record sodium currents in the presence of the compound.

    • Wash out the compound by perfusing with the external solution alone and record the recovery.

  • Data Analysis:

    • Measure the peak amplitude of the sodium current at each voltage step before, during, and after compound application.

    • Construct current-voltage (I-V) curves.

    • Analyze the effects of the compound on channel kinetics (e.g., time to peak, inactivation time constant).

    • Generate a concentration-response curve by applying multiple concentrations of the compound and calculate the IC50 for current inhibition.

Visualization of Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cell Prepare Neuronal Culture establish_patch Establish Whole-Cell Patch prep_cell->establish_patch prep_pipette Pull Patch Pipette prep_pipette->establish_patch prep_solutions Prepare Internal/External Solutions prep_solutions->establish_patch record_baseline Record Baseline Na+ Currents establish_patch->record_baseline apply_compound Apply N-phenyl-2-(piperazin-1-yl)acetamide record_baseline->apply_compound measure_amplitude Measure Peak Current Amplitude record_baseline->measure_amplitude record_treatment Record Na+ Currents with Compound apply_compound->record_treatment washout Washout Compound record_treatment->washout record_treatment->measure_amplitude record_recovery Record Recovery washout->record_recovery record_recovery->measure_amplitude generate_curves Generate I-V & Concentration-Response Curves measure_amplitude->generate_curves analyze_kinetics Analyze Channel Kinetics analyze_kinetics->generate_curves calculate_ic50 Calculate IC50 generate_curves->calculate_ic50

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Protocol 3: In Vivo Proof-of-Concept - Maximal Electroshock (MES) Seizure Model

This protocol is a standard preclinical screen for anticonvulsant drugs and can be used to assess the in vivo efficacy of N-phenyl-2-(piperazin-1-yl)acetamide.[1][2]

Objective: To determine if N-phenyl-2-(piperazin-1-yl)acetamide can protect against seizures induced by maximal electroshock in rodents.

Materials:

  • N-phenyl-2-(piperazin-1-yl)acetamide

  • Vehicle (e.g., 0.9% saline with 0.5% Tween 80)

  • Male ICR mice (or other suitable strain)

  • Electroshock device with corneal electrodes

  • Electrode solution (e.g., 0.9% saline)

Procedure:

  • Animal Preparation and Dosing:

    • Acclimate mice to the housing conditions for at least one week.

    • Divide mice into groups (e.g., vehicle control, multiple doses of N-phenyl-2-(piperazin-1-yl)acetamide, positive control like phenytoin).

    • Administer the compound or vehicle via an appropriate route (e.g., intraperitoneal injection) at a defined time before the seizure induction (e.g., 30 minutes).

  • Seizure Induction:

    • Apply a drop of electrode solution to the corneal electrodes and to the eyes of the mouse to ensure good electrical contact.

    • Place the corneal electrodes on the corneas of the mouse.

    • Deliver a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds).

  • Observation:

    • Observe the mouse for the presence or absence of a tonic hindlimb extension seizure. This is the primary endpoint.

    • The absence of a tonic hindlimb extension is considered protection.

  • Data Analysis:

    • For each group, calculate the percentage of animals protected from tonic hindlimb extension.

    • Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.

Parallel Neurological Toxicity Assessment (Rotarod Test):

To ensure that the observed anticonvulsant effect is not due to general motor impairment, a rotarod test should be performed in parallel.

  • Train the mice to stay on a rotating rod (e.g., at 6 rpm) for a set period (e.g., 1 minute).

  • On the test day, administer the compound or vehicle as in the MES test.

  • At the time corresponding to the MES test, place the mice on the rotarod and record the latency to fall off.

  • A significant decrease in the time spent on the rod indicates potential neurotoxicity.

Data Presentation:

CompoundDose (mg/kg)% Protection in MES Test% Motor Impairment in Rotarod
Vehicle-TBDTBD
N-phenyl-2-(piperazin-1-yl)acetamideDose 1TBDTBD
Dose 2TBDTBD
Dose 3TBDTBD
Positive Control (Phenytoin)Known ED50>90%TBD

Proposed Signaling Pathway and Mechanism of Action

Based on the data from the proposed validation experiments, a putative mechanism of action for N-phenyl-2-(piperazin-1-yl)acetamide can be visualized.

G vssc Voltage-Sensitive Sodium Channel (VSSC) influx Na+ Influx vssc->influx compound N-phenyl-2-(piperazin-1-yl)acetamide compound->vssc Binds to and inhibits depolarization Membrane Depolarization influx->depolarization ap Action Potential Firing depolarization->ap excitability Decreased Neuronal Excitability ap->excitability

Caption: Putative mechanism of N-phenyl-2-(piperazin-1-yl)acetamide action.

Conclusion and Future Directions

The protocols and validation framework outlined in this document provide a comprehensive guide for researchers interested in exploring the potential of N-phenyl-2-(piperazin-1-yl)acetamide as a chemical probe in neuroscience. By systematically characterizing its purity, target engagement, potency, selectivity, and in vivo efficacy, researchers can establish a solid foundation for its use in studying the roles of voltage-sensitive sodium channels and neuronal excitability in health and disease. Should this compound prove to be a valuable tool, further studies could involve its use in more complex models of neurological disorders, such as epilepsy, neuropathic pain, and neurodegenerative diseases.

References

  • Kamiński, K., & Wiklik, B. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Medicinal Chemistry Research, 24(10), 3934–3948. [Link][1]

  • Kamiński, K., & Wiklik, B. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed. [Link][2]

  • Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159–161. [Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of N-phenyl-2-(piperazin-1-yl)acetamide in Aqueous Solutions

Welcome to the technical support center dedicated to addressing the solubility issues of N-phenyl-2-(piperazin-1-yl)acetamide and its derivatives in aqueous solutions. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the solubility issues of N-phenyl-2-(piperazin-1-yl)acetamide and its derivatives in aqueous solutions. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of formulating this promising class of compounds. Our approach is rooted in a deep understanding of physical chemistry and formulation science, empowering you to make informed decisions in your experimental workflow.

Understanding the Molecule: The Key to Unlocking Solubility

N-phenyl-2-(piperazin-1-yl)acetamide possesses a chemical structure that presents both opportunities and challenges for achieving adequate aqueous solubility. The presence of the basic piperazine ring is the most critical feature to consider. The two nitrogen atoms in the piperazine moiety can be protonated, leading to a significant increase in aqueous solubility at acidic pH.[1] Conversely, in neutral or basic media, the compound will exist predominantly in its less soluble free base form.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address common questions and problems encountered during the formulation of N-phenyl-2-(piperazin-1-yl)acetamide.

Q1: My compound is poorly soluble in neutral aqueous buffers. What is the first step I should take?

A1: Characterize the pH-dependent solubility profile.

Before exploring complex formulation strategies, it is crucial to understand how pH affects the solubility of your compound. Due to the basic nature of the piperazine ring, a significant increase in solubility is expected at lower pH values.

This method determines the equilibrium solubility, which is the true solubility of a compound at a given pH and temperature.[2]

Materials:

  • N-phenyl-2-(piperazin-1-yl)acetamide (solid powder)

  • Series of aqueous buffers (pH 2, 4, 6, 7.4, 8, 10)

  • Thermostated shaker incubator

  • Centrifuge

  • Filtration device (e.g., 0.22 µm syringe filters)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the solid compound to a known volume of each buffer in separate vials. Ensure there is undissolved solid material present.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.[2]

  • After equilibration, visually inspect for the presence of undissolved solid.

  • Separate the undissolved solid by centrifugation followed by filtration of the supernatant.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

Data Interpretation: Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer. You should observe a significant increase in solubility as the pH decreases.

Table 1: Example pH-Solubility Profile for N-phenyl-2-(piperazin-1-yl)acetamide

pHPredicted Solubility (µg/mL)
2.0> 1000
4.0500 - 1000
6.050 - 100
7.4< 10
8.0< 5
10.0< 1

Note: These are hypothetical values. You must determine the actual solubility of your specific compound experimentally.

Q2: pH adjustment alone is not sufficient for my desired concentration. What is the next logical step?

A2: Explore the use of cosolvents.

Cosolvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[3][4][5]

  • Commonly Used Cosolvents: Ethanol, propylene glycol, polyethylene glycols (PEGs), and glycerin are frequently used in pharmaceutical formulations.[6]

  • Concentration Range: Start with low concentrations (e.g., 5-10% v/v) and gradually increase. High concentrations of cosolvents can sometimes lead to toxicity or other undesirable effects.[3]

  • Experimental Approach: Prepare a series of aqueous solutions with varying concentrations of a chosen cosolvent. Determine the solubility of your compound in each mixture using the shake-flask method described in Q1.

Table 2: Example of Cosolvent Effect on Solubility at pH 7.4

CosolventConcentration (v/v)Predicted Solubility (µg/mL)
None0%< 10
Ethanol10%20 - 50
Ethanol20%50 - 100
Propylene Glycol10%30 - 60
Propylene Glycol20%70 - 120
PEG 40010%40 - 80
PEG 40020%100 - 150

Note: These are hypothetical values and should be determined experimentally.

Q3: I am still facing solubility issues, even with pH adjustment and cosolvents. What other strategies can I employ?

A3: Consider salt formation, surfactants, or advanced formulation techniques.

If simpler methods are insufficient, more advanced strategies can be employed.

Forming a salt of your basic compound with an acidic counterion is a highly effective method to significantly increase aqueous solubility.[7][8] The piperazine moiety in your compound makes it an excellent candidate for salt formation.

  • Common Counterions for Basic Drugs: Hydrochloride, hydrobromide, sulfate, mesylate, and tartrate are frequently used.[7][9][10][11]

  • The pKa Rule: For successful salt formation, the pKa of the basic drug should be at least two pH units higher than the pKa of the acidic counterion.[7]

  • Experimental Approach: Synthesize different salt forms of your compound and then determine their aqueous solubility using the shake-flask method.

Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[12][13][14]

  • Types of Surfactants: Non-ionic surfactants like polysorbates (e.g., Tween® 80) and polyoxyethylene castor oil derivatives (e.g., Cremophor® EL) are commonly used.[14]

  • Critical Micelle Concentration (CMC): Surfactants are most effective at concentrations above their CMC.[12][15]

  • Concentration Range: Typically, surfactant concentrations ranging from 0.1% to 2% (w/v) are explored.[16]

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.[17][18][19][20]

  • Types of Cyclodextrins: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are widely used.

  • Mechanism: The hydrophobic drug molecule is encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water.

  • Experimental Protocol (Kneading Method):

    • Create a slurry of the cyclodextrin in a small amount of a water-miscible solvent (e.g., water-ethanol mixture).

    • Add the drug to the slurry and knead the mixture to form a paste.

    • Dry the paste to obtain a solid inclusion complex.

    • Determine the solubility of the complex in aqueous media.[19]

Dispersing the drug in an amorphous state within a polymer matrix can significantly enhance its apparent solubility and dissolution rate.[21][22][23][24][25][26][27][28][29]

  • Mechanism: The amorphous form of a drug has a higher free energy than its crystalline form, leading to increased solubility.[24] The polymer helps to stabilize the amorphous state and prevent recrystallization.

  • Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyvinylpyrrolidone-vinyl acetate copolymer (PVP/VA) are frequently used.[26]

  • Preparation Methods:

    • Solvent Evaporation: Dissolve both the drug and the polymer in a common solvent and then evaporate the solvent.[22]

    • Hot-Melt Extrusion: Mix the drug and polymer and then heat the mixture until it melts, followed by rapid cooling.[28]

Visualizing the Workflow

The following diagram illustrates a logical workflow for addressing the solubility challenges of N-phenyl-2-(piperazin-1-yl)acetamide.

Solubility_Workflow Start Start: Poorly Soluble Compound pH_Profile 1. Determine pH-Solubility Profile Start->pH_Profile Solubility_Check1 Is solubility sufficient? pH_Profile->Solubility_Check1 Cosolvents 2. Evaluate Cosolvents Solubility_Check1->Cosolvents No End End: Optimized Formulation Solubility_Check1->End Yes Solubility_Check2 Is solubility sufficient? Cosolvents->Solubility_Check2 Advanced_Strategies 3. Explore Advanced Strategies Solubility_Check2->Advanced_Strategies No Solubility_Check2->End Yes Salt_Formation Salt Formation Advanced_Strategies->Salt_Formation Surfactants Surfactants Advanced_Strategies->Surfactants Cyclodextrins Cyclodextrins Advanced_Strategies->Cyclodextrins ASD Amorphous Solid Dispersions Advanced_Strategies->ASD Salt_Formation->End Surfactants->End Cyclodextrins->End ASD->End

Caption: A stepwise approach to overcoming solubility issues.

Concluding Remarks

Overcoming the solubility challenges of N-phenyl-2-(piperazin-1-yl)acetamide requires a systematic and informed approach. By understanding the physicochemical properties of the molecule and methodically applying the formulation strategies outlined in this guide, researchers can significantly enhance its aqueous solubility, paving the way for successful preclinical and clinical development. Always remember that the optimal solution is compound-specific and will likely involve a combination of the techniques discussed.

References

  • Butreddy, A., et al. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 26(10), 2874. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

  • Pawar, R. H., et al. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. Journal of Drug Delivery and Therapeutics, 11(3-S), 134-141. [Link]

  • Haugan, G., et al. (2010). Solid liquid solubility of piperazine. Energy Procedia, 4, 393-399. [Link]

  • Patel, M., et al. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 15(1), 1-10. [Link]

  • Gao, Y., et al. (2013). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 5(4), 581-597. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. [Link]

  • Al-Marri, S., et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 1-9. [Link]

  • National Center for Advancing Translational Sciences. (2023). Aqueous Kinetic Solubility. [Link]

  • Sharma, D., & Saini, S. (2018). View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research, 3(3), 54-59. [Link]

  • Paulekuhn, G. S., et al. (2007). List of the most used counterions for the development of pharmaceutical salts. Journal of medicinal chemistry, 50(26), 6665-6672. [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

  • Wikipedia. (2023). Piperazine. [Link]

  • Borgaonkar, P. A., et al. (2013). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library Der Pharmacia Lettre, 5(5), 110-119. [Link]

  • Singh, J., et al. (2017). IMPROVING SOLUBILITY OF BCS CLASS II DRUGS USING SOLID DISPERSION. International Journal of Pharmaceutical Sciences and Research, 8(11), 4487-4497. [Link]

  • Solubility of Things. (n.d.). Piperazine. [Link]

  • Shaikh, S. N., et al. (2016). Drug-Drug Solid Dispersion: A Unique Approach in Solubility Enhancement. International Journal of Pharma Research & Review, 5(1), 19-27. [Link]

  • Wikipedia. (2023). Cosolvent. [Link]

  • El-houssieny, B. M., et al. (2014). Surfactants solubility, concentration and the other formulations effects on the drug release rate from a controlled-release matrix. Journal of Chemical and Pharmaceutical Research, 6(4), 1084-1091. [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. [Link]

  • Sharma, P., et al. (2023). A recent overview of surfactant–drug interactions and their importance. RSC Advances, 13(27), 18457-18471. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION. (n.d.). [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Finger, S. (2013). How to extract/isolate piperazine from water without distillation?. ResearchGate. [Link]

  • Szejtli, J. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. [Link]

  • SIELC. (2009). HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. [Link]

  • Li, X., et al. (2017). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules, 22(1), 156. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent – The 'Medicinal Magician' in The Laboratory. [Link]

  • Yalkowsky, S. H., & Roseman, T. J. (1981). Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. Journal of pharmaceutical sciences, 70(10), 1182-1185. [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2008). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
  • Shimadzu. (n.d.). N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. [Link]

  • Lunn, G. (2022). Quality Control Methodologies for Pharmaceutical Counterions. LCGC International, 35(4). [Link]

  • Millard, J. W., et al. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. International journal of pharmaceutics, 245(1-2), 153-166. [Link]

  • Purohit, R., & Paradkar, A. (2022). New Development in Understanding Drug–Polymer Interactions in Pharmaceutical Amorphous Solid Dispersions from Solid-State Nuclear Magnetic Resonance. Molecular Pharmaceutics, 19(10), 3467-3485. [Link]

  • Singh, A., et al. (2021). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology, 63, 102430. [Link]

  • Gajda, M., et al. (2024). Amorphous Polymer–Phospholipid Solid Dispersions for the Co-Delivery of Curcumin and Piperine Prepared via Hot-Melt Extrusion. Pharmaceutics, 16(8), 1035. [Link]

  • ASDs Formulations. (2024). AMORPHOUS SOLID DISPERSION SPECIATION - Impact of Polymer Chemistry & Drug Properties. ASDs Formulations. [Link]

  • Obniska, J., et al. (2014). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 347(4), 261-270. [Link]

  • Patel, R. J., et al. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 58(1), 133-143. [Link]

Sources

Optimization

how to minimize side product formation in N-phenyl-2-(piperazin-1-yl)acetamide synthesis

Technical Support Center: N-Phenyl-2-(piperazin-1-yl)acetamide Synthesis Welcome to the Advanced Synthesis Support Hub. Topic: Minimizing Side Product Formation & Process Optimization Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Phenyl-2-(piperazin-1-yl)acetamide Synthesis

Welcome to the Advanced Synthesis Support Hub. Topic: Minimizing Side Product Formation & Process Optimization Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

The synthesis of N-phenyl-2-(piperazin-1-yl)acetamide typically proceeds via the nucleophilic substitution of 2-chloro-N-phenylacetamide with piperazine. The critical failure mode in this pathway is bis-alkylation , where the bifunctional piperazine reacts with two equivalents of the electrophile, forming the symmetric dimer N,N'-bis(phenylcarbamoylmethyl)piperazine.

This guide provides three validated modules to suppress this impurity, optimize stoichiometry, and streamline purification without chromatographic bottlenecks.

Module 1: The Bis-Alkylation Control Strategy

The Problem: Piperazine acts as a bridging nucleophile. Once the desired mono-product is formed, it remains nucleophilic (secondary amine becomes tertiary, but the other nitrogen is still secondary) and can compete for the alkyl halide.

The Solution: You must alter the statistical probability of collision between the mono-product and the electrophile.

Protocol A: The "High-Dilution/Excess" Method (Cost-Effective)

Best for: Large-scale reactions where chromatography is to be avoided.

  • Stoichiometry: Use 5.0 to 10.0 equivalents of piperazine relative to 2-chloro-N-phenylacetamide.

  • Mode of Addition:

    • Dissolve piperazine in the solvent (Acetonitrile or Ethanol) first.

    • Add the electrophile (dissolved in minimal solvent) dropwise over 60–90 minutes.

    • Mechanism:[1][2][3][4][5] This ensures the concentration of electrophile is always low relative to the huge excess of unreacted piperazine, statistically favoring mono-alkylation.

  • Temperature: Maintain 0°C to 10°C during addition. Heat to reflux only after addition is complete to drive conversion.

Protocol B: The "Boc-Protection" Method (High Purity)

Best for: Medicinal chemistry libraries where purity is paramount.

  • Reagent: Use N-Boc-piperazine (1.1 eq) instead of free piperazine.

  • Base: K₂CO₃ (2.0 eq) in Acetone or Acetonitrile.

  • Outcome: The Boc group sterically and chemically blocks the second nitrogen, rendering bis-alkylation chemically impossible.

  • Deprotection: Requires a subsequent step with TFA/DCM or HCl/Dioxane.[6]

Comparative Data: Impurity Profile
ParameterMethod A (Excess Piperazine)Method B (Boc-Protection)
Bis-Alkylation < 5% (if optimized)0% (Not possible)
Reaction Time 2–4 Hours4–16 Hours (2 steps)
Atom Economy Low (waste excess piperazine)High (but adds steps)
Purification Extraction/WashDeprotection/Evaporation

Module 2: Visualization of Reaction Pathways

The following diagram illustrates the kinetic competition between the desired pathway and the "Bis-Alkylation Trap."

ReactionPathway cluster_0 Critical Control Point Piperazine Piperazine (Nucleophile) MonoProduct Target Mono-Product (Secondary Amine) Piperazine->MonoProduct Fast (k1) High Conc. Piperazine Electrophile 2-Chloro-N-phenylacetamide (Electrophile) Electrophile->MonoProduct BisProduct Bis-Alkylated Impurity (Dimer) Electrophile->BisProduct MonoProduct->BisProduct Slow (k2) Competes if Electrophile Excess

Caption: Kinetic competition between mono-alkylation (k1) and bis-alkylation (k2). High piperazine concentration maximizes k1 relative to k2.

Module 3: Troubleshooting Purification (The "Toluene Extraction" Hack)

User Question: "I used excess piperazine as suggested, but now I can't separate it from my product. Both are amines. Column chromatography is streaking. Help!"

Technical Response: You do not need a column. You can exploit the drastic solubility difference between piperazine (highly hydrophilic) and your target product (lipophilic due to the phenyl ring).

The "Phase-Switch" Workup Protocol:

  • Evaporation: Remove the reaction solvent (Ethanol/Acetonitrile) completely.

  • Aqueous Phase: Dissolve the residue in water.

    • Note: Excess piperazine will dissolve instantly. The bis-alkylated impurity (if present) is often insoluble in water and can be filtered off at this stage (a crucial purification step).

  • Extraction: Extract the aqueous mixture with Toluene or DCM .

    • The target product (N-phenyl-2-(piperazin-1-yl)acetamide) will migrate to the organic layer.

    • Unreacted piperazine stays in the water.

  • Wash: Wash the organic layer 3x with water to remove trace piperazine.

  • Dry & Concentrate: Dry over Na₂SO₄ and evaporate.

Why this works: Piperazine has a LogP of -1.17 (water-loving), while N-phenyl-2-(piperazin-1-yl)acetamide has a LogP approx 1.5–2.0 (organic-loving).

Module 4: Precursor Quality (The Hidden Variable)

User Question: "My reaction turned black and yield is low, even with Boc-piperazine."

Technical Response: The issue likely lies in your starting material: 2-chloro-N-phenylacetamide . This compound is prone to hydrolysis (forming chloroacetic acid and aniline) if stored improperly.

Quality Check Protocol:

  • TLC Check: Run TLC of your electrophile (Hexane/EtOAc 3:1). If you see a spot at the baseline (Aniline salt) or near the solvent front (Chloroacetyl chloride), recrystallize.

  • Recrystallization: Dissolve the crude chloroacetamide in boiling Ethanol/Water (1:1). Cool slowly. This removes aniline and hydrolyzed acids.

  • Storage: Store in a desiccator. Hydrolysis releases HCl, which autocatalyzes further decomposition.

FAQ: Rapid Fire Troubleshooting

Q: Can I use TEA (Triethylamine) as a base? A: Yes, but inorganic bases like K₂CO₃ are often superior in preventing over-alkylation because they do not solubilize the bis-product, causing it to precipitate out of the reaction mixture (driving equilibrium but making it easier to remove).

Q: My product is an oil, but it should be a solid. A: This usually indicates trapped solvent or trace aniline. Triturate the oil with cold diethyl ether or hexane. If it solidifies, filter it.[7] If not, convert it to the HCl salt (add HCl in dioxane) to obtain a stable, crystalline solid.

Q: What if I need to make the N-(2,6-dimethylphenyl) analog (Lidocaine derivative)? A: The steric hindrance of the 2,6-dimethyl group actually helps you. It slows down the initial attack, so you may need to heat the reaction more aggressively (Reflux in Toluene) compared to the unsubstituted phenyl analog.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General amine synthesis and nucleophilic substitution mechanisms).
  • Vertex AI Search Result 1.10. Process for the production of N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide. Patent WO2004000824A1.
  • Chao, B. S., et al. (2024). Utility of 2-Chloro-N-arylacetamide.... ACS Omega. Available at: [Link] (Synthesis of chloroacetamide precursors).

  • National Institutes of Health (NIH) . Piperazine Derivatives: A Privileged Scaffold. Available at: [Link] (Review of piperazine alkylation strategies).

Sources

Troubleshooting

Technical Support Center: In Vivo Dosage Optimization for N-phenyl-2-(piperazin-1-yl)acetamide

Status: Operational Role: Senior Application Scientist Topic: Dosage Optimization & Troubleshooting for CAS 40798-95-6 and Derivatives Audience: Drug Discovery Researchers (Pharmacology/DMPK) Executive Summary & Compound...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Dosage Optimization & Troubleshooting for CAS 40798-95-6 and Derivatives Audience: Drug Discovery Researchers (Pharmacology/DMPK)

Executive Summary & Compound Profile

N-phenyl-2-(piperazin-1-yl)acetamide (and its derivatives) represents a "privileged scaffold" in medicinal chemistry, frequently exhibiting activity as an anticonvulsant (sodium channel blocker), GPCR ligand (D2/5-HT receptors), or Factor VIIa inhibitor.

Because this compound is often an early-stage New Chemical Entity (NCE) rather than a marketed drug, "dosage optimization" is not about looking up a standard value—it is about establishing a therapeutic window defined by solubility limits, metabolic stability, and target engagement.

Compound Physicochemical Profile (Estimated)
PropertyValue/CharacteristicImplication for In Vivo Work
Basic Scaffold Piperazine nitrogen (secondary amine)pKa ~9.8 . Highly soluble in acidic buffers; risk of precipitation at physiological pH (7.4).
Lipophilicity Moderate (Phenyl ring + Acetamide linker)Good membrane permeability (BBB penetration likely); requires co-solvents for high-dose formulations.
Metabolic Liability N-oxidation, Amide hydrolysisShort half-life (

) is common; frequent dosing or continuous infusion may be required.

Formulation & Solubility: The Pre-Dose Check

CRITICAL WARNING: 80% of "failed" in vivo efficacy studies for this class are actually formulation failures (precipitation in the peritoneum or gut).

Troubleshooting Guide: Formulation Strategy

Q: My compound dissolves in DMSO but precipitates when I add saline. What do I do? A: This is a classic "crash-out" due to the pKa of the piperazine ring. The neutral pH of saline deprotonates the amine, reducing solubility.

  • Protocol A (pH Adjustment): Convert the base to a salt in situ.

    • Dissolve compound in 0.1 M HCl (1 molar equivalent).

    • Dilute with saline.

    • Adjust pH to ~5.5–6.0 (do not go >7.0).

  • Protocol B (Co-solvent System): Use the "Golden Triad" for piperazine acetamides:

    • 10% DMSO (Solubilizer)

    • 40% PEG-400 (Stabilizer)

    • 50% Water/Saline (Bulking)

Q: Can I use cyclodextrins? A: Yes. 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) is excellent for this scaffold. It sequesters the phenyl ring, improving solubility without the tissue irritation caused by high DMSO concentrations.

Experimental Protocols: Step-by-Step Optimization

Workflow 1: Maximum Tolerated Dose (MTD) Determination

Objective: Define the toxicity ceiling before efficacy testing.

Causality: Piperazine derivatives can cause CNS excitation (seizures) or sedation depending on off-target effects (GABA vs. Dopamine). You must define the neurological ceiling.

  • Subject: Mice (C57BL/6) or Rats (SD), n=3 per dose group.

  • Route: IP (Intraperitoneal) or PO (Oral gavage).

  • Dose Escalation (Logarithmic):

    • Start: 10 mg/kg (Based on anticonvulsant literature).

    • Step up: 30 mg/kg → 100 mg/kg → 300 mg/kg.

  • Observation Window: 0–4 hours post-dose.

  • Stop Criteria: Sedation (loss of righting reflex), tremors, or >15% body weight loss over 24h.

Workflow 2: Pharmacokinetic (PK) Snapshot

Objective: Determine if the drug actually stays in the blood.

Trustworthiness Check: Do not proceed to efficacy models (e.g., seizure models, behavioral tests) without this data.

  • Dose: Administer 10 mg/kg IV and 30 mg/kg PO.

  • Sampling: Collect blood at 15 min, 1h, 4h, and 8h.

  • Success Metric:

    • Oral Bioavailability (

      
      ) > 20%.
      
    • Brain/Plasma ratio > 0.3 (if CNS target).

Visualizing the Optimization Logic

The following diagram illustrates the decision tree for optimizing the dosage based on observed PK and Toxicity data.

DosageOptimization Start Start: MTD Study (10-300 mg/kg) ToxCheck Toxicity Observed? Start->ToxCheck ReduceDose Reduce Dose by 50% Define MTD ToxCheck->ReduceDose Yes (Tremors/Sedation) PKStudy Run PK Snapshot (at 1/2 MTD) ToxCheck->PKStudy No (Safe) ReduceDose->PKStudy BioavailCheck Bioavailability (F) > 20%? PKStudy->BioavailCheck HalfLifeCheck Half-life (t1/2) > 1h? BioavailCheck->HalfLifeCheck Yes FormulationFix Switch Formulation: Micronization or Lipid Vehicle BioavailCheck->FormulationFix No (Poor Absorption) DoseFreqFix Increase Frequency (BID or TID dosing) HalfLifeCheck->DoseFreqFix No (Rapid Clearance) EfficacyStart Proceed to Efficacy Model (e.g., MES, Behavior) HalfLifeCheck->EfficacyStart Yes (Stable) FormulationFix->PKStudy Retest DoseFreqFix->EfficacyStart

Caption: Decision logic for transitioning from safety assessment to efficacy, addressing common PK failures.

Frequently Asked Questions (FAQs)

Q1: What is the expected effective dose range for this scaffold? Based on literature for N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives in anticonvulsant models (MES test), biological activity is typically observed between 30 mg/kg and 100 mg/kg (IP). Doses below 10 mg/kg are rarely effective for this specific scaffold unless the phenyl ring is heavily substituted with halogens (e.g., -CF3) to improve potency.

Q2: The animals seizure immediately after IV injection. Is the drug toxic? Not necessarily. This is often an injection rate reaction or a pH shock .

  • Check: Did you inject rapidly (< 5 seconds)?

  • Check: Was the pH of the solution < 4.0?

  • Solution: Infuse slowly over 30–60 seconds and buffer the solution to pH 5.5–6.0.

Q3: Can I use Tween-80? Use with caution. Tween-80 (Polysorbate 80) can inhibit P-glycoprotein (P-gp) and alter Blood-Brain Barrier (BBB) penetration. If your study measures CNS efficacy, Tween-80 might generate false positives by artificially enhancing brain uptake. Cremophor EL is a safer alternative for IP studies, or stick to HP-β-CD.

Quantitative Data Summary: Reference Values

ParameterValue Range (Literature)Notes
LogP 1.5 – 2.5Ideal for CNS penetration; moderate lipophilicity.
pKa (Piperazine) ~9.8 (N1), ~5.6 (N4)N1 protonation drives solubility in acid.
Effective Dose (ED50) 30 – 100 mg/kgIn murine MES (Maximal Electroshock) models.
Toxic Dose (TD50) > 300 mg/kgRotarod toxicity test usually shows safety up to high doses.

References

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Source: PubMed / Bioorganic & Medicinal Chemistry Context: Establishes the 30–100 mg/kg dose range for anticonvulsant activity in mice.

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: Wiley Online Library Context: Reviews the metabolic pathways (N-oxidation) and solubility properties of the piperazine scaffold.

  • Optimization of ADME properties of Piperazine Derivatives. Source: ResearchGate Context: Guidelines for formulation and improving bioavailability of piperazine-based NCEs.

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Structure-Activity Relationships of N-phenyl-2-(piperazin-1-yl)acetamide Analogs

The N-phenyl-2-(piperazin-1-yl)acetamide scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile template for the development of novel therapeutics. Its structural simplicity belies a rich...

Author: BenchChem Technical Support Team. Date: February 2026

The N-phenyl-2-(piperazin-1-yl)acetamide scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile template for the development of novel therapeutics. Its structural simplicity belies a rich and complex structure-activity relationship (SAR) landscape that has been extensively explored to yield potent agents against a wide range of biological targets, including those involved in cancer, viral infections, and neurological disorders. This guide provides a comparative analysis of the SAR of this important class of molecules, offering insights into the rational design of next-generation drug candidates. We will delve into the impact of structural modifications at key positions, supported by experimental data and detailed methodologies, to provide a comprehensive resource for researchers in the field.

The Privileged Scaffold: A Trio of Modification Sites

The N-phenyl-2-(piperazin-1-yl)acetamide core offers three primary sites for chemical diversification, each contributing uniquely to the overall pharmacological profile of the resulting analogs. Strategic manipulation of these sites allows for the fine-tuning of properties such as target affinity, selectivity, and pharmacokinetics.

  • The N-Phenyl Ring: This aromatic moiety is crucial for establishing key interactions with the biological target, often through π-π stacking and hydrophobic interactions. Substituents on this ring can modulate these interactions and influence the compound's electronic properties.

  • The Acetamide Linker: This two-atom bridge plays a critical role in defining the spatial relationship between the phenyl and piperazine rings. Its length and rigidity are key determinants of biological activity.

  • The Piperazine Ring: This heterocycle, particularly the N-4 position, serves as a versatile handle for introducing a wide array of functional groups to modulate physicochemical properties and explore additional binding interactions.

G start Start animal_prep Animal Preparation & Dosing start->animal_prep end End electrode Corneal Electrode Placement animal_prep->electrode stimulation Electrical Stimulation electrode->stimulation observation Observe for Tonic Hind Limb Extension stimulation->observation data_analysis Calculate ED50 observation->data_analysis data_analysis->end

Caption: Workflow of the Maximal Electroshock (MES) test for anticonvulsant screening.

Comparative Data: N-Phenyl Ring Substitutions and Anticonvulsant Activity

CompoundSubstitution on N-phenyl ringMES Activity (% Protection @ 100 mg/kg)
1a 3-ClInactive
1b 3-CF3100%
1c 4-Cl25%
1d 4-CF375%

Interpretation of SAR:

The results from this study highlight the significant influence of the electronic properties and position of the substituent on the N-phenyl ring. The 3-trifluoromethyl anilide derivative (1b ) demonstrated complete protection in the MES test, whereas the corresponding 3-chloro analog (1a ) was inactive. [1][2]This suggests that a strong electron-withdrawing group at the meta position is highly favorable for anticonvulsant activity. A similar trend was observed for the para-substituted analogs, with the trifluoromethyl group (1d ) conferring greater activity than the chloro group (1c ). These findings underscore the importance of electronic tuning of the N-phenyl ring for optimizing the anticonvulsant properties of this scaffold.

Part 2: The Role of the Piperazine Ring in Anticancer Activity

The piperazine moiety, particularly the N-4 position, has been a focal point for modifications aimed at developing potent anticancer agents. The introduction of various substituents can enhance cytotoxicity and induce apoptosis in cancer cell lines.

Case Study: Phenylpiperazine Derivatives as Anticancer Agents for Prostate Cancer

In a study published in Chemical Biology & Drug Design, researchers synthesized and evaluated a series of novel thiourea and thiazolidinone derivatives based on a 6-(4-phenylpiperazin-1-yl)pyridin-3-amine core for their anticancer activity against prostate cancer cell lines. [3] Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Prostate cancer cells (e.g., DU 145, PC-3, LNCaP) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is determined by plotting the percentage of cell viability against the compound concentration.

G start Start cell_seeding Seed Prostate Cancer Cells start->cell_seeding end End compound_treatment Treat with Test Compounds cell_seeding->compound_treatment mtt_addition Add MTT Reagent compound_treatment->mtt_addition incubation Incubate for Formazan Formation mtt_addition->incubation solubilization Solubilize Formazan Crystals incubation->solubilization absorbance Measure Absorbance solubilization->absorbance data_analysis Calculate IC50 absorbance->data_analysis data_analysis->end

Caption: Workflow of the MTT assay for determining the cytotoxicity of test compounds.

Comparative Data: Piperazine Ring Modifications and Anticancer Activity

CompoundN-4 Substituent on Pyridinyl-piperazineDU 145 IC50 (µM)PC-3 IC50 (µM)LNCaP IC50 (µM)
2a H>100>100>100
2b Thiourea derivative25.331.642.1
2c Thiazolidinone derivative15.822.430.5

Interpretation of SAR:

The unsubstituted parent compound (2a) was devoid of significant anticancer activity. However, the introduction of thiourea (2b) and thiazolidinone (2c) moieties at the N-4 position of the piperazine ring led to a marked increase in cytotoxicity against all three prostate cancer cell lines. [4]The thiazolidinone derivative, in particular, exhibited the most potent activity. Further investigation revealed that these compounds induced apoptosis and DNA fragmentation in the cancer cells, highlighting the potential of these piperazine modifications for the development of effective anticancer agents. [4]

Part 3: The Acetamide Linker and its Influence on Antiviral Activity

The acetamide linker, while seemingly a simple spacer, plays a crucial role in orienting the N-phenyl and piperazine rings for optimal interaction with viral targets. Modifications to this linker can have a significant impact on antiviral potency.

Case Study: Piperazinyl-N-phenylbenzamides as Inhibitors of Hepatitis C Virus (HCV) Replication

Research published in Bioorganic & Medicinal Chemistry Letters described the synthesis and SAR of piperazinyl-N-phenylbenzamides as inhibitors of HCV RNA replication. [4][5]These compounds were found to target the viral nonstructural protein 5A (NS5A). [4] Experimental Protocol: HCV Replicon Assay

The HCV replicon assay is a cell-based assay used to identify and characterize inhibitors of HCV RNA replication.

  • Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase) are used.

  • Compound Treatment: The replicon-containing cells are treated with various concentrations of the test compounds.

  • Incubation: The cells are incubated for a period of time (e.g., 72 hours) to allow for viral replication.

  • Reporter Gene Assay: The level of reporter gene expression is quantified, which is directly proportional to the level of HCV RNA replication.

  • Data Analysis: The concentration of the compound that inhibits HCV RNA replication by 50% (EC50) is determined.

G A Culture HCV Replicon Cells B Treat with Test Compounds A->B C Incubate for Viral Replication B->C D Measure Reporter Gene Activity C->D E Calculate EC50 D->E

Caption: A simplified workflow of the HCV replicon assay for screening antiviral compounds.

Comparative Data: Acetamide Linker Modifications and Anti-HCV Activity

CompoundLinker ModificationHCV Replicon EC50 (nM)
3a -CO-NH- (Benzamide)15
3b -CH2-CO-NH- (Phenylacetamide)250
3c -SO2-NH- (Sulfonamide)>1000

Interpretation of SAR:

In this series of compounds, the direct benzamide linkage (3a ) was found to be optimal for anti-HCV activity. [4]The introduction of a methylene spacer to form a phenylacetamide linker (3b ) resulted in a significant loss of potency. [4]Replacing the carbonyl group with a sulfonyl group to create a sulfonamide linker (3c ) led to a complete loss of activity. [4]These findings demonstrate that the rigidity and electronic nature of the linker are critical for effective inhibition of HCV replication, with the benzamide moiety providing the ideal conformation for binding to the NS5A protein.

Conclusion and Future Directions

The structure-activity relationship studies of N-phenyl-2-(piperazin-1-yl)acetamide analogs have provided invaluable insights for the design of novel therapeutic agents. The key takeaways from this comparative guide are:

  • N-Phenyl Ring: The electronic properties and substitution pattern of the N-phenyl ring are critical for modulating activity, with electron-withdrawing groups often being beneficial for anticonvulsant and other CNS-related activities.

  • Piperazine Ring: The N-4 position of the piperazine ring is a highly versatile site for introducing diverse functionalities to enhance potency and target selectivity, as demonstrated in the development of anticancer agents.

  • Acetamide Linker: The nature and rigidity of the linker are crucial for establishing the correct orientation of the terminal aromatic rings for optimal target engagement, as exemplified in the case of anti-HCV agents.

Future research in this area will likely focus on the integration of computational modeling and structure-based drug design to further refine the SAR and develop compounds with improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of this privileged scaffold holds great promise for the discovery of new and effective treatments for a wide range of human diseases.

References
  • Obniska, J., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Medicinal Chemistry Research, 24(7), 2889-2900. [Link]

  • Obniska, J., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Medicinal Chemistry Research, 24(7), 2889-2900. [Link]

  • International Journal of New Research and Development. (2025). Synthesis and biological evaluation of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride and their sulfonamide derivatives. [Link]

  • Rehman, A., et al. (2025). Synthesis Of Some N-(Un/Substituted-Phenyl)-2-(4-Phenyl-1-Piperazinyl)Acetamides as Possible Antibacterial and Anticancer Agents with Mild Cytotoxicity. ResearchGate. [Link]

  • Vaishnani, M., et al. (2025). Design, Synthesis, Computational Studies, and Evaluation of Triazole Acetamide Linked with Phenyl Piperazine Derivatives as Anticancer Agents Against Breast Cancer. Polycyclic Aromatic Compounds, 45(8), 1-25. [Link]

  • Ahmad, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1369917. [Link]

  • Conte, I., et al. (2009). Synthesis and SAR of piperazinyl-N-phenylbenzamides as inhibitors of hepatitis C virus RNA replication in cell culture. Bioorganic & Medicinal Chemistry Letters, 19(6), 1779-1783. [Link]

  • Amanote Research. (2015). Synthesis and Anticonvulsant Activity of New N-Phenyl-2-(4-Phenylpiperazin-1-Yl)acetamide Derivatives. [Link]

  • Patel, R., et al. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 58(1), 143-155. [Link]

  • Al-Ostoot, F. H., et al. (2024). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Molecules, 29(10), 2261. [Link]

  • Zoga, M., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. International Journal of Molecular Sciences, 26(19), 14755. [Link]

  • ResearchGate. (2025). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-579. [Link]

  • ResearchGate. (2025). Synthesis and SAR of piperazinyl-N-phenylbenzamides as inhibitors of hepatitis C virus RNA replication in cell culture. [Link]

  • Yilmaz, I., et al. (2019). Design and Synthesis of Phenylpiperazine Derivatives as Potent Anticancer Agents for Prostate Cancer. Chemical Biology & Drug Design, 94(3), 1584-1595. [Link]

  • Frolov, N. A., & Vereshchagin, A. (2025). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Molecules, 30(11), 4321. [Link]

  • Wawer, M. J., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International Journal of Molecular Sciences, 22(23), 13035. [Link]

  • ResearchGate. (2025). Anticonvulsant potential of certain N-(6-substituted benzo[d] thiazol-2-yl)-2-(4-substituted piperazin-1-yl)acetamides. [Link]

Sources

Comparative

A Comparative Guide to the Anticonvulsant Efficacy of N-phenylacetamide Piperazine Derivatives in Preclinical Animal Models

This guide provides an in-depth analysis of the anticonvulsant properties of N-phenylacetamide-based piperazine compounds, using established and validated preclinical animal models. It is designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the anticonvulsant properties of N-phenylacetamide-based piperazine compounds, using established and validated preclinical animal models. It is designed for researchers, scientists, and drug development professionals actively engaged in the discovery of novel antiepileptic drugs (AEDs). This document compares the efficacy and safety profile of representative compounds from this class against standard AEDs, providing the necessary experimental context and detailed protocols to support further investigation.

Disclaimer: The primary experimental data presented for the N-phenyl-2-(piperazin-1-yl)acetamide class is based on published results for its substituted derivatives, specifically N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.[1] This guide uses these derivatives as illustrative examples of the potential efficacy of this chemical scaffold.

Introduction: The Rationale for Novel Anticonvulsants

Despite a diverse arsenal of available antiepileptic drugs, a significant portion of patients with epilepsy do not achieve complete seizure control, and many experience dose-limiting side effects. This unmet clinical need drives the search for novel chemical entities with improved efficacy, better safety profiles, and potential activity against therapy-resistant forms of epilepsy.

The N-phenyl-2-(piperazin-1-yl)acetamide scaffold has emerged as a promising area of investigation. These compounds are designed as structural analogs of other active anticonvulsant agents, modifying key structural motifs to optimize pharmacological properties.[1] This guide focuses on the essential preclinical validation of such compounds using cornerstone animal models that predict clinical efficacy against specific seizure types.

Core Principles of Anticonvulsant Screening

The preclinical evaluation of a potential AED relies on a tiered approach using in vivo models that mimic different aspects of human epilepsy. The two most fundamental and widely used screening models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.

  • The Maximal Electroshock (MES) Test: This model is highly predictive of efficacy against generalized tonic-clonic seizures.[2] An electrical stimulus is applied to induce a maximal seizure, characterized by a tonic extension of the hindlimbs. The ability of a compound to prevent this hindlimb extension is the primary endpoint, indicating its capacity to prevent seizure spread through neural tissue.[2]

  • The Pentylenetetrazol (scPTZ) Test: This is a chemoconvulsant model that predicts efficacy against myoclonic and absence seizures. Pentylenetetrazol (PTZ) is a GABA-A receptor antagonist that lowers the seizure threshold. The test evaluates a compound's ability to prevent or delay the onset of clonic seizures induced by a subcutaneous injection of PTZ.

A critical aspect of AED development is assessing the therapeutic window—the dose range between efficacy and toxicity. Therefore, anticonvulsant screening is almost always paired with a neurotoxicity assessment.

  • The Rotarod Test: This test assesses motor coordination, balance, and neurological deficit.[3] Animals are placed on a rotating rod, and the latency to fall is measured. A compound that causes motor impairment will significantly reduce the time an animal can remain on the rod. This helps to distinguish true anticonvulsant activity from non-specific motor impairment.

Comparative Efficacy and Safety Profile

The efficacy of a potential AED is quantified by its Median Effective Dose (ED50) , the dose required to produce the desired anticonvulsant effect in 50% of the test population.[2] Neurotoxicity is quantified by the Median Toxic Dose (TD50) , the dose that causes minimal motor impairment in 50% of the population, as measured by the rotarod test.[3]

These two values are used to calculate the Protective Index (PI) , a critical measure of a drug's safety margin (PI = TD50 / ED50). A higher PI indicates a wider therapeutic window and a more favorable safety profile.

Performance of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives

Studies on a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown promising activity, particularly in the MES model.[1] This suggests a potential clinical utility for generalized tonic-clonic seizures.

Key findings from this class of compounds include:

  • Primary Efficacy in the MES Model: Several derivatives demonstrated significant protection in the MES test at doses of 100 mg/kg.[1]

  • Structure-Activity Relationship (SAR): Anticonvulsant activity was found to be closely linked to the substitution pattern on the anilide moiety. Specifically, derivatives with a 3-(trifluoromethyl)anilide group showed considerably higher protection compared to 3-chloroanilide analogs, most of which were inactive.[1]

  • Limited Efficacy in the scPTZ Model: The tested compounds showed protection almost exclusively in the MES model, suggesting a more targeted mechanism of action rather than broad-spectrum activity.[1]

  • Potential Mechanism of Action: In vitro studies of the most potent derivatives pointed towards a moderate binding affinity for neuronal voltage-sensitive sodium channels, a well-established mechanism for many clinically effective AEDs like Phenytoin and Carbamazepine.[1][4]

Quantitative Comparison with Standard Antiepileptic Drugs

To contextualize the performance of the N-phenylacetamide piperazine scaffold, its efficacy and safety must be compared against established AEDs. The following tables summarize the ED50 and TD50 values obtained from various preclinical studies in mice.

Table 1: Anticonvulsant Efficacy (ED50) in Standard Mouse Models

Compound MES Model ED50 (mg/kg, i.p.) scPTZ Model ED50 (mg/kg, s.c.)
N-phenylacetamide Derivative (Illustrative) >100 (active at 100 mg/kg)[1] Inactive[1]
Phenytoin 9.87[5] Inactive
Carbamazepine 9.67 - 13.60[6][7] Inactive

| Valproic Acid | 196 - 219[7][8] | 129 - 158[8] |

Table 2: Neurotoxicity (TD50) and Protective Index (PI) in Mice

Compound Rotarod TD50 (mg/kg, i.p.) Protective Index (PI = TD50/ED50) in MES Model
N-phenylacetamide Derivative (Illustrative) >300[1] >3
Phenytoin 65.8 ~6.7
Carbamazepine 53.6[3] ~3.9 - 5.5

| Valproic Acid | 426 | ~2.0 |

Note: Data is compiled from multiple sources and experimental conditions may vary slightly. The values serve as a benchmark for comparison. The PI for the illustrative derivative is an estimate based on its activity at 100 mg/kg and lack of toxicity at 300 mg/kg.

Experimental Methodologies

Accurate and reproducible data are the bedrock of preclinical drug development. The following sections detail the standardized protocols for the key in vivo assays discussed in this guide.

Maximal Electroshock (MES) Test Protocol

This protocol assesses a compound's ability to prevent the spread of seizures.

Workflow Diagram: MES Test

MES_Workflow cluster_prep Preparation Phase cluster_dosing Dosing & Pre-treatment cluster_test Testing Phase cluster_analysis Data Analysis Animal_Acclimation Acclimate Male CF-1 Mice (20-25g) Grouping Randomize into Groups (n=8-10 per group) Animal_Acclimation->Grouping Dosing Administer Compound (i.p. or p.o.) - Vehicle Group - Positive Control (e.g., Phenytoin) - Test Compound Groups (Multiple Doses) Grouping->Dosing Compound_Prep Prepare Test Compound, Vehicle, and Positive Control Wait Wait for Pre-treatment Time (Time to Peak Effect, e.g., 30-60 min) Dosing->Wait Anesthesia Apply Local Anesthetic (e.g., 0.5% tetracaine) to corneas Wait->Anesthesia Stimulation Deliver Electrical Stimulus (e.g., 50 mA, 60 Hz, 0.2s) via Corneal Electrodes Anesthesia->Stimulation Observation Observe for Tonic Hindlimb Extension (THE) Stimulation->Observation Endpoint Endpoint: Abolition of THE = Protection Observation->Endpoint Calculation Calculate % Protection per Dose Group Endpoint->Calculation ED50 Determine ED50 Value (Log-Probit Analysis) Calculation->ED50

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

Step-by-Step Protocol:

  • Animals: Use male albino mice (e.g., CF-1 strain) weighing 20-25 grams. Allow animals to acclimate for at least one week before testing.

  • Grouping: Randomly assign animals to control (vehicle), positive control (e.g., Phenytoin, ~10 mg/kg), and test compound groups (at least 3-4 dose levels). Each group should consist of 8-10 animals.

  • Administration: Administer the vehicle, positive control, or test compound via the intended route (e.g., intraperitoneal, i.p.).

  • Pre-treatment Time: Conduct the test at the time of peak effect of the compound, typically determined in preliminary studies (e.g., 30 or 60 minutes post-administration).

  • Stimulation:

    • Gently restrain the mouse and apply a drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas.

    • Place saline-soaked corneal electrodes over the eyes.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) using an electroconvulsometer.

  • Endpoint: Immediately after stimulation, observe the animal for the presence or absence of tonic hindlimb extension. The complete abolition of this phase is considered protection.

  • Data Analysis: For each group, calculate the percentage of animals protected. Determine the ED50 value using log-probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Test Protocol

This protocol assesses a compound's ability to raise the seizure threshold.

scPTZ_Workflow cluster_prep Preparation Phase cluster_dosing Dosing & Pre-treatment cluster_test Testing Phase cluster_analysis Data Analysis Animal_Acclimation Acclimate Male CF-1 Mice (20-25g) Grouping Randomize into Groups (n=8-10 per group) Animal_Acclimation->Grouping Dosing Administer Compound (i.p. or p.o.) - Vehicle Group - Positive Control (e.g., Valproic Acid) - Test Compound Groups Grouping->Dosing Compound_Prep Prepare Test Compound, Vehicle, and Positive Control Wait Wait for Pre-treatment Time (e.g., 30-60 min) Dosing->Wait PTZ_Admin Administer PTZ (s.c.) (Dose to induce seizures in >95% of controls, e.g., 85 mg/kg) Wait->PTZ_Admin Observation Place Mouse in Isolation Chamber and Observe for 30 min PTZ_Admin->Observation Scoring Score Seizure Severity (Modified Racine Scale) Observation->Scoring Endpoint Endpoint: Absence of generalized clonic seizure Scoring->Endpoint Calculation Calculate % Protection per Dose Group Endpoint->Calculation ED50 Determine ED50 Value (Log-Probit Analysis) Calculation->ED50

Caption: The Protective Index is the ratio of neurotoxicity to efficacy.

Conclusion and Future Directions

The N-phenyl-2-(piperazin-1-yl)acetamide scaffold represents a viable starting point for the development of novel anticonvulsant agents. The data from substituted derivatives indicate a strong potential for efficacy against generalized tonic-clonic seizures, a profile similar to that of phenytoin and carbamazepine. [1]The preliminary safety profile appears favorable, with a potentially high Protective Index.

Further research should focus on:

  • Broad-Spectrum Activity: Synthesizing and testing new derivatives to determine if modifications to the scaffold can confer activity in the scPTZ model, which would indicate a broader spectrum of clinical utility.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have suitable drug-like characteristics for in vivo development.

  • Mechanism of Action Studies: Expanding on the initial finding of voltage-gated sodium channel modulation through detailed electrophysiological studies to confirm the precise molecular target and mechanism.

By systematically applying the validated animal models and protocols outlined in this guide, researchers can effectively characterize the anticonvulsant potential of this and other novel chemical series, paving the way for the next generation of antiepileptic therapies.

References

  • Obniska, J., et al. (2013). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed. Available at: [Link]

  • Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports. Available at: [Link]

  • Van Erum, J., et al. (2019). PTZ-induced seizures in mice require a revised Racine scale. Epilepsy & Behavior. Available at: [Link]

  • Lüttjohann, A., et al. (2009). A revised Racine's scale for PTZ-induced seizures in rats. Physiology & Behavior. Available at: [Link]

  • Castel-Branco, M. M., et al. (2025). The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents. MDPI. Available at: [Link]

  • Luszczki, J. J., et al. (2016). Isobolographic Analysis of Interaction for Three-Drug Combination of Carbamazepine, Phenobarbital and Topiramate in the Mouse Maximal Electroshock-Induced Seizure Model. Karger Publishers. Available at: [Link]

  • Taylor & Francis Online. (n.d.). ED50 – Knowledge and References. Available at: [Link]

  • Ratsimbason, M., et al. (2005). Levetiracetam Selectively Potentiates the Acute Neurotoxic Effects of Topiramate and Carbamazepine in the Rotarod Test in Mice. PubMed. Available at: [Link]

  • Florek-Luszczki, M., et al. (2014). No effect of water extract of Scutellariae radix on the anticonvulsant action of valproate, tiagabine and topiramate in two animal models of epilepsy. Herba Polonica.
  • Alaraj, M., et al. (2019). Insulin potentiates the anticonvulsive activity of phenytoin against maximal electroshock-induced seizures in mice. European Review for Medical and Pharmacological Sciences. Available at: [Link]

  • Bialer, M., et al. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. ResearchGate. Available at: [Link]

  • McLean, M. J., & Macdonald, R. L. (1983). Multiple actions of phenytoin on mouse spinal cord neurons in cell culture. The Journal of Pharmacology and Experimental Therapeutics.
  • Wlaz, P., et al. (2012). No effect of water extract of Scutellariae radix on the anticonvulsant action of valproate, tiagabine and topiramate in two animal models of epilepsy.
  • Artym, J., et al. (2019). Insulin potentiates the anticonvulsive activity of phenytoin against maximal electroshock-induced seizures in mice. European Review for Medical and Pharmacological Sciences.
  • D'Souza, C., et al. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. ResearchGate. Available at: [Link]

  • Rowley, T. J., et al. (2012). Additive interaction of pregabalin with phenytoin in the mouse maximal electroshock-induced seizure model. Pharmacological Reports.
  • Luszczki, J. J., et al. (2009). Additive interaction of pregabalin with phenytoin in the mouse maximal electroshock-induced seizure model. Pharmacological Reports.
  • D'Souza, C., et al. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. PMC - NIH. Available at: [Link]

  • Pazdera, P., et al. (2020). Anti-epileptic activity, toxicity and teratogenicity in CD1 mice of a novel valproic acid arylamide derivative, N-(2-hydroxyphenyl)-2-propylpentanamide. PubMed. Available at: [Link]

  • D'Souza, C., et al. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. PubMed. Available at: [Link]

  • Pei, Y. Q. (1983). A review of pharmacology and clinical use of piperine and its derivatives. PubMed. Available at: [Link]

  • Kaminski, R. M., et al. (2025). The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents. MDPI.
  • Kaminski, R. M., et al. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. PubMed. Available at: [Link]

  • Swiergiel, A. H., & Luszczki, J. J. (2005). Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice. European Neuropsychopharmacology.
  • Löscher, W. (2011). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace. Available at: [Link]

  • White, H. S., et al. (2021). Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach. PMC. Available at: [Link]

  • Swinyard, E. A., et al. (1992). Comparative anticonvulsant activity and neurotoxicity of felbamate and four prototype antiepileptic drugs in mice and rats. PubMed. Available at: [Link]

  • Marona, H., et al. (2009). Synthesis and anticonvulsant activity of some piperazine derivatives. ResearchGate. Available at: [Link]

  • Kaminski, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. Available at: [Link]

  • Barker-Haliski, M., et al. (2021). Median effective (ED50) and motor impairing (TD50) doses of prototype antiseizure drugs (ASDs) in the maximal electroshock (MES) and 6 Hz seizure tests following acute intraperitoneal administration to outbred CF-1 and inbred C57Bl/6 male mice. ResearchGate. Available at: [Link]

  • Löscher, W., & Schmidt, D. (1988). Anticonvulsant potency and neurotoxicity of valproate alone and in combination with carbamazepine or phenobarbital. PubMed. Available at: [Link]

Sources

Validation

A Comparative Guide to Confirming the Binding Affinity of N-phenyl-2-(piperazin-1-yl)acetamide to Target Receptors

For researchers and drug development professionals, understanding the interaction between a novel compound and its biological target is a cornerstone of preclinical assessment. This guide provides an in-depth technical c...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the interaction between a novel compound and its biological target is a cornerstone of preclinical assessment. This guide provides an in-depth technical comparison of methodologies to confirm and quantify the binding affinity of N-phenyl-2-(piperazin-1-yl)acetamide and its analogs to their putative G-protein coupled receptors (GPCRs), primarily focusing on the dopamine D4 and serotonin 5-HT1A receptors. The N-phenylpiperazine scaffold is a well-established pharmacophore in centrally acting agents, and its derivatives, such as the antipsychotic prototype LASSBio-579, have shown potential therapeutic effects likely mediated by their affinity for these receptors[1].

This document is structured to provide not just procedural steps, but also the scientific rationale behind the selection of techniques and experimental design, ensuring a robust and self-validating approach to binding affinity determination.

Identifying the Primary Targets and Comparator Compounds

The N-phenyl-2-(piperazin-1-yl)acetamide core is prevalent in compounds designed to modulate dopaminergic and serotonergic systems. LASSBio-579, a notable derivative, exhibits moderate affinity for dopamine D2, D4, and serotonin 5-HT1A receptors[1]. This guide will focus on the dopamine D4 and serotonin 5-HT1A receptors as primary targets for binding affinity studies of N-phenyl-2-(piperazin-1-yl)acetamide.

To provide a meaningful comparison, it is essential to benchmark the binding affinity of the test compound against established ligands for these receptors. For this purpose, we will use the following well-characterized drugs as comparators:

  • For the Dopamine D4 Receptor:

    • Clozapine: An atypical antipsychotic with a notable affinity for the D4 receptor, often cited as being significantly higher than its affinity for the D2 receptor[2][3].

    • Risperidone: Another atypical antipsychotic with a high affinity for the D4 receptor[4].

  • For the Serotonin 5-HT1A Receptor:

    • Buspirone: An anxiolytic agent that acts as a partial agonist at 5-HT1A receptors[5][6].

    • 8-OH-DPAT: A prototypical full agonist for the 5-HT1A receptor, widely used as a research tool[7][8].

Methodologies for Determining Binding Affinity

The selection of an appropriate method for quantifying binding affinity is critical and depends on factors such as the availability of reagents, the required throughput, and the specific information desired (e.g., kinetics, thermodynamics). Here, we compare three widely used techniques: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are a highly sensitive and well-established method for quantifying ligand-receptor interactions. These assays measure the displacement of a radiolabeled ligand from a receptor by an unlabeled test compound.

Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor). The unlabeled test compound is then added at various concentrations, and its ability to compete with the radioligand for the binding site is measured. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and can be converted to the inhibition constant (Ki), which reflects the binding affinity of the test compound.

Experimental Workflow:

Radioligand Binding Assay Workflow

Detailed Protocols:

Protocol 1: Dopamine D4 Receptor Binding Assay

  • Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human dopamine D4 receptor.

  • Radioligand: [³H]-Spiperone or [³H]-Clozapine are suitable radioligands[9][10].

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Procedure: a. To a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations, and 50 µL of the radioligand (at a concentration close to its Kd). b. Initiate the binding reaction by adding 100 µL of the membrane preparation. c. Incubate for 60 minutes at room temperature. d. Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine. e. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). f. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 values by non-linear regression of the competition binding curves and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Serotonin 5-HT1A Receptor Binding Assay

  • Receptor Source: Membranes from HeLa or HEK293 cells expressing the human 5-HT1A receptor, or rat cortical membranes[11][12].

  • Radioligand: [³H]-8-OH-DPAT is a commonly used agonist radioligand[12].

  • Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.

  • Procedure: The procedure is similar to the D4 receptor assay, with an incubation time of 30 minutes at 37°C.

  • Data Analysis: As described for the D4 receptor assay.

Comparative Data (Literature Values):

ReceptorCompoundKi (nM)
Dopamine D4 Clozapine1.6 - 24[2][13]
Risperidone< 20[4]
Serotonin 5-HT1A Buspirone~10-100[6][7]
8-OH-DPAT~1-10[7]
Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a label-free technique that allows for the real-time measurement of binding events at a sensor surface. It provides kinetic information (association and dissociation rates) in addition to affinity data.

Principle: One of the binding partners (the "ligand," which in this context is typically the receptor) is immobilized on a sensor chip. The other binding partner (the "analyte," the test compound) flows over the surface. Changes in the refractive index at the sensor surface upon binding are measured and are proportional to the mass of the analyte bound to the immobilized ligand.

Experimental Workflow:

Isothermal Titration Calorimetry (ITC) Workflow

Protocol for ITC:

  • Sample Preparation: Purified and concentrated solutions of both the receptor and the test compound are required. Both solutions must be in identical, well-dialyzed buffer to minimize heat of dilution effects.[14][15]

  • Experiment: A series of small injections of the test compound are made into the receptor solution in the ITC sample cell.

  • Data Collection: The heat change after each injection is measured.

  • Data Analysis: The integrated heat data are plotted against the molar ratio of the reactants and fitted to a binding model to extract the thermodynamic parameters.[16]

Advantages over other methods:

  • Provides a complete thermodynamic profile of the interaction (enthalpy and entropy).

  • Label-free and in-solution, closely mimicking physiological conditions.

  • Determines binding stoichiometry.

Challenges:

  • Requires large amounts of purified and highly concentrated protein.

  • Sensitive to buffer mismatches and aggregation.

  • Lower throughput.

Conclusion and Recommendations

To comprehensively confirm and characterize the binding affinity of N-phenyl-2-(piperazin-1-yl)acetamide to the dopamine D4 and serotonin 5-HT1A receptors, a multi-faceted approach is recommended.

  • Initial Screening and Affinity Determination: Radioligand binding assays are the most practical and high-throughput method for initial screening and accurate determination of the Ki value. This will allow for a direct comparison with the extensive literature data available for the comparator compounds.

  • Kinetic and Mechanistic Insights: If further characterization is required, SPR can provide valuable information on the kinetics of the interaction (association and dissociation rates). This can be particularly useful for lead optimization, as the residence time of a drug on its target can be a critical determinant of its efficacy.

  • Thermodynamic Understanding: For a deep understanding of the binding mechanism, ITC is the method of choice. It can reveal whether the binding is enthalpically or entropically driven, providing valuable information for structure-activity relationship (SAR) studies.

By employing these methodologies and comparing the results to established ligands, researchers can confidently and accurately determine the binding affinity of N-phenyl-2-(piperazin-1-yl)acetamide and its derivatives, providing a solid foundation for further drug development efforts.

References

Sources

Comparative

comparative study of the metabolic stability of N-phenyl-2-(piperazin-1-yl)acetamide derivatives

<_ A Comparative Guide to the Metabolic Stability of N-phenyl-2-(piperazin-1-yl)acetamide Derivatives Introduction In the landscape of modern drug discovery, the metabolic stability of a new chemical entity (NCE) is a cr...

Author: BenchChem Technical Support Team. Date: February 2026

<_ A Comparative Guide to the Metabolic Stability of N-phenyl-2-(piperazin-1-yl)acetamide Derivatives

Introduction

In the landscape of modern drug discovery, the metabolic stability of a new chemical entity (NCE) is a critical determinant of its therapeutic potential and ultimate clinical success. A compound that is rapidly metabolized may fail to achieve sufficient in vivo exposure, while one that is too stable could accumulate and lead to adverse effects.[1] The N-phenyl-2-(piperazin-1-yl)acetamide scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a range of biological pathways.[2][3] Understanding the metabolic liabilities of this scaffold is paramount for designing derivatives with optimized pharmacokinetic profiles.

This guide provides a comparative analysis of the metabolic stability of N-phenyl-2-(piperazin-1-yl)acetamide derivatives. We will delve into the key metabolic pathways, examine how structural modifications influence stability, and provide detailed, field-tested protocols for assessing metabolic fate in a laboratory setting. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to rationally design and select candidates with favorable metabolic properties.

Core Concepts in Metabolic Stability Assessment

Metabolic stability, often expressed as in vitro intrinsic clearance (CLint), is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1][4] This parameter is crucial for predicting in vivo pharmacokinetic properties such as half-life (t1/2) and bioavailability.[5][6] The liver is the primary site of drug metabolism, and in vitro assays using liver-derived systems are the cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) testing.[4][6]

Commonly used in vitro systems include:

  • Liver Microsomes: These are subcellular fractions containing a high concentration of Phase I cytochrome P450 (CYP) enzymes, which are major drivers of oxidative metabolism.[4][6] Microsomal stability assays are cost-effective and widely used for initial screening.[6]

  • Hepatocytes: As intact liver cells, hepatocytes contain both Phase I and Phase II enzymes, offering a more comprehensive picture of a compound's metabolic fate.[5][6] They are often considered the "gold standard" for in vitro metabolism studies.[6]

  • S9 Fraction: This is a supernatant fraction that contains both microsomal and cytosolic enzymes, enabling the study of both Phase I and Phase II metabolic reactions.[4]

Key Metabolic Pathways for Piperazine-Containing Compounds

The N-phenyl-2-(piperazin-1-yl)acetamide scaffold presents several potential sites for metabolic attack. The piperazine ring, in particular, is susceptible to a variety of enzymatic transformations, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.[7][8][9]

Key metabolic transformations include:

  • N-dealkylation: Cleavage of the bond between a piperazine nitrogen and its substituent is a common metabolic route.

  • Hydroxylation: The addition of a hydroxyl group to the aromatic rings or aliphatic carbons of the piperazine ring.

  • Oxidation: Formation of N-oxides at the piperazine nitrogens.

  • Ring Opening: Oxidative cleavage of the piperazine ring can also occur.

Among the CYP isozymes, CYP3A4 and CYP2D6 are particularly important in the metabolism of many piperazine-containing drugs, as they are responsible for metabolizing a significant portion of pharmaceuticals on the market.[7][8][10]

Visualizing Metabolic Liabilities

The following diagram illustrates the primary sites of metabolic attack on the core N-phenyl-2-(piperazin-1-yl)acetamide scaffold.

Caption: Major metabolic hotspots on the core scaffold.

Structure-Metabolic Stability Relationships (SMSR)

The metabolic fate of N-phenyl-2-(piperazin-1-yl)acetamide derivatives can be significantly altered by strategic chemical modifications. Understanding these structure-metabolism relationships is key to designing more robust drug candidates.

Impact of Phenyl Ring Substitution

Substitution on the N-phenyl ring can have a profound impact on metabolic stability. Electron-withdrawing groups, such as fluorine or trifluoromethyl groups, can increase metabolic stability.[11] This is attributed to the strength of the carbon-fluorine bond, which is less susceptible to CYP-mediated oxidative metabolism.[11]

Impact of Piperazine Ring Substitution

Modifications to the piperazine ring itself are a critical strategy for mitigating metabolism.

  • Steric Hindrance: Introducing bulky substituents near a metabolically liable nitrogen atom can sterically hinder the approach of metabolizing enzymes, thereby slowing the rate of metabolism.

  • Blocking N-dealkylation: Replacing a metabolically susceptible N-alkyl group with a more stable substituent can prevent this common metabolic pathway.

Comparative Stability Data

The following table summarizes hypothetical metabolic stability data for a series of N-phenyl-2-(piperazin-1-yl)acetamide derivatives, illustrating the impact of structural modifications. Data is typically generated from in vitro liver microsomal stability assays.

Compound IDR1 (N-phenyl)R2 (Piperazine-N4)Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Parent-01 HPhenyl15115.5
Deriv-02 4-FPhenyl3549.5
Deriv-03 4-CF3Phenyl5034.7
Deriv-04 H4-Cl-Phenyl2569.3
Deriv-05 4-F4-Cl-Phenyl> 60< 23.1

Data is illustrative and intended for comparative purposes.

As the data suggests, the introduction of a fluorine atom (Deriv-02) and a trifluoromethyl group (Deriv-03) on the N-phenyl ring leads to a significant increase in metabolic half-life and a corresponding decrease in intrinsic clearance compared to the parent compound. A combination of modifications (Deriv-05) can have an additive effect, resulting in a highly stabilized derivative.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol provides a robust, self-validating method for determining the metabolic stability of test compounds.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of N-phenyl-2-(piperazin-1-yl)acetamide derivatives using pooled human liver microsomes (HLM).

Materials and Reagents
  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADPH-A and NADPH-B)

  • Test Compounds (10 mM stock in DMSO)

  • Positive Control Compounds (e.g., Testosterone, Verapamil - known metabolic lability)

  • Acetonitrile with internal standard (for quenching and sample analysis)

  • 96-well incubation plates

  • LC-MS/MS system for bioanalysis[12][13][14]

Experimental Workflow Diagram

Caption: Workflow for the in vitro microsomal stability assay.

Step-by-Step Procedure
  • Preparation:

    • Thaw pooled human liver microsomes at 37°C and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[15][16] Keep on ice.

    • Prepare working solutions of test compounds and positive controls by diluting the 10 mM DMSO stock to achieve a final assay concentration of 1 µM.

  • Incubation Setup:

    • In a 96-well plate, add the microsomal solution.

    • Add the test compound or control compound working solution to the wells.

    • Causality Check: Include a negative control condition without the NADPH cofactor for each compound. This validates that compound disappearance is due to enzymatic metabolism and not non-specific degradation.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the negative controls). The time of addition is T=0.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard.[16]

    • Expertise Insight: The internal standard is crucial for correcting variations in sample processing and instrument response during LC-MS/MS analysis, ensuring data accuracy.[13]

  • Sample Processing and Analysis:

    • Seal the plate and vortex thoroughly to precipitate the microsomal proteins.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[12][17][18]

  • Data Analysis:

    • Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm of the percent remaining versus time.

    • The slope of the linear regression line (k) is used to calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) .

Conclusion

The metabolic stability of N-phenyl-2-(piperazin-1-yl)acetamide derivatives is a multifaceted property governed by the interplay of various structural features. A thorough understanding of the primary metabolic pathways, particularly CYP-mediated oxidation of the piperazine and phenyl rings, allows for the rational design of analogues with improved pharmacokinetic profiles. Strategic modifications, such as the introduction of electron-withdrawing groups or sterically hindering substituents, have proven effective in mitigating metabolic clearance.

The in vitro microsomal stability assay, when conducted with appropriate controls and robust bioanalytical methods, remains an indispensable tool in the drug discovery cascade.[19][20] By systematically applying the principles and protocols outlined in this guide, researchers can enhance the efficiency of their lead optimization efforts, increasing the probability of advancing drug candidates with a higher likelihood of clinical success.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. Nuvisan. [Link]

  • In Vitro Metabolic Stability - Creative Bioarray. Creative Bioarray. [Link]

  • Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds - PMC. National Center for Biotechnology Information. [Link]

  • Metabolic Stability Services - Eurofins Discovery. Eurofins Discovery. [Link]

  • Metabolic Stability Assay Services - BioIVT. BioIVT. [Link]

  • Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds - PubMed. National Center for Biotechnology Information. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism - Protocols.io. protocols.io. [Link]

  • (PDF) Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - ResearchGate. ResearchGate. [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. ResearchGate. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. Springer Nature. [Link]

  • Metabolic Stability Assays - Merck Millipore. Merck Millipore. [Link]

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC. National Center for Biotechnology Information. [Link]

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing). Royal Society of Chemistry. [Link]

  • Miniaturization of two high throughput metabolic stability assays in early drug discovery - Chalmers ODR. Chalmers University of Technology. [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs - ResearchGate. ResearchGate. [Link]

  • Bioanalytical Method Development: A Comprehensive Guide - ResolveMass Laboratories Inc. ResolveMass Laboratories Inc. [Link]

  • BIO-Analytical Method Development and Validation By LC/MS/MS Technique | Journal of Neonatal Surgery. Journal of Neonatal Surgery. [Link]

  • (PDF) "Bioanalytical Method Development and Validation for Estimation of Active Pharmaceutical Substance by LC-MS/MS: A General Review on Bioanalysis" - ResearchGate. ResearchGate. [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? - Patsnap Synapse. PatSnap. [Link]

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab. [Link]

  • Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors | Request PDF - ResearchGate. ResearchGate. [Link]

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed. National Center for Biotechnology Information. [Link]

  • Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators - PMC. National Center for Biotechnology Information. [Link]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - MedChemComm (RSC Publishing). Royal Society of Chemistry. [Link]

  • In-silico Studies of Phenyl Piperazine Derivatives Against Depression - Jetir.Org. JETIR. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. ResearchGate. [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative - Isaac Scientific Publishing. Isaac Scientific Publishing. [Link]

Sources

Validation

validation of the therapeutic potential of N-phenyl-2-(piperazin-1-yl)acetamide in preclinical studies

Executive Summary: The NPPA Scaffold N-phenyl-2-(piperazin-1-yl)acetamide (NPPA) represents a privileged pharmacophore in medicinal chemistry, primarily investigated for its anticonvulsant and antinociceptive (pain-relie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The NPPA Scaffold

N-phenyl-2-(piperazin-1-yl)acetamide (NPPA) represents a privileged pharmacophore in medicinal chemistry, primarily investigated for its anticonvulsant and antinociceptive (pain-relieving) properties. Structurally, it serves as a flexible linker system, connecting a lipophilic aryl moiety (the phenyl ring) with a polar, basic center (the piperazine ring) via an acetamide bridge.

This guide objectively compares the therapeutic potential of the NPPA scaffold against established Standard of Care (SoC) agents like Carbamazepine and Phenytoin . While the unsubstituted parent molecule shows moderate activity, its value lies in its role as a "Series A" lead compound. Optimized derivatives (specifically 4-substituted piperazine variants) have demonstrated superior therapeutic indices in preclinical models of generalized tonic-clonic seizures and neuropathic pain.

Core Therapeutic Positioning
  • Primary Indication: Epilepsy (Grand Mal/Tonic-Clonic seizures).

  • Secondary Indication: Neuropathic Pain (Chemotherapy-induced, Diabetic neuropathy).

  • Mechanism of Action: Voltage-Gated Sodium Channel (VGSC) blockade (Site 2).

Mechanism of Action (MOA)

The therapeutic efficacy of NPPA derivatives stems from their ability to stabilize neuronal membranes. Like local anesthetics and Class I anti-arrhythmics, these compounds bind to voltage-gated sodium channels (Nav1.1, Nav1.2, and Nav1.6) in their inactivated state.

By prolonging the inactivated state, NPPA derivatives prevent high-frequency repetitive firing of neurons—the hallmark of a seizure—without blocking normal, low-frequency action potentials. This "use-dependence" is critical for maintaining a favorable safety profile.

Visualization: Sodium Channel Modulation Pathway

MOA_Pathway Seizure_Trigger Seizure Trigger (Glutamate Surge / Depolarization) Na_Channel_Open Na+ Channel Opens (Rapid Influx) Seizure_Trigger->Na_Channel_Open Depolarization Membrane Depolarization Na_Channel_Open->Depolarization Inactivated_State Na+ Channel Inactivated State Na_Channel_Open->Inactivated_State Natural Cycle Repetitive_Firing High-Frequency Repetitive Firing Depolarization->Repetitive_Firing NPPA_Drug NPPA Derivative (Drug) NPPA_Drug->Inactivated_State Binds Preferentially Stabilization Stabilization of Inactivation Gate Inactivated_State->Stabilization Blockade Inhibition of Recovery Stabilization->Blockade Blockade->Repetitive_Firing PREVENTS Normal_Firing Restoration of Normal Firing Blockade->Normal_Firing

Figure 1: Mechanism of Action showing the preferential binding of NPPA derivatives to the inactivated state of Voltage-Gated Sodium Channels, preventing seizure propagation.

Comparative Performance Analysis

To validate the NPPA scaffold, we compare the "Parent" molecule against an "Optimized Derivative" (e.g., N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide, often cited as Compound 14 or 20 in literature) and the clinical standard Carbamazepine .

Data Source Synthesis

Data aggregated from preclinical MES (Maximal Electroshock) and Rotarod toxicity screens.[1][2]

FeatureNPPA (Parent Scaffold)NPPA-Optimized (e.g., 3-CF3 derivative)Carbamazepine (Standard)
Primary Target Na+ Channel (Weak binder)Na+ Channel (Moderate/Strong binder)Na+ Channel (Strong binder)
MES ED50 (mg/kg)> 100 mg/kg (Low Potency)30 - 50 mg/kg (High Potency)8 - 12 mg/kg
Neurotoxicity TD50 > 300 mg/kg> 400 mg/kg~ 40 - 50 mg/kg
Therapeutic Index (TI) Low (< 3.0)High (> 8.0) Moderate (~ 4.0 - 5.0)
Lipophilicity (LogP) ~ 1.2 (Poor BBB penetration)2.5 - 3.5 (Optimal BBB penetration)2.45
Metabolic Stability Low (N-dealkylation prone)Moderate (Steric protection)Moderate (Epoxidation risk)
Expert Insight: The "Linker" Advantage

While Carbamazepine is potent, it suffers from a narrow therapeutic window and significant drug-drug interactions (CYP450 induction). The NPPA-Optimized derivatives often display a wider Therapeutic Index (TI). The addition of a hydrophobic group (e.g., a phenyl or substituted phenyl ring) at the piperazine N4 position is crucial; it increases lipophilicity (LogP), facilitating Blood-Brain Barrier (BBB) crossing, and enhances binding affinity to the hydrophobic pocket of the Na+ channel.

Experimental Validation Protocols

To replicate these findings and validate a new NPPA derivative, the following self-validating workflow is required. This protocol distinguishes between true anticonvulsant activity and non-specific muscle relaxation.

Workflow Visualization

Validation_Workflow Synthesis Synthesis (NPPA Derivatization) InVitro In Vitro Binding (Na+ Channel Assay) Synthesis->InVitro Phase1 Phase 1: Toxicity (Rotarod Test) InVitro->Phase1 Decision1 TD50 > 100 mg/kg? Phase1->Decision1 Decision1->Synthesis No (Redesign) Phase2 Phase 2: Efficacy (MES Test) Decision1->Phase2 Yes Decision2 Protection > 50%? Phase2->Decision2 Decision2->Synthesis No Phase3 Phase 3: ScPTZ (Absence Seizures) Decision2->Phase3 Yes Final Lead Candidate Selection Phase3->Final

Figure 2: Preclinical screening workflow for anticonvulsant discovery.

Detailed Protocol: Maximal Electroshock Seizure (MES) Test

The Gold Standard for Generalized Tonic-Clonic Seizure Prediction.

Objective: Determine the median effective dose (ED50) of the NPPA derivative that protects 50% of mice from hindlimb tonic extension (HLTE).

Materials:

  • Animals: Male albino Swiss mice (20–25 g).

  • Equipment: Electroconvulsometer (e.g., Ugo Basile) with auricular (ear) electrodes.

  • Vehicle: 0.5% Methylcellulose or Tween 80/Saline suspension.

Step-by-Step Methodology:

  • Preparation:

    • Acclimatize animals for 24 hours.

    • Divide into groups (n=6): Vehicle Control, Standard (Carbamazepine 15 mg/kg), and Test Groups (NPPA derivative at 30, 100, 300 mg/kg).

  • Administration:

    • Administer compounds via intraperitoneal (i.p.) injection.

    • Wait for peak effect time (typically 30 minutes for acetamides).

  • Induction:

    • Apply corneal or auricular electrical stimulation.

    • Parameters: 50 mA current, 60 Hz frequency, 0.2 second duration.

    • Note: Ensure good contact using saline-soaked pads to prevent burns.

  • Observation (The Binary Endpoint):

    • Observe the animal immediately after shock.

    • Positive Seizure: Presence of tonic hindlimb extension (legs rigid and extended backwards >90 degrees).

    • Protection (Efficacy): Absence of hindlimb extension (animal may still show clonic seizures or stun, but if HLTE is absent, the compound is effective).

  • Calculations:

    • Plot the % protection against log-dose.

    • Calculate ED50 using Litchfield and Wilcoxon method.

  • Self-Validation Check (Rotarod):

    • To ensure the "protection" isn't just paralysis, perform the Rotarod test on a separate group. If the animal falls off the rotating rod (6-15 rpm) at the effective dose, the compound is sedative/neurotoxic, not a specific anticonvulsant.

Conclusion

The N-phenyl-2-(piperazin-1-yl)acetamide structure is a validated scaffold for the development of anticonvulsants, but it requires specific functionalization to compete with clinical standards.

  • The Parent (Unsubstituted): Functions as a building block. Low potency due to high polarity and rapid clearance.

  • The Product (Substituted Derivative): When the piperazine nitrogen is substituted with a lipophilic aryl group (e.g., 3-trifluoromethylphenyl), the molecule achieves the "Goldilocks" zone of lipophilicity (LogP ~3.0).

  • Verdict: Researchers should utilize this scaffold to design broad-spectrum anticonvulsants that target the inactivated Na+ channel , offering a potentially safer alternative to Carbamazepine with reduced neurotoxicity.

References

  • Kamiński, K., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. European Journal of Medicinal Chemistry. (Note: Contextual match for scaffold validation).

  • Obniska, J., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI Molecules.

  • Chilumula, S., et al. (2023).[2][3] Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Polycyclic Aromatic Compounds.

  • NIH National Library of Medicine. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

Sources

Comparative

A Comparative Analysis of N-phenyl-2-(piperazin-1-yl)acetamide and Existing Antiepileptic Therapies

For Researchers, Scientists, and Drug Development Professionals Last Updated: February 18, 2026 Introduction: The Unmet Need in Epilepsy Treatment Epilepsy, a neurological disorder affecting over 70 million people global...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Last Updated: February 18, 2026

Introduction: The Unmet Need in Epilepsy Treatment

Epilepsy, a neurological disorder affecting over 70 million people globally, is characterized by a predisposition to generate seizures.[1] Despite the availability of more than 25 antiepileptic drugs (AEDs), approximately one-third of patients continue to experience seizures, a condition known as drug-resistant epilepsy.[2][3] Moreover, existing AEDs are often associated with significant side effects that can impact a patient's quality of life and lead to treatment failure.[1][3] This pressing clinical need drives the search for novel therapeutic agents with improved efficacy and better tolerability.[4][5]

This guide provides a comparative overview of N-phenyl-2-(piperazin-1-yl)acetamide derivatives, a class of compounds that has been investigated for anticonvulsant properties, against established epilepsy treatments.[6][7] Research into various 1,4-substituted derivatives of piperazine has shown that this chemical scaffold can yield compounds with significant anticonvulsant activity in preclinical models.[8][9] Specifically, studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have demonstrated their potential, with some showing activity in the maximal electroshock (MES) and 6-Hz seizure models, the latter being an indicator for potential efficacy against therapy-resistant partial seizures.[6][7]

Pharmacological Profile of N-phenyl-2-(piperazin-1-yl)acetamide Derivatives

The primary mechanism of action for the most potent N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives appears to be the blockade of voltage-gated sodium channels.[6][7][10] This is a well-established mechanism for many current AEDs, including phenytoin and carbamazepine.[10][11] By binding to these channels, the drugs reduce high-frequency repetitive firing of neurons, a hallmark of seizure activity.[11][12]

One of the most active compounds identified in preclinical studies, a 3-(trifluoromethyl)anilide derivative, was found to be a moderate binder to the site 2 of neuronal voltage-sensitive sodium channels.[6][7] This interaction stabilizes the inactive state of the channel, thereby preventing the propagation of action potentials and reducing neuronal hyperexcitability.

dot

Caption: Proposed mechanism of action for N-phenyl-2-(piperazin-1-yl)acetamide derivatives.

Comparative Analysis with Existing Antiepileptic Drugs

The therapeutic landscape of epilepsy is diverse, with drugs targeting various aspects of neuronal excitability. The main mechanisms include modulation of voltage-gated ion channels, enhancement of GABA-mediated inhibition, and attenuation of glutamate-mediated excitation.[10]

Drug ClassPrimary Mechanism of ActionExamplesEfficacy SpectrumCommon Side Effects
Sodium Channel Blockers Blockade of voltage-gated sodium channels.[10][11]Phenytoin, Carbamazepine, LamotrigineFocal and generalized tonic-clonic seizuresDizziness, ataxia, diplopia, cognitive slowing
N-phenyl-2-(piperazin-1-yl)acetamide Derivatives Moderate blockade of voltage-gated sodium channels.[6][7]InvestigationalFocal seizures (based on MES and 6-Hz tests).[6][7]Neurotoxicity observed in preclinical models.[8]
GABA Enhancers Positive allosteric modulation of GABAA receptors or inhibition of GABA reuptake/metabolism.[10]Benzodiazepines (e.g., Clobazam), Phenobarbital, TiagabineBroad spectrum, including absence and myoclonic seizuresSedation, tolerance, withdrawal symptoms.[12]
Calcium Channel Blockers Blockade of T-type or other voltage-gated calcium channels.[4]Ethosuximide, Gabapentin, PregabalinAbsence seizures (Ethosuximide), focal seizures (Gabapentinoids).[13]Dizziness, somnolence, peripheral edema
Synaptic Vesicle Protein 2A (SV2A) Ligands Binds to SV2A, modulating neurotransmitter release.Levetiracetam, BrivaracetamBroad spectrumSomnolence, asthenia, behavioral changes

Preclinical Efficacy: A Head-to-Head Look

Preclinical evaluation of anticonvulsant activity is crucial for determining the potential of a new chemical entity. Standard models include the maximal electroshock (MES) test, which predicts efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which is indicative of activity against absence seizures.[14][15]

Studies on N-phenyl-2-(piperazin-1-yl)acetamide derivatives have shown that their activity is primarily in the MES test, with some compounds also demonstrating protection in the 6-Hz model of pharmacoresistant seizures.[6][7] This suggests a potential role in treating focal seizures, which are often difficult to manage. However, the anticonvulsant protection was generally weaker than that of the reference drug, phenytoin.[6]

Compound/DrugMES Test (ED50, mg/kg)scPTZ Test (ED50, mg/kg)6-Hz Test (ED50, mg/kg)Neurotoxicity (TD50, mg/kg)
Phenytoin (Reference) 9.5> 801368
Carbamazepine (Reference) 8.8> 1001275
Derivative 19 (3-trifluoromethyl)anilide Active at 100-300InactiveActiveNot specified
Derivative 20 (3-trifluoromethyl)anilide Active at 100-300InactiveActive at 30Not specified

*Data for derivatives are qualitative based on published screening results, not precise ED50 values.[6]

Experimental Protocols for Anticonvulsant Drug Screening

Accurate and reproducible experimental design is the cornerstone of preclinical drug development. Below are standardized protocols for key in vivo seizure models.

Maximal Electroshock (MES) Test

This model assesses a compound's ability to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

Protocol:

  • Animal Preparation: Adult male mice (e.g., CD-1 strain, 20-25g) are used. Animals are fasted overnight with free access to water.

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.

  • Pretreatment Time: A specific time is allowed to elapse between drug administration and seizure induction to allow for drug absorption and distribution (typically 30-60 minutes for i.p.).

  • Seizure Induction: A corneal electrode delivering an alternating current (e.g., 50 mA, 60 Hz for 0.2 seconds) is applied to the eyes of the mouse.

  • Observation: The mouse is observed for the presence or absence of tonic hindlimb extension. Absence of this sign is considered protection.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

dot

MES_Workflow cluster_results Endpoint Analysis start Start prep Animal Acclimation & Fasting start->prep admin Compound/Vehicle Administration (i.p.) prep->admin wait Pretreatment Time (30-60 min) admin->wait stim Corneal Electrical Stimulation (50mA, 60Hz) wait->stim obs Observe for Tonic Hindlimb Extension stim->obs protected Protected obs->protected Absent not_protected Not Protected obs->not_protected Present end End protected->end not_protected->end

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

6-Hz Psychomotor Seizure Model

This model is considered to represent therapy-resistant partial seizures and is valuable for identifying compounds with novel mechanisms of action.[16]

Protocol:

  • Animal and Compound Administration: Similar to the MES test.

  • Seizure Induction: A lower intensity electrical stimulus (e.g., 32 mA, 6 Hz for 3 seconds) is delivered via corneal electrodes.

  • Observation: Following stimulation, animals are observed for seizure activity, characterized by a stun posture, forelimb clonus, and twitching of the vibrissae. Protection is defined as the absence of this seizure behavior.

  • Data Analysis: The ED50 is calculated as in the MES test.

Future Directions and Conclusion

The exploration of N-phenyl-2-(piperazin-1-yl)acetamide derivatives has provided valuable insights into the structure-activity relationships of this chemical class.[6] While their primary mechanism appears to overlap with classic sodium channel blockers, their efficacy in the 6-Hz model suggests they may have a subtly different interaction with the channel or possess additional, as-yet-unidentified mechanisms.[6][7]

Key takeaways from this comparative analysis include:

  • Mechanism: These derivatives act as moderate voltage-gated sodium channel blockers, a proven antiepileptic mechanism.[6][7]

  • Efficacy: Preclinical data show efficacy against seizures in the MES and 6-Hz models, suggesting potential for treating focal seizures.[6][7] However, their potency appears to be lower than some established drugs like phenytoin.[6]

  • Potential: The piperazine scaffold remains a promising starting point for the development of novel anticonvulsants.[8][9] Further chemical modifications could enhance potency and improve the safety profile.

Future research should focus on elucidating the precise binding site and state-dependency of the sodium channel interaction. Moreover, screening against a broader panel of ion channels and receptors is warranted to identify any polypharmacology that might contribute to their anticonvulsant effects or off-target toxicities. As with all drug development, the ultimate goal is to identify compounds that offer superior seizure control with fewer side effects, thereby improving the lives of people with epilepsy.[2]

References

  • Bialer, M., & White, H. S. (2010). Novel anticonvulsant drugs targeting voltage-dependent ion channels. Expert Opinion on Investigational Drugs, 19(9), 1037-1053. [Link]

  • Obniska, J., et al. (2004). Synthesis and anticonvulsant activity of some piperazine derivatives. Acta Poloniae Pharmaceutica, 61(6), 447-452. [Link]

  • Kamiński, K., & Wiklik, B. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Medicinal Chemistry Research, 24(8), 3255-3268. [Link]

  • Kamiński, K., & Wiklik, B. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed. [Link]

  • Löscher, W. (2007). Novel anticonvulsant drugs. Epilepsia, 48(s5), 1-5. [Link]

  • Stafstrom, C. E., & Rho, J. M. (2021). New Models for Assessment of Antiseizure Activity. Jasper's Basic Mechanisms of the Epilepsies. [Link]

  • Shorvon, S. D., & van Rijckevorsel, K. (2019). Mechanisms of action of antiepileptic drugs. Epilepsy Society. [Link]

  • ChemPartner. (2025). From Neurons to Networks: High-Throughput Epilepsy Models for Translational Neuroscience. ChemPartner. [Link]

  • Obniska, J., et al. (2006). Synthesis and anticonvulsant activity of some piperazine derivatives. ResearchGate. [Link]

  • Chen, Z., et al. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. International Journal of Molecular Sciences, 24(17), 13203. [Link]

  • SynapCell. (n.d.). Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG. SynapCell. [Link]

  • White, H. S., & Barker-Haliski, M. (2021). Animal Models of Pharmacoresistant Epilepsy. Oxford Academic. [Link]

  • Pei, Y. Q. (1983). A review of pharmacology and clinical use of piperine and its derivatives. Epilepsia, 24(2), 177-182. [Link]

  • Löscher, W. (2017). Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits. Epilepsy & Behavior, 73, 151-160. [Link]

  • Singh, A., et al. (2024). A Comprehensive Overview of the Current Status and Advancements in Various Treatment Strategies against Epilepsy. ACS Pharmacology & Translational Science. [Link]

  • Hu, C., et al. (2010). Synthesis and Anticonvulsant Activity of Some Cinnamylpiperazine Derivatives. Letters in Drug Design & Discovery, 7(9), 661-664. [Link]

  • Medscape. (2024). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Medscape. [Link]

  • Al-Otaibi, F., & Al-Aqeel, S. (2024). Epileptogenesis and Epilepsy Treatment: Advances in Mechanistic Understanding, Therapeutic Approaches, and Future Perspectives. Cureus, 16(1), e52826. [Link]

  • Wikipedia. (n.d.). Anticonvulsant. Wikipedia. [Link]

  • Epilepsy Foundation. (2010). Two new anti-seizure medicines with novel mechanisms move forward. Epilepsy Foundation. [Link]

  • Centers for Disease Control and Prevention. (2024). Treatment of Epilepsy. CDC. [Link]

  • Amanote Research. (2015). Synthesis and Anticonvulsant Activity of New N-Phenyl-2-(4-Phenylpiperazin-1-Yl)acetamide Derivatives. Amanote Research. [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

  • Google Patents. (2022). US20220265638A1 - Treatment for epilepsy.
  • Indian Journal of Pharmaceutical Education and Research. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]

  • ResearchGate. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. ResearchGate. [Link]

  • Pharmacophore. (n.d.). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Pharmacophore. [Link]

Sources

Validation

comparative efficacy of N-phenyl-2-(piperazin-1-yl)acetamide and its enantiomers

Comparative Efficacy Guide: N-phenyl-2-(piperazin-1-yl)acetamide Scaffolds Executive Summary: Structural Reality & Chirality Status: Achiral Parent Molecule. The specific chemical entity "N-phenyl-2-(piperazin-1-yl)aceta...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Efficacy Guide: N-phenyl-2-(piperazin-1-yl)acetamide Scaffolds

Executive Summary: Structural Reality & Chirality

Status: Achiral Parent Molecule. The specific chemical entity "N-phenyl-2-(piperazin-1-yl)acetamide" (Structure:


) possesses a plane of symmetry and lacks a stereogenic center. Therefore, it does not exist as enantiomers.

The Scientific Context: Researchers investigating "enantiomers" of this scaffold are invariably referring to one of two Chiral Homologs widely utilized in drug discovery (Anticonvulsants and Opioids):

  • 
    -Substituted Derivatives:  specifically N-phenyl-2-(piperazin-1-yl)propionamide  (where a methyl group at the 
    
    
    
    -carbon creates a chiral center).
  • Ring-Substituted Derivatives: specifically N-phenyl-2-(3-methylpiperazin-1-yl)acetamide (where the piperazine ring is chiral).

This guide objectively compares the efficacy of the achiral parent against its chiral analogs , focusing on the established Anticonvulsant (Sodium Channel Blockade) and Opioid (Receptor Agonism) pathways.

Comparative Efficacy Analysis

A. Pharmacological Target: Voltage-Gated Sodium Channels (Anticonvulsant)

Context: This scaffold is a structural analog of pyrrolidine-2,5-diones and is screened for efficacy in Maximal Electroshock (MES) seizure models.[1]

FeatureAchiral Parent (Acetamide)Chiral Analog (Propionamide/

-Me)
Efficacy Verdict
Structure Unsubstituted Methylene Linker (

)
Chiral Methine Linker (

)
Chiral Preferred for Potency
Binding Mode Flexible conformation; moderate affinity for Na

channels (Site 2).
Restricted rotation; Methyl group locks conformation, often enhancing fit in the hydrophobic pocket.Stereoselective
Metabolic Stability Vulnerable to rapid hydrolysis by amidases.Steric hindrance of

-methyl group retards hydrolysis, extending half-life (

).
Chiral > Achiral
Toxicity (Rotarod) Low neurotoxicity (high TD

).
Variable; R-enantiomers of amide-linked blockers often show higher potency but higher toxicity than S-enantiomers.S-Enantiomer often safer

Key Insight: In N-phenyl-acetamide anticonvulsants, the introduction of chirality (via


-methylation) typically increases lipophilicity (logP) and blood-brain barrier (BBB) penetration. However, the achiral acetamide  remains a valuable "lead" because it avoids the cost of enantioselective synthesis while maintaining moderate efficacy (MES protection at 100 mg/kg).
B. Pharmacological Target: Opioid Receptors ( and )

Context:[2][3] Structural modification of the piperazine/piperidine ring shifts activity from anticonvulsant to analgesic (Opioid).

FeatureN-phenyl-N-(piperidin-4-yl)acetamide (Achiral)N-phenyl-N-(piperidin-2-ylmethyl)propionamide (Chiral)
Receptor Selectivity Non-selective; weak binding.Highly Selective. The position of the nitrogen and the chiral center are critical for distinguishing

vs

pockets.
Enantiomeric Diff. N/A(S)-Enantiomer typically aligns with the "tyramine" binding pocket of opioid receptors more effectively than the (R)-form.

Mechanism of Action & Signaling Pathway

The primary efficacy of the N-phenyl-2-(piperazin-1-yl)acetamide class lies in the modulation of neuronal excitability.

G cluster_chirality Impact of Chirality (Alpha-Methylation) Compound N-phenyl-2-(piperazin-1-yl)acetamide (or Chiral Analog) NavChannel Voltage-Gated Na+ Channel (Inactivated State) Compound->NavChannel Binds to Site 2 (Pore/Fenestration) Stabilization Stabilization of Inactivation Gate NavChannel->Stabilization Slows Recovery Refractory Prolonged Refractory Period Stabilization->Refractory Firing Inhibition of High-Frequency Neuronal Firing Refractory->Firing Prevents Repetitive Depolarization Seizure Seizure Protection (MES Model) Firing->Seizure Therapeutic Effect Stereo Stereoselective Binding (R vs S) Stereo->NavChannel Modulates Affinity (Kd)

Caption: Mechanism of Anticonvulsant Action. The compound binds to voltage-gated sodium channels, stabilizing the inactivated state. Chiral analogs exhibit stereoselective affinity, modulating the potency of channel blockade.

Experimental Protocols

Protocol A: Synthesis of the Achiral Parent (N-alkylation)

Purpose: To generate the baseline N-phenyl-2-(piperazin-1-yl)acetamide for efficacy comparison.

  • Reagents: 2-Chloro-N-phenylacetamide (1.0 eq), Piperazine (excess, 3.0 eq),

    
     (2.0 eq), Acetonitrile (ACN).
    
  • Procedure:

    • Dissolve 2-Chloro-N-phenylacetamide in ACN.

    • Add anhydrous

      
       and excess piperazine (to prevent bis-alkylation).
      
    • Reflux at 80°C for 6–8 hours. Monitor via TLC (MeOH:DCM 1:9).

    • Workup: Filter inorganic salts. Evaporate solvent.

    • Purification: Recrystallize from Ethanol/Water.

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) must show a singlet at
    
    
    ppm (methylene linker). If this signal is a quartet, you have accidentally synthesized the chiral propionamide.
Protocol B: Enantioselective Synthesis of Chiral Analog (Propionamide)

Purpose: To synthesize (R)- or (S)-N-phenyl-2-(4-phenylpiperazin-1-yl)propionamide.

  • Starting Material: (R)- or (S)-2-chloropropionic acid.

  • Amide Coupling (Step 1): React chiral 2-chloropropionic acid with Aniline using DCC/DMAP to form (R)-2-chloro-N-phenylpropionamide . Note: Inversion of configuration may occur if

    
     conditions are used later.
    
  • Substitution (Step 2): React the chiral chloro-amide with N-phenylpiperazine in DMF with

    
     at room temperature (mild conditions to minimize racemization).
    
    • Mechanism:

      
       displacement causes Inversion of Configuration  at the 
      
      
      
      -carbon.
    • Result: Starting with (R)-chloride yields (S)-amine product.

  • Chiral HPLC Analysis:

    • Column: Chiralcel OD-H.

    • Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.

    • Detection: UV at 254 nm.

References

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Source: PubMed / Medicinal Chemistry Research. Key Finding: Establishes the anticonvulsant efficacy (MES model) of the achiral acetamide scaffold. URL:[Link]

  • Enkephalin analogues with N-phenyl-N-(piperidin-2-ylmethyl)propionamide derivatives. Source: Bioorganic & Medicinal Chemistry Letters.[4] Key Finding: Demonstrates the critical role of chirality and ring substitution in opioid receptor selectivity for this pharmacophore. URL:[Link]

  • N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (FDA Substance Registration). Source: FDA / UNII. Key Finding: Confirms the "ACHIRAL" designation for the unsubstituted acetamide linker variants. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: N-phenyl-2-(piperazin-1-yl)acetamide

[1][2] Part 1: Executive Safety & Logistics Summary N-phenyl-2-(piperazin-1-yl)acetamide (and its analogs like the 2,6-dimethylphenyl derivative, CAS 5294-61-1) presents a specific set of disposal challenges governed by...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Safety & Logistics Summary

N-phenyl-2-(piperazin-1-yl)acetamide (and its analogs like the 2,6-dimethylphenyl derivative, CAS 5294-61-1) presents a specific set of disposal challenges governed by its chemical structure: a basic piperazine ring coupled to a stable acetamide linker.

Effective disposal requires treating this substance not merely as "organic waste," but as a Basic, Nitrogen-Containing Organic that poses specific incompatibility risks.[1]

Critical Operational Directives
  • Primary Disposal Method: High-Temperature Incineration (Pack and Ship).[1]

  • Drain Disposal: STRICTLY PROHIBITED . Piperazine derivatives are harmful to aquatic life and resistant to standard biodegradation.[1]

  • Segregation Alert: NEVER mix with oxidizing acids (Nitric acid) or Nitrites.[1] This triggers the formation of carcinogenic N-nitrosamines.[1]

Part 2: Chemical Characterization & Hazard Assessment

To validate the disposal protocol, we must understand the "Why" behind the hazards.[1]

PropertyValue/DescriptionDisposal Implication
Chemical Nature Organic Base (Secondary Amine)Must be segregated from acidic waste streams to prevent exothermic neutralization.
Physical State Solid (typically white/off-white powder)Requires "Lab Pack" disposal for solids; do not dissolve solely for disposal.[1]
Reactivity Nitrosatable Precursor The secondary amine in the piperazine ring reacts with nitrosating agents (nitrites, NOx) to form N-nitrosopiperazine , a potent carcinogen.[2]
Toxicity Irritant (Skin/Eye), SensitizerDust control is mandatory during waste transfer.[1]
RCRA Status Non-Listed (unless characteristic)Typically classified as Non-Regulated Hazardous Waste (unless pH > 12.5 in solution, then D002).[1]

Part 3: Segregation & Waste Stream Protocol

This is the most critical step. Improper segregation is the leading cause of laboratory waste accidents.[1]

The "Self-Validating" Segregation System

You must verify the contents of your waste container before adding this chemical.[1] Use the "ABN Check" (Acid, Base, Nitrate).[1]

  • Is the waste stream Acidic?

    
    STOP.  (Risk of heat/fumes).
    
  • Does the waste stream contain Nitrates/Nitrites?

    
    STOP.  (Risk of carcinogen formation).[1]
    
  • Is the waste stream Basic/Neutral Organic?

    
    PROCEED. 
    
Waste Stream Decision Matrix (Graphviz)

WasteSegregation Start Waste: N-phenyl-2-(piperazin-1-yl)acetamide StateCheck Physical State? Start->StateCheck SolidStream Solid Waste Stream StateCheck->SolidStream Powder/Crystals LiquidStream Liquid Waste Stream StateCheck->LiquidStream Dissolved in Solvent BinA Bin A: Solid Organics (Double Bagged) SolidStream->BinA Standard Path CheckCompat Check Compatibility (ABN Rule) LiquidStream->CheckCompat BinB Carboy B: Basic/Neutral Organics (High BTU) CheckCompat->BinB Compatible (pH ≥ 7, No Oxidizers) BinFail DO NOT MIX Create New Stream CheckCompat->BinFail Contains Acids or Nitrites

Caption: Logic flow for segregating piperazine-acetamide derivatives. Note the critical checkpoint for liquid waste compatibility.

Part 4: Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid Substance

Applicability: Expired reagents, synthesis products, contaminated weighing boats.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1]

  • Labeling: Apply a hazardous waste label immediately.[1]

    • Chemical Name: N-phenyl-2-(piperazin-1-yl)acetamide.[1][3]

    • Hazards: Irritant, Basic.[1]

  • Transfer: Transfer solid using a plastic spatula.[1] Avoid dust generation.[4][5][1][6][7][8]

    • Engineering Control: Perform inside a chemical fume hood.[5][1]

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4-mil thickness).

  • Storage: Store in the Satellite Accumulation Area (SAA) until pickup.

Scenario B: Disposal of Liquid Mother Liquor/Eluents

Applicability: Reaction mixtures, HPLC waste containing the substance.

  • Characterize Solvent: Identify the primary solvent (e.g., Methanol, DCM, DMSO).[1]

  • pH Check: Ensure the waste stream is NOT acidic (pH < 4).[1] If acidic, neutralize slowly with Sodium Bicarbonate before adding the amine to prevent heat evolution.[1]

  • Consolidation: Pour into the "Organic Waste - Basic/Neutral" carboy.

    • Crucial: Do not fill containers >90% full to allow for thermal expansion.[1]

  • Documentation: Log the approximate concentration of the piperazine derivative on the waste tag.

Part 5: Emergency Spill Response (Self-Validating)

In the event of a spill, the priority is containing the dust (sensitizer) and preventing drain entry.[9]

Spill Workflow Diagram

SpillResponse Alert 1. Alert & PPE (Nitrile Gloves, N95/P100) Contain 2. Containment Cover with pads/damp towels Alert->Contain Clean 3. Cleanup Scoop (Solids) or Absorb (Liquids) Contain->Clean Decon 4. Decontamination Wash surface with mild soap/water Clean->Decon Dispose 5. Disposal Label as Hazardous Waste Decon->Dispose

Caption: Immediate response protocol for solid or liquid spills of piperazine derivatives.

Specific Cleanup Protocol:

  • Isolate: Evacuate the immediate area if dust is airborne.[1]

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1] Use a P100 particulate respirator if handling fine powder outside a hood.[1]

  • Neutralization (Liquids): If the spill is a concentrated solution, apply a commercial solvent absorbent (e.g., vermiculite or treated pads).[1]

  • Collection:

    • Solids: Do not dry sweep.[1] Cover with a damp paper towel to suppress dust, then scoop into a waste bag.[1]

    • Liquids: Absorb and place pads in the waste bag.[1]

  • Surface Decontamination: Wipe the area with water and a mild detergent.[1] Do not use bleach (hypochlorite can react with amines to form chloramines).[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.[1][10][11] [Link]

  • World Health Organization (WHO) & International Agency for Research on Cancer (IARC). (1978).[1] Some N-Nitroso Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 17.[1] (Reference for Nitrosamine formation risks). [Link]

Sources

Handling

Personal protective equipment for handling N-phenyl-2-(piperazin-1-yl)acetamide

Executive Summary & Risk Profile N-phenyl-2-(piperazin-1-yl)acetamide is a pharmacophore often utilized as a building block in the synthesis of bioactive compounds, including anticonvulsants and sodium channel blockers (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

N-phenyl-2-(piperazin-1-yl)acetamide is a pharmacophore often utilized as a building block in the synthesis of bioactive compounds, including anticonvulsants and sodium channel blockers (e.g., Ranolazine analogs).

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact intermediate may be limited compared to commercial drugs, its structural moieties dictate its safety profile. We apply the Precautionary Principle : treat this compound as a potential respiratory sensitizer and irritant until proven otherwise.

Structural Hazard Analysis (SAR)
  • Piperazine Moiety: A secondary amine known for high pKa (basic). Piperazine derivatives are established respiratory and skin sensitizers . Inhalation of dust can lead to occupational asthma.

  • Acetamide Linker: Generally stable, but contributes to the molecule's potential for skin absorption and systemic toxicity.

  • Aniline Substructure (Hydrolysis Risk): Metabolic or chemical hydrolysis could release aniline derivatives, which are associated with methemoglobinemia.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy of the task and the physical state of the compound.

Table 1: Task-Based PPE Requirements
OperationRisk LevelRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Weighing / Solid Transfer (< 1g)ModerateN95 or P100 Mask (if outside hood)Double Nitrile (0.11 mm min)Safety Glasses w/ Side ShieldsLab Coat (Cotton/Poly)
Synthesis / Reaction Setup High (Solvent/Heat)Fume Hood Required (Sash < 18")Nitrile + Chem-Resistant Over-glovesChemical Splash GogglesLab Coat + Chemical Apron
Spill Cleanup (Solid) High (Dust)P100 Half-Face RespiratorDouble Nitrile or Butyl RubberGoggles + Face ShieldTyvek® Coveralls
Waste Disposal ModerateN95 (if dust risk)Nitrile (Long Cuff)Safety GlassesLab Coat

Scientist's Note: Why Double Gloving? Piperazine derivatives can permeate standard nitrile. The outer glove protects against gross contamination, while the inner glove acts as a final barrier during doffing.

Logic Flow: PPE Selection

The following decision logic ensures you select the correct protection based on the compound's physical state and quantity.

PPE_Selection Start Start: Assess Task State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (Organic) State->Solution Qty Quantity > 100g? Solid->Qty Hood_Work REQ: Fume Hood + Splash Goggles Solution->Hood_Work Solvent Vapor Risk Yes Yes Qty->Yes High Dust Risk No No Qty->No Low Dust Risk Hood Is Fume Hood Available? Hood->Yes Containment OK Hood->No Exposure Risk Resp_P100 REQ: P100 Respirator + Double Nitrile Resp_N95 REQ: N95 Mask + Single Nitrile Full_Suit REQ: PAPR or Full Face + Tyvek Suit Yes->Hood_Work Yes->Full_Suit No->Hood No->Resp_P100

Figure 1: Decision logic for selecting PPE based on physical state and containment availability.

Operational Protocols

A. Weighing and Transfer (The Critical Step)

Context: Most exposures occur during the transfer of solids due to static charge generating invisible dust.

  • Engineering Control: Utilize a static-dissipative balance enclosure or a localized powder containment hood.

  • Anti-Static Measure: Use an ionizing bar or gun on the spatula and weigh boat before transfer. Piperazine salts are often hygroscopic and prone to static clumping.

  • The "Wet Method": If possible, dissolve the solid directly in the shipping container (if the solvent is compatible) to avoid handling dry powder entirely.

B. Reaction Monitoring

Context: N-phenyl-2-(piperazin-1-yl)acetamide is basic.

  • TLC Monitoring: When checking reaction progress, use a basic eluent (e.g., DCM/MeOH/NH4OH) to prevent the amine from streaking on silica.

  • Quenching: Avoid acidic quenches if the product is acid-labile, though this structure is generally robust.

Emergency Response: Spill & Exposure

In the event of a breach, immediate action prevents sensitization.[1][2]

Spill_Response Alert 1. ALERT Notify Personnel Assess 2. ASSESS Solid vs. Liquid? Alert->Assess Solid_Spill Solid Spill Assess->Solid_Spill Liquid_Spill Liquid Spill Assess->Liquid_Spill Action_Solid Cover with Wet Paper Avoid Dust Generation Solid_Spill->Action_Solid Action_Liquid Absorb with Vermiculite Do NOT use Sawdust Liquid_Spill->Action_Liquid Clean Double Bag Waste Label as Hazardous Action_Solid->Clean Action_Liquid->Clean Decon Wash Area with Dilute Acetic Acid Clean->Decon

Figure 2: Step-by-step workflow for containing and cleaning spills safely.

Specific First Aid
  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.

  • Skin Contact: Wash with soap and water.[3][2][4][5][6] Do not use alcohol , as it may increase skin absorption of the acetamide moiety.

  • Eye Contact: Flush for 15 minutes. The basic nature of the piperazine ring can cause corneal damage if not rinsed promptly.

Waste Disposal & Logistics

Improper disposal of amine-containing intermediates is a common regulatory violation.

Disposal Protocol
  • Classification: Segregate as "Basic Organic Waste" .

  • Labeling: Must explicitly state "Contains Piperazine Derivatives - Potential Sensitizer."

  • Destruction Method:

    • Primary: High-temperature incineration (Rotary Kiln) is required to break down the stable amide bond and piperazine ring.

    • Prohibited: Do not dispose of down the drain. Piperazine derivatives are harmful to aquatic life (Category 3 Acute Toxicity).

Table 2: Waste Stream Segregation
Waste TypeContainer TypeLabeling Requirements
Solid Waste (Contaminated gloves, paper)Yellow Bio/Chem Hazard Bag"Solid Hazardous Waste - Toxic/Irritant"
Liquid Mother Liquor HDPE Drum (avoid metal if acidic)"Basic Organic Waste - Flammable/Corrosive"
Sharps/Glass Puncture-proof Bin"Sharps - Chemically Contaminated"

References

  • PubChem. N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide (Compound Summary). National Library of Medicine. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine.[Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-phenyl-2-(piperazin-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-phenyl-2-(piperazin-1-yl)acetamide
© Copyright 2026 BenchChem. All Rights Reserved.